molecular formula C11H20N2O2 B2522282 Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1005077-74-6

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2522282
CAS No.: 1005077-74-6
M. Wt: 212.293
InChI Key: WDLJVXLPYIOWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLJVXLPYIOWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005077-74-6
Record name tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. As a key building block in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of novel therapeutics. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for drug discovery and development.

Introduction: The Significance of a Constrained Bicyclic Scaffold

This compound belongs to a class of conformationally restricted aliphatic amines that are of significant interest in modern drug design. The rigid bicyclic framework imparts a well-defined three-dimensional geometry to the molecule. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the introduction of such scaffolds can improve metabolic stability and other pharmacokinetic properties. The primary amino group and the Boc-protected secondary amine provide orthogonal handles for synthetic diversification, making it a versatile intermediate for constructing complex molecular architectures.

Core Physicochemical Properties

A molecule's journey from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Below, we delve into the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂,
Molecular Weight 212.29 g/mol ,
Boiling Point 294.8±23.0 °C (Predicted)
Density 1.111±0.06 g/cm³ (Predicted)
LogP 0.71 (Predicted)
pKa Not available (Predicted values for related structures suggest a basic pKa for the primary amine)N/A
Solubility Not experimentally determined. Expected to have some solubility in water and good solubility in polar organic solvents.N/A

Lipophilicity: A Balancing Act for Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a compound's absorption, distribution, and interaction with biological membranes and protein binding sites.

Understanding LogP

The LogP value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative LogP signifies a preference for the aqueous phase (hydrophilic).

Predicted LogP of this compound

The predicted LogP value for this compound is approximately 0.71.[1] This moderately lipophilic character suggests a favorable balance, potentially allowing for good membrane permeability without excessive partitioning into lipid bilayers, which can lead to off-target effects and poor bioavailability.

Experimental Determination of LogP: The Shake-Flask Method

The gold standard for experimental LogP determination is the shake-flask method. Its conceptual simplicity and direct measurement of partitioning provide a high degree of confidence in the results.

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer at pH 7.4 to mimic physiological conditions and saturate it with n-octanol. Conversely, saturate n-octanol with the prepared buffer. This pre-saturation is crucial to ensure that the volumes of the two phases do not change during the experiment.

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of either the aqueous or organic phase.

  • Partitioning: Combine the solution with the other phase in a separatory funnel. The funnel is then shaken vigorously for a set period to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Causality Behind Experimental Choices:

  • Choice of n-octanol: n-octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the amphiphilic nature of biological membranes.

  • pH control: For ionizable compounds like our target molecule (due to the primary amine), the pH of the aqueous phase is critical. At pH 7.4, a significant portion of the amine will be protonated, influencing its partitioning behavior. The distribution coefficient (LogD) is often measured at a specific pH to reflect this.

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_aq Prepare pH 7.4 buffer & saturate with n-octanol dissolve Dissolve compound in one phase prep_aq->dissolve prep_org Saturate n-octanol with buffer prep_org->dissolve mix Combine phases & shake dissolve->mix separate Separate aqueous & organic layers mix->separate quantify_aq Quantify [Compound] in aqueous phase separate->quantify_aq quantify_org Quantify [Compound] in organic phase separate->quantify_org calculate Calculate LogP quantify_aq->calculate quantify_org->calculate

Workflow for Shake-Flask LogP Determination

Acidity and Basicity: The Role of pKa

The pKa value(s) of a molecule describe its tendency to donate or accept a proton at a given pH. For a compound with a primary amine, like this compound, the pKa of its conjugate acid is a critical determinant of its charge state in physiological environments.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Protocol:

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically water or a water/co-solvent mixture if solubility is an issue.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine is protonated (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Causality Behind Experimental Choices:

  • Choice of Titrant: A strong acid is used to ensure a complete reaction with the basic amine, leading to a well-defined titration curve.

  • Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for accurate and reproducible results.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound. While a comprehensive, citable set of spectra for this specific molecule is not publicly available, we can infer the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be complex due to the bicyclic nature of the molecule. One would expect to see a singlet for the nine protons of the tert-butyl group. The protons on the bicyclic core would appear as a series of multiplets, with their chemical shifts and coupling constants providing information about their stereochemical relationships.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the bicyclic framework.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 213.16. Fragmentation patterns could involve the loss of the tert-butyl group or cleavage of the bicyclic ring system.

Conclusion: A Versatile Scaffold with Favorable Properties

This compound presents a compelling profile for its use in drug discovery. Its predicted physicochemical properties, particularly its balanced lipophilicity, suggest the potential for good ADME characteristics. The rigid bicyclic core offers a platform for the design of potent and selective ligands, while the orthogonal protecting groups allow for diverse synthetic explorations. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of this and similar molecules, ensuring the generation of high-quality data to inform and accelerate the drug development process.

References

  • YuanYe Bio-Technology. tert-butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. [Link].

  • ChemBK. This compound hydrochloride. [Link].

Sources

An In-Depth Technical Guide to the Structure Elucidation of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a conformationally constrained bicyclic diamine that serves as a critical building block in medicinal chemistry. Its rigid scaffold is of significant interest for the synthesis of novel therapeutics, particularly kinase inhibitors and central nervous system agents, where such structures can enhance target selectivity and improve metabolic stability.[1][2] This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation and stereochemical assignment of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane core, a bridged bicyclic system, is a valuable pharmacophore in modern drug discovery.[2] Its inherent chirality and conformational rigidity are attractive features for designing molecules with specific three-dimensional orientations, which is often crucial for potent and selective interaction with biological targets.[1] The title compound, featuring a primary amine and a tert-butoxycarbonyl (Boc)-protected secondary amine, is a versatile intermediate for further chemical elaboration.[3][4] The Boc protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[5] Accurate and thorough characterization is paramount to ensure the correct connectivity and stereochemistry of this chiral scaffold, which directly impacts the biological activity of its derivatives.

Foundational Analysis: Confirming Connectivity and Functional Groups

The initial step in the structure elucidation of a newly synthesized batch of this compound is to confirm its molecular formula and the presence of key functional groups. A combination of Mass Spectrometry and Infrared Spectroscopy provides a rapid and effective means to achieve this.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for verifying the molecular weight of a synthesized compound.[6] For N-Boc protected amines, electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Expected Molecular Ion:

  • Molecular Formula: C₁₁H₂₀N₂O₂[3]

  • Molecular Weight: 212.29 g/mol [3]

  • Expected [M+H]⁺: m/z 213.30

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da).[6][7]

Ion m/z (calculated) Description
[M+H]⁺213.30Protonated molecular ion
[M-C₄H₉+H]⁺157.11Loss of the tert-butyl group
[M-Boc+H]⁺113.11Loss of the Boc group

Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ion source via direct infusion at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ peak and characteristic fragment ions. Compare the observed m/z values with the calculated values.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O of the carbamate, and the C-N bonds.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (primary amine)3400-3250Two bands, medium intensity
C-H Stretch (alkane)2950-2850Strong, sharp
C=O Stretch (carbamate)1700-1670Strong, sharp
N-H Bend (primary amine)1650-1580Medium intensity
C-N Stretch1250-1020Medium to weak

The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the Boc protecting group.[5]

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution.[8][9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is necessary to assign all proton and carbon signals and to confirm the bicyclic structure and the position of the substituents.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the number of different proton environments, their integration (relative numbers), and their coupling (connectivity). The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane core leads to a complex spectrum with distinct signals for most protons.

Key Expected Regions:

  • Bridgehead Protons (C1-H, C4-H): These are typically deshielded and appear as complex multiplets.

  • Methylene Bridge Protons (C7-H₂): These protons are often diastereotopic and will appear as distinct signals.

  • Other Ring Protons (C3-H₂, C5-H₂, C6-H): These will also show complex splitting patterns due to coupling with neighboring protons.

  • tert-butyl Protons: A characteristic singlet at ~1.4-1.5 ppm, integrating to 9 protons.[5]

  • Amine Protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[10]

Key Expected Signals:

  • Carbamate Carbonyl (C=O): ~155 ppm

  • tert-butyl Quaternary Carbon: ~80 ppm

  • tert-butyl Methyl Carbons: ~28 ppm

  • Ring Carbons: In the range of ~30-70 ppm.

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: Unraveling the Connectivity

For a complex molecule like this, 2D NMR is essential for unambiguous assignments.[8]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. This is crucial for tracing the connectivity through the bicyclic ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for identifying the attachment points of the amino and Boc-carbamate groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry (endo/exo) of the amino group by observing through-space correlations between the protons on the amino-bearing carbon and protons on the bicyclic frame.[11]

Protocol 2: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

  • COSY: Acquire a 2D COSY spectrum to establish H-H correlations.

  • HSQC: Acquire a 2D HSQC spectrum to assign protons to their directly attached carbons.

  • HMBC: Acquire a 2D HMBC spectrum to establish long-range H-C correlations.

  • NOESY (Optional): If stereochemistry is , acquire a 2D NOESY spectrum to determine spatial proximities.

  • Data Analysis: Integrate all spectra to build the complete molecular structure, assigning all ¹H and ¹³C chemical shifts.

Stereochemistry and Chiral Purity

The 2-azabicyclo[2.2.1]heptane core is inherently chiral.[2] The synthesis of this compound often results in a specific diastereomer and enantiomer. It is crucial to determine the enantiomeric purity of the final product, especially for applications in drug development.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining enantiomeric excess (ee). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[12]

Protocol 3: Chiral HPLC for Enantiomeric Purity

  • Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H).[12]

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), that provides good separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow for the comprehensive structure elucidation of this compound.

structure_elucidation_workflow cluster_initial Initial Analysis cluster_detailed Detailed Structural Analysis cluster_stereo Stereochemical Analysis cluster_final Final Confirmation MS Mass Spectrometry NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Confirms Mol. Formula FTIR FTIR Spectroscopy FTIR->NMR_1D Confirms Func. Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Nuclei Types Chiral_HPLC Chiral HPLC NMR_2D->Chiral_HPLC Confirms Connectivity NOESY NOESY (optional) NMR_2D->NOESY Confirms Connectivity Final_Structure Unambiguous Structure & Stereochemistry Chiral_HPLC->Final_Structure Determines Enantiopurity NOESY->Final_Structure Determines Relative Stereochem.

Caption: Workflow for structure elucidation.

Conclusion

The structure elucidation of this compound requires a multi-technique analytical approach. By systematically applying mass spectrometry, FTIR, and a suite of NMR experiments, researchers can confidently confirm the molecular formula, functional groups, and atomic connectivity of this important synthetic intermediate. Furthermore, chiral HPLC is essential for verifying the stereochemical purity, a critical parameter for its application in the development of new chiral drugs. The protocols and insights provided in this guide offer a robust framework for the successful characterization of this and similar bicyclic compounds.

References

  • Vertex AI Search. (n.d.). Fan Favorite this compound Up To 65% Off.
  • Enamine. (n.d.). Bridged bicyclic molecule NMR challenge.
  • National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.
  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • MySkinRecipes. (n.d.). tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate.
  • MDPI. (2019). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton.
  • OSTI. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.
  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis.
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
  • National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase.

Sources

An In-depth Technical Guide to the Safety and Handling of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling information for tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and pharmaceutical professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective utilization in a laboratory setting. This guide addresses the compound's hazardous properties, exposure control measures, safe handling and storage protocols, and emergency procedures, all grounded in authoritative chemical safety principles.

Compound Identification and Stereochemistry

This compound is a chiral molecule, and its properties can vary between different stereoisomers. It is crucial to identify the specific isomer in use by referencing the CAS number on the product's Safety Data Sheet (SDS). This guide provides general safety information applicable to the structural class, but isomer-specific data should always be consulted.

Commonly Encountered Isomers:

CAS NumberIUPAC Name
1628319-93-6tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
1433638-95-9(1R,4R,6S)-tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
1256107-32-0(1S,4S,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
1290539-91-1tert-butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
1005077-74-6This compound

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary health risks are associated with acute toxicity and irritation.

GHS Hazard Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:



The hazard statements indicate that this compound can cause significant discomfort and potential harm upon exposure. The causality behind these classifications stems from the chemical nature of the molecule, which contains a primary amine and a bulky bicyclic structure that can interact with biological tissues.

Chemical Reactivity and Stability

A thorough understanding of the chemical stability of this compound is fundamental to its safe handling. The molecule's reactivity is primarily dictated by two key structural features: the strained bicyclo[2.2.1]heptane core and the acid-labile tert-butoxycarbonyl (Boc) protecting group.

The Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane, or norbornane, system is characterized by significant ring strain.[1][2] This inherent strain can make the molecule susceptible to ring-opening reactions under certain conditions, although it is generally stable under standard laboratory protocols.[3][4] The rigidity of this framework also influences the reactivity of the appended functional groups.

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[5] However, it is readily cleaved under acidic conditions.[5][6] This lability is a key consideration for avoiding unintentional deprotection.

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

  • Strong Acids: Will readily cleave the Boc protecting group, generating isobutylene and carbon dioxide.[6] This reaction can be exothermic.

  • Acid Chlorides and Anhydrides: Can react with the primary amine.

Hazardous Decomposition Products:

Upon combustion, this compound may produce toxic gases, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)[7]

Thermal Stability:

While generally stable at room temperature, prolonged exposure to high temperatures may lead to thermal decomposition. The Boc group can be thermally cleaved, although this typically requires elevated temperatures.[8][9][10][11][12]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential to mitigate the risks associated with this compound. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Fume Hood: All handling of this solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[13]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[5][14]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this chemical is handled.[14]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Protocol Flowchart:

PPE_Protocol Start Handling the Compound LabCoat Wear a flame-retardant lab coat Start->LabCoat Gloves Wear nitrile or neoprene gloves LabCoat->Gloves EyeProtection Wear safety glasses with side shields or goggles Gloves->EyeProtection Respiratory Use a NIOSH-approved respirator if not in a fume hood EyeProtection->Respiratory End Proceed with work Respiratory->End

Caption: Mandatory PPE for handling the compound.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[5]

    • Lab Coat: A full-length laboratory coat should be worn at all times.

  • Respiratory Protection: For operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring personnel safety.

Handling
  • Avoid Dust Formation: This compound is a solid, and care should be taken to avoid generating dust during weighing and transfer.[5]

  • Grounding: For larger quantities, use appropriate grounding procedures to prevent static discharge.

  • Hygiene: Wash hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is used.[13]

Storage
  • Container: Keep the container tightly closed and in a dry, well-ventilated area.[3][13]

  • Temperature: Store in a cool, dry place, away from direct sunlight. Some suppliers recommend storage at 2-8°C.[15][16][17] Always consult the supplier's recommendations.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[5]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Note: Always provide the Safety Data Sheet to attending medical personnel.[5]

Spill Response

A spill of this compound should be treated as a hazardous event requiring a prompt and systematic response.

Spill Response Workflow:

Spill_Response Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation (fume hood) Evacuate->Ventilate PPE Don appropriate PPE (respirator, gloves, goggles) Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully sweep or scoop up the material into a suitable container Contain->Collect Clean Clean the spill area with soap and water Collect->Clean Dispose Dispose of waste in a sealed, labeled hazardous waste container Clean->Dispose Report Report the incident to EHS Dispose->Report

Caption: Step-by-step spill response workflow.

  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear the appropriate PPE as outlined in Section 4.[8]

  • Containment and Cleanup: Do not allow the material to enter drains.[8] Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[5][8]

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

  • Disposal Method: Dispose of the material and its container through a licensed professional waste disposal service.[8] Do not dispose of it in standard laboratory trash or down the drain.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[8]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are limited.[5][8][13] The GHS classifications are based on the potential for acute toxicity and irritation. In the absence of comprehensive data, this compound should be handled with the assumption that it may have uncharacterized toxicological and ecological effects. All measures should be taken to prevent its release into the environment.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific protocols outlined in this guide. A thorough understanding of its hazards, reactivity, and the rationale behind the recommended safety procedures is the cornerstone of a robust safety culture. Always consult the most recent version of the Safety Data Sheet provided by your supplier for the specific isomer you are using.

References

  • Norbornane Definition - Organic Chemistry Key Term. Fiveable.

  • An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Carbamate. Benchchem.

  • Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. PubMed.

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Exploiting the Ring Strain in Bicyclo[2.2.1]heptane Systems for the Stereoselective Preparation of Highly Functionalized Cyclopentene. American Chemical Society.

  • Fan Favorite this compound Up To 65% Off.

  • Safety Data Sheet. Key Organics.

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry.

  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. ResearchGate.

  • SAFETY DATA SHEET. Indagoo Research Chemicals.

  • AK Scientific, Inc.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.

  • tert-Butyl Esters. Organic Chemistry Portal.

  • tert-Butyl carbamate. ChemicalBook.

  • tert-Butyl carbamate 98. Sigma-Aldrich.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed.

  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed.

  • This compound.

  • tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. Fluorochem.

  • This compound hydrochloride. ChemBK.

  • Fan Favorite this compound Up To 65% Off.

  • Tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. AK Scientific, Inc.

Sources

Solubility Profile of Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Practical Guide to Prediction and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Drug Development Professional

Abstract

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a key building block in medicinal chemistry, valued for its rigid bicyclic scaffold. Its solubility across a range of organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will first dissect the molecule's structural attributes to build a predictive solubility model based on first principles. Subsequently, a detailed, self-validating experimental protocol for quantitative solubility determination is presented, enabling researchers to generate reliable data. This document is intended to be a practical resource for scientists and professionals in drug development, offering both theoretical insights and actionable laboratory methods.

Introduction: The Strategic Importance of Solubility

In the landscape of pharmaceutical development, solubility is a cornerstone physical property.[1] For a synthetic building block like this compound, understanding its solubility profile is not merely an academic exercise; it is a prerequisite for efficient process development. Key processes influenced by solubility include:

  • Reaction Kinetics: Ensuring the compound remains in solution is often necessary for homogenous reaction conditions and predictable kinetics.

  • Purification Strategy: The choice between crystallization, precipitation, or chromatographic purification is dictated by the compound's differential solubility in various solvent systems.

  • Formulation: For active pharmaceutical ingredients (APIs) derived from this scaffold, solubility directly impacts bioavailability and the choice of delivery vehicle.

Given the absence of a comprehensive public database for this specific molecule's solubility, this guide empowers the research scientist to predict its behavior and, crucially, to determine it empirically with high fidelity.

Theoretical Solubility Framework: A Predictive Analysis

The principle of "like dissolves like" serves as our primary predictive tool.[2][3] To apply it, we must first analyze the structural and electronic features of this compound.

Molecular Structure:

  • Molecular Formula: C₁₁H₂₀N₂O₂[4][5][6]

  • Molecular Weight: 212.29 g/mol [4][5][6]

  • Key Functional Groups:

    • Azabicyclo[2.2.1]heptane Core: A rigid, bulky, and largely non-polar (lipophilic) hydrocarbon scaffold.

    • Primary Amine (-NH₂): A polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor.[7][8]

    • Tert-butyl Carbamate (Boc-group): A sterically bulky protecting group. While the tert-butyl portion is highly lipophilic, the carbamate moiety possesses a polar carbonyl group (C=O) which can act as a hydrogen bond acceptor.

Predicted Solubility Behavior:

The molecule presents a classic case of mixed polarity. Its solubility will be a balance between the large, non-polar surface area of the bicyclic core and the Boc group, and the polar, hydrogen-bonding primary amine.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large hydrocarbon character suggests at least moderate solubility. However, the polar amine group will limit high solubility in purely non-polar solvents.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): These solvents are expected to be effective. They can solvate the non-polar regions of the molecule while the polar components (like the carbonyl in DCM or the ether in THF) can interact favorably with the carbamate and, to a lesser extent, the amine group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The primary amine can engage in strong hydrogen bonding with these solvents, which should promote solubility.[2] However, the bulky, non-polar scaffold will likely prevent miscibility, leading to moderate, finite solubility.

  • Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide (DMSO)): Solubility in water is expected to be low due to the molecule's significant lipophilic character. DMSO, being a powerful, highly polar aprotic solvent, is likely to be a very good solvent for this compound.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a solid in a liquid. This method is endorsed by international bodies for its reliability.[9][10]

Materials and Equipment
  • This compound (solid, purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or screw-cap glass vials (e.g., 4 mL)

  • Analytical balance (readable to 0.1 mg)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD), or another quantitative analytical instrument (e.g., NMR, GC-MS).[11]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Dilution cluster_analysis 4. Analysis & Calculation prep1 Weigh excess solid into vial prep2 Add known volume of solvent prep1->prep2 Accurately equil1 Seal vial tightly prep2->equil1 equil2 Agitate at constant Temperature (e.g., 24-72h) equil1->equil2 sampl1 Allow solids to settle equil2->sampl1 sampl2 Withdraw supernatant with syringe sampl1->sampl2 sampl3 Filter through 0.22µm syringe filter sampl2->sampl3 sampl4 Accurately dilute filtrate to known volume sampl3->sampl4 analysis2 Analyze samples and standards via HPLC sampl4->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 analysis4 Calculate solubility (g/L, mol/L) analysis3->analysis4

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Calibration Standards: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) at known concentrations. A typical range might be 0.01 mg/mL to 1.0 mg/mL.

  • Sample Preparation: To a series of glass vials, add an excess amount of the solid compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a sufficient period to ensure equilibrium is reached (24 to 72 hours is typical).[11] The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Filtration: Remove the vials from the shaker and allow the excess solid to sediment (centrifugation can be used to accelerate this). Carefully withdraw a portion of the supernatant using a syringe. Immediately pass the liquid through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

  • Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring its concentration into the range of the calibration curve.

  • Quantitative Analysis: Analyze the calibration standards and the diluted sample solutions by HPLC. Generate a calibration curve by plotting the instrument response (e.g., peak area) versus concentration.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original, undiluted filtrate, accounting for the dilution factor. This final value is the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison. This table should include solvent properties to facilitate interpretation based on the theoretical principles discussed earlier.

Table 1: Experimental Solubility Data Reporting Template

SolventPolarity Index¹Dielectric Constant (20°C)²Solubility (g/L) at 25°CSolubility (mol/L) at 25°CObservations
Hexane0.11.88[Experimental Data][Calculated Data]
Toluene2.42.38[Experimental Data][Calculated Data]
Dichloromethane3.18.93[Experimental Data][Calculated Data]
Diethyl Ether2.84.33[Experimental Data][Calculated Data]
Ethyl Acetate4.46.02[Experimental Data][Calculated Data]
Tetrahydrofuran (THF)4.07.58[Experimental Data][Calculated Data]
Acetone5.120.7[Experimental Data][Calculated Data]
Isopropanol3.919.92[Experimental Data][Calculated Data]
Ethanol4.324.55[Experimental Data][Calculated Data]
Methanol5.132.70[Experimental Data][Calculated Data]
Acetonitrile5.837.5[Experimental Data][Calculated Data]
Dimethyl Sulfoxide7.246.68[Experimental Data][Calculated Data]
Water10.280.1[Experimental Data][Calculated Data]

¹ Polarity Index values are relative measures of polarity.[12] ² Dielectric constants are a measure of a solvent's ability to separate ions.[12][13][14]

Conclusion and Field-Proven Insights

This guide provides a robust framework for both predicting and experimentally determining the solubility of this compound. By understanding the molecule's mixed polarity, researchers can make informed initial choices for reaction solvents and purification systems. The detailed experimental protocol offers a clear and reliable path to generating the precise quantitative data needed for process optimization and robust chemical development. It is anticipated that this compound will exhibit greatest solubility in moderately polar aprotic solvents like DCM and THF, and good solubility in polar protic solvents like methanol and ethanol, with limited solubility in highly non-polar solvents like hexane or highly polar solvents like water.

References

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). Vertex AI Search.
  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water . Nature Communications. [Link]

  • Vandavasi, V. et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics . AIChE Journal. [Link]

  • Vandavasi, V. et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures . MIT Open Access Articles. [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? . (2014). Stack Exchange. [Link]

  • How To Predict Solubility Of Organic Compounds? . (2025). Chemistry For Everyone - YouTube. [Link]

  • Fuctional group determination of drugs in biological activity . (n.d.). Slideshare. [Link]

  • Functional Groups: Definition and Importance . (n.d.). Solubility of Things. [Link]

  • Coltescu, A.R. et al. (2020). The Importance of Solubility for New Drug Molecules . Annals of the Romanian Society for Cell Biology. [Link]

  • The Essential of the Solubility for Drug Action . (2023). Crimson Publishers. [Link]

  • COMMON SOLVENT PROPERTIES . (n.d.). University of Rochester. [Link]

  • This compound . (n.d.). PubChemLite. [Link]

  • Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). Faculty Web. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties . (2020). Master Organic Chemistry. [Link]

  • Dielectric Constants of Common Solvents . (n.d.). Scribd. [Link]

  • Solubility Data Series - IUPAC . (n.d.). International Union of Pure and Applied Chemistry. [Link]

  • This compound hydrochloride . (n.d.). ChemBK. [Link]

  • tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate . (n.d.). PubChem. [Link]

  • How to determine the solubility of organic compounds . (2017). Quora. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Faculty Websites. [Link]

  • tert-Butyl (1s,4s,6s)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate . (n.d.). J&K Scientific. [Link]

  • How To Determine Solubility Of Organic Compounds? . (2025). Chemistry For Everyone - YouTube. [Link]

  • Gamsjäger, H. et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations . Pure and Applied Chemistry. [Link]

Sources

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[2.2.1]heptane scaffold has emerged as a quintessential privileged structure in medicinal chemistry, demonstrating a remarkable capacity to serve as a rigid and stereochemically defined framework for a diverse array of biologically active molecules. Its conformationally constrained nature provides a unique platform for the precise spatial orientation of pharmacophoric elements, leading to enhanced potency and selectivity for various biological targets. This guide provides a comprehensive technical overview of the 2-azabicyclo[2.2.1]heptane core, delving into its synthesis, key derivatives, and its profound impact on drug discovery, with a particular focus on its application in the development of potent nicotinic acetylcholine receptor (nAChR) agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.

The Strategic Advantage of a Privileged Scaffold

In the landscape of medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple, often unrelated, biological targets.[1][2][3] The 2-azabicyclo[2.2.1]heptane system exemplifies this concept, offering a rigid bicyclic structure that reduces the entropic penalty upon binding to a target protein and allows for the exploration of chemical space in a three-dimensional manner. This inherent rigidity is a significant advantage in drug design, as it helps to pre-organize the molecule into a bioactive conformation, often leading to higher affinity and selectivity.[4]

Synthesis of the 2-Azabicyclo[2.2.1]heptane Core: A Methodological Overview

The construction of the 2-azabicyclo[2.2.1]heptane skeleton is a critical step in the synthesis of its derivatives. The hetero-Diels-Alder reaction is a cornerstone of this process, providing a powerful and often stereoselective route to the bicyclic core.

A widely employed strategy involves the [4+2] cycloaddition of an imine with cyclopentadiene. This approach allows for the introduction of various substituents and the control of stereochemistry, which is crucial for biological activity.

Experimental Protocol: Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

This protocol details a facile, multigram-scale preparation of a key chiral building block, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, which is a valuable intermediate for peptide chemistry and asymmetric catalysis.

Step 1: Imine Formation

To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH₂Cl₂ (600 mL), (R)-phenylethylamine (30.5 g, 0.25 mol) is added slowly over 30 minutes with stirring. The mixture is stirred for an additional hour at the same temperature.

Step 2: Hetero-Diels-Alder Reaction

The reaction mixture is cooled to -60°C. CF₃COOH (19.3 mL, 0.25 mol) and BF₃·Et₂O (31 mL, 0.25 mol) are added, followed by freshly distilled cyclopentadiene (20 g, 0.25 mol).

Step 3: Hydrogenation and Deprotection

The crude cycloadduct is hydrogenated in the presence of 5% Pd/C in absolute ethanol at 15 bar H₂ pressure for 4 days. After filtration through Celite, the solvent is evaporated, and the residue is washed to yield the ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride.

Below is a conceptual workflow for the synthesis of the 2-azabicyclo[2.2.1]heptane core via a hetero-Diels-Alder reaction.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Core Scaffold Imine Imine (e.g., from Ethyl Glyoxylate) Diels_Alder Hetero-Diels-Alder Cycloaddition Imine->Diels_Alder Cyclopentadiene Cyclopentadiene Cyclopentadiene->Diels_Alder Cycloadduct Bicyclic Cycloadduct Diels_Alder->Cycloadduct Core 2-Azabicyclo[2.2.1]heptane Core Cycloadduct->Core Further Processing

Caption: General workflow for the synthesis of the 2-azabicyclo[2.2.1]heptane core.

Stereochemistry: The Endo/Exo Isomerism and its Biological Implications

A critical aspect of the 2-azabicyclo[2.2.1]heptane scaffold is the stereochemical relationship of substituents, particularly the endo and exo isomerism. The rigid bicyclic structure gives rise to distinct spatial arrangements of substituents, which can profoundly impact their interaction with biological targets.

In many instances, one isomer exhibits significantly higher biological activity than the other. For example, in the case of epibatidine and its analogs, the exo isomer is generally associated with potent nicotinic acetylcholine receptor agonism, while the endo isomer often displays reduced affinity. This highlights the importance of stereoselective synthesis in the development of drugs based on this scaffold.

Case Study 1: Epibatidine and its Analogs - Potent Nicotinic Acetylcholine Receptor Agonists

Epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a powerful analgesic that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). Its discovery spurred significant interest in the 2-azabicyclo[2.2.1]heptane scaffold for the development of novel analgesics and treatments for neurological disorders.

The total synthesis of epibatidine has been a subject of extensive research, with numerous routes developed to access this complex molecule. These syntheses often involve the construction of the 2-azabicyclo[2.2.1]heptane core followed by the introduction of the 6-chloro-3-pyridyl moiety.

Experimental Protocol: A General Approach to Epibatidine Synthesis

While numerous specific synthetic routes exist, a general conceptual pathway for the total synthesis of (±)-epibatidine is outlined below.

Step 1: Formation of the Bicyclic Core

An N-protected pyrrole undergoes a Diels-Alder reaction with a suitable dienophile to form the 2-azabicyclo[2.2.1]heptene skeleton.

Step 2: Functional Group Manipulation

The initial adduct is then subjected to a series of reactions, including partial hydrogenation and functional group interconversions, to install the necessary functionality for the subsequent coupling step.

Step 3: Introduction of the Pyridyl Moiety

A metallated pyridine derivative is added to an appropriately functionalized bicyclic intermediate.

Step 4: Final Steps and Deprotection

The synthesis is completed through steps such as desulfonylation and removal of the nitrogen protecting group to yield epibatidine.

The following diagram illustrates the key steps in a representative total synthesis of epibatidine.

G cluster_start Core Formation cluster_cycloaddition Cycloaddition cluster_intermediate Key Intermediate cluster_coupling Coupling cluster_final Final Product Pyrrole N-Boc-pyrrole Diels_Alder Diels-Alder Reaction Pyrrole->Diels_Alder Dienophile Dienophile Dienophile->Diels_Alder Bicyclic_Intermediate Functionalized 2-Azabicyclo[2.2.1]heptene Diels_Alder->Bicyclic_Intermediate Pyridine_Coupling Pyridyl Coupling Bicyclic_Intermediate->Pyridine_Coupling Epibatidine Epibatidine Pyridine_Coupling->Epibatidine Deprotection G cluster_scaffold Scaffold cluster_sidechain Side Chain cluster_coupling Coupling cluster_product Product cluster_target Biological Target Scaffold 2-Azabicyclo[2.2.1]heptane Core Coupling Peptide Coupling Scaffold->Coupling Sidechain (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid Sidechain->Coupling Neogliptin Neogliptin Coupling->Neogliptin DPP4 DPP-4 Enzyme Neogliptin->DPP4 Inhibition

Caption: The role of the 2-azabicyclo[2.2.1]heptane scaffold in Neogliptin's activity.

Structure-Activity Relationships of 2-Azabicyclo[2.2.1]heptane-based DPP-4 Inhibitors

The development of DPP-4 inhibitors based on this scaffold has been guided by extensive SAR studies. The rigid bicyclic core serves as an anchor, while modifications to the appended side chains modulate potency and selectivity.

CompoundDPP-4 IC₅₀ (nM)Reference
Vildagliptin~50[5]
Sitagliptin~19[5]
Neogliptin (12a) 16.8 ± 2.2 [5]
Neogliptin analog (9a)4.3[6]

Conclusion and Future Perspectives

The 2-azabicyclo[2.2.1]heptane scaffold has unequivocally established its status as a privileged core in drug discovery. Its unique conformational rigidity and stereochemical complexity provide a fertile ground for the design of highly potent and selective ligands for a multitude of biological targets. The successful development of compounds like epibatidine analogs and Neogliptin underscores the immense potential of this scaffold.

Future research will undoubtedly continue to exploit the favorable properties of the 2-azabicyclo[2.2.1]heptane core. The exploration of novel synthetic methodologies to access diverse derivatives, coupled with advanced computational modeling, will pave the way for the discovery of next-generation therapeutics for a wide range of diseases. The journey of this remarkable scaffold is far from over, and its continued impact on medicinal chemistry is eagerly anticipated.

References

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, V. M., Shorshnev, S. V., Tuaeva, N. O., ... & Schiöth, H. B. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]

  • Wessjohann, L. A., Falb, E., & In, R. (2003). Syntheses and structure-activity relationship (SAR) studies of 2, 5-diazabicyclo [2.2. 1] heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & medicinal chemistry letters, 13(12), 2013-2016. [Link]

  • Giblin, G. M. P., Jones, C. D., & Simpkins, N. S. (1998). The total synthesis of the analgesic alkaloid epibatidine. Journal of the Chemical Society, Perkin Transactions 1, (22), 3645-3650. [Link]

  • de Oliveira, M. F., & de Souza, R. O. (2013). Recent syntheses of frog alkaloid epibatidine. Journal of the Brazilian Chemical Society, 24, 15-36. [Link]

  • Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (−)-epibatidine. Organic letters, 3(19), 3009-3012. [Link]

  • Corey, E. J., & Ghosh, A. K. (1993). A short, enantioselective total synthesis of epibatidine. Tetrahedron Letters, 34(46), 7493-7496. [Link]

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, V. M., Shorshnev, S. V., Tuaeva, N. O., ... & Schiöth, H. B. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). ResearchGate. [Link]

  • Bunnelle, W. H., Daanen, J. F., Ryther, K. B., Schrimpf, M. R., Dart, M. J., Geldern, T. W., ... & Sorensen, B. K. (2007). Structure-activity relationship studies of SEN12333 analogues: Determination of the optimal requirements for binding affinities at α7 nAChRs through incorporation of known structural motifs. Bioorganic & medicinal chemistry letters, 17(15), 4202-4206. [Link]

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, V. M., Shorshnev, S. V., Tuaeva, N. O., ... & Schiöth, H. B. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DiVA portal. [Link]

  • Maslov, I. O., Gorobets, M. A., Porozov, Y. B., Schiöth, H. B., & Trukhan, V. M. (2023). 3-(3-Azabicyclo [5][7][7]heptan-2-yl)-1, 2, 4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Molecules, 28(19), 6929. [Link]

  • O'Brien-Brown, J., & Abell, A. (2004). 7-Azabicyclo [2.2. 1] heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example. ResearchGate. [Link]

  • Trost, B. M., & Cook, G. R. (2003). Lecture 39: Total synthesis of Epibatidine(Trost& Evans). YouTube. [Link]

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, V. M., Shorshnev, S. V., Tuaeva, N. O., ... & Schiöth, H. B. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PubMed. [Link]

  • Gündisch, D., & Eibl, C. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo [2.2. 1] heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (±)-epibatidine. Journal of medicinal chemistry, 44(7), 1044-1052. [Link]

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, V. M., Shorshnev, S. V., Tuaeva, N. O., ... & Schiöth, H. B. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Omsk University Courier. [Link]

  • D'Andrea, P. (2010). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Basilicata. [Link]

  • Perreault, C., & Rej, R. (2012). 7-Azabicyclo [2.2. 1] heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & medicinal chemistry letters, 22(15), 5066-5069. [Link]

  • Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., & Eaton, J. B. (2012). Chemistry, pharmacology, and behavioral studies identify chiral cyclopropanes as selective α4β2-nicotinic acetylcholine receptor partial agonists exhibiting an antidepressant profile. Part II. Journal of medicinal chemistry, 55(11), 5431-5443. [Link]

  • Ondachi, P., Massey, T., & Navarro, H. A. (2015). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2′-fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues. Journal of medicinal chemistry, 58(21), 8595-8608. [Link]

  • Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo [2.2. 1] heptane, exo-2-chloro-7-azabicyclo [2.2. 1] heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2072. [Link]

Sources

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Potential Research Areas of tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigid, bicyclic framework of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate presents a compelling scaffold for the design of novel therapeutics and functional materials. Its constrained conformation reduces entropic penalties upon binding to biological targets, while the strategically positioned primary and secondary amino groups offer versatile handles for chemical elaboration. This guide provides an in-depth analysis of this promising building block, detailing its synthesis, chemical reactivity, and established applications. More importantly, it charts a course for future research, identifying untapped potential in medicinal chemistry and beyond. We present detailed protocols, explore structure-activity relationships, and propose novel avenues of investigation for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful synthetic intermediate.

Introduction: The Strategic Advantage of the 2-Azabicyclo[2.2.1]heptane Core

In the landscape of modern drug discovery, the pursuit of molecules with high affinity and selectivity for their biological targets is paramount. Saturated bicyclic systems, such as the 2-azabicyclo[2.2.1]heptane scaffold, have emerged as privileged structures in this endeavor. Their inherent rigidity pre-organizes appended functional groups in a defined three-dimensional space, which can lead to more potent and selective interactions with protein binding pockets compared to more flexible acyclic or monocyclic analogs.

This compound, with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol , is a particularly attractive derivative of this family.[1] The presence of a primary amine at the 6-position and a Boc-protected secondary amine at the 2-position provides two orthogonal points for diversification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide will first establish a foundational understanding of this molecule through a detailed examination of its synthesis and known chemical transformations. Subsequently, we will delve into its current applications, drawing insights from its role in the development of potent enzyme inhibitors. Finally, we will synthesize this knowledge to propose novel and impactful areas of future research.

Synthesis and Chemical Properties

While this compound is commercially available from various suppliers, a thorough understanding of its synthesis is crucial for researchers planning to generate novel derivatives or scale up production. While a direct, step-by-step synthesis of the title compound is not extensively detailed in a single publication, a plausible and referenced protocol can be constructed from the literature on related 2-azabicyclo[2.2.1]heptane systems.

Proposed Synthetic Protocol

The synthesis of the 2-azabicyclo[2.2.1]heptane core can be achieved through a Diels-Alder reaction, followed by functional group manipulations. A general, multi-step approach is outlined below, drawing upon established methodologies for similar scaffolds.

Experimental Protocol: Synthesis of this compound

  • Step 1: Aza-Diels-Alder Cycloaddition. A stereoselective aza-Diels-Alder reaction between cyclopentadiene and a suitable imine, derived from ethyl glyoxylate and a chiral amine, can be employed to construct the bicyclic core.[2] This initial step establishes the critical stereochemistry of the scaffold.

  • Step 2: Reduction and Lactam Formation. The resulting cycloadduct can be subjected to reduction of the double bond, followed by intramolecular amidation to form a bicyclic lactam.

  • Step 3: Lactam Reduction and N-Boc Protection. The lactam is then reduced to the corresponding secondary amine. This is a critical juncture where the secondary amine at the 2-position is selectively protected with a tert-butyloxycarbonyl (Boc) group. A standard procedure involves dissolving the amine in an appropriate solvent like dichloromethane, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.[2]

  • Step 4: Introduction of the 6-Amino Group. The introduction of the amino group at the 6-position can be achieved through a variety of methods, potentially involving the conversion of a 6-keto derivative to an oxime, followed by reduction. The synthesis of related 6-substituted 2-azabicyclo[2.2.1]heptanes has been described, providing a template for this transformation.

  • Step 5: Final Deprotection/Purification. Any additional protecting groups are removed, and the final product is purified using standard techniques such as column chromatography to yield the desired this compound.

Established Applications and Structure-Activity Relationships (SAR)

The utility of the 2-azabicyclo[2.2.1]heptane scaffold is best illustrated through its incorporation into potent and selective bioactive molecules. Two prominent examples highlight the potential of this compound as a key building block.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A significant application of the 2-azabicyclo[2.2.1]heptane core is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. The compound "Neogliptin" is a potent DPP-4 inhibitor that features this bicyclic scaffold.[3][4][5] In this context, the 2-azabicyclo[2.2.1]heptane moiety serves as a rigid scaffold to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site.

The synthesis of Neogliptin and its analogs has provided valuable insights into the structure-activity relationships of this class of compounds. The primary amine of a related 2-azabicyclo[2.2.1]heptane derivative is acylated with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid to form the final inhibitor.[3]

CompoundScaffoldDPP-4 IC₅₀ (nM)
Neogliptin (12a)2-azabicyclo[2.2.1]heptane16.8 ± 2.2
Analog 9aModified 2-azabicyclo[2.2.1]heptane4.3
Vildagliptin-> 16.8
Sitagliptin-> 16.8

Table 1: Comparative inhibitory activities of Neogliptin and related compounds against DPP-4. Data sourced from[3][6].

The stereochemistry of the bicyclic core and its substituents has been shown to be critical for potent DPP-4 inhibition, underscoring the importance of stereocontrolled synthesis in developing effective therapeutics.[3]

Potential Research Areas: Charting the Future

The established applications of this compound provide a solid foundation for exploring new research frontiers. The unique structural and chemical features of this molecule open up a wealth of possibilities in medicinal chemistry and beyond.

Expansion into New Therapeutic Targets

The rigid nature of the 2-azabicyclo[2.2.1]heptane scaffold makes it an ideal platform for designing inhibitors for a wide range of enzymes and receptors where conformational restriction is key to achieving high affinity and selectivity.

  • Kinase Inhibitors: The scaffold can be used to develop novel kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies. The primary amine can be functionalized with a pyrimidine or a related heterocycle, a common feature in many kinase inhibitors.

  • GPCR Ligands: The three-dimensional arrangement of substituents on the bicyclic core can be tailored to target G-protein coupled receptors (GPCRs), such as neurokinin 1 (NK1) receptors, which are involved in pain and inflammation.

  • Antiviral Agents: The constrained nature of the scaffold can be exploited to mimic the conformation of substrates or transition states of viral enzymes, leading to the development of novel antiviral drugs.

Figure 1: Proposed research trajectories for this compound.
Chemoselective Derivatization Strategies

A key area for future research lies in the development of robust and selective methods for the functionalization of the two distinct amino groups.

G cluster_0 Selective Functionalization of Primary Amine cluster_1 Functionalization after Boc Deprotection start This compound acylation Acylation start->acylation RCOCl, base reductive_amination Reductive Amination start->reductive_amination RCHO, NaBH(OAc)₃ sulfonylation Sulfonylation start->sulfonylation RSO₂Cl, base deprotection Boc Deprotection (e.g., TFA) acylation->deprotection reductive_amination->deprotection sulfonylation->deprotection alkylation N-Alkylation deprotection->alkylation R-X, base arylation N-Arylation deprotection->arylation Ar-X, Pd catalyst

Figure 2: Experimental workflow for the chemoselective functionalization of the two amino groups.

Protocol for Selective N-Acylation of the Primary Amine:

  • Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane.

  • Add a hindered base, for example, diisopropylethylamine (1.2 equiv), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acylated product.

Development of Novel Polymers and Materials

The bifunctional nature of this molecule after Boc deprotection makes it an interesting monomer for the synthesis of novel polyamides or other polymers. The rigid bicyclic unit would impart unique thermal and mechanical properties to the resulting materials. Research in this area could lead to the development of high-performance polymers with applications in aerospace, electronics, or biomedical devices.

Conclusion

This compound is far more than a simple building block; it is a gateway to a vast and underexplored chemical space. Its rigid framework and versatile functional handles have already proven their worth in the development of potent enzyme inhibitors. This guide has sought to provide both a solid foundation in the known chemistry of this compound and a forward-looking perspective on its untapped potential. By pursuing the proposed research avenues in novel therapeutic targets, advanced derivatization strategies, and materials science, the scientific community can unlock the full potential of this remarkable scaffold and drive innovation across multiple disciplines.

References

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]

  • Fan Favorite this compound Up To 65% Off. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]

  • 3-(3-Azabicyclo[3][7][7]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. [Link]

Sources

From Frog Skin to Pharmacy: A Technical Guide to the Discovery and History of 2-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azabicyclo[2.2.1]heptane core, a rigid, bicyclic amine, represents a privileged scaffold in modern medicinal chemistry. Its journey from a potent, yet toxic, amphibian alkaloid to a versatile building block in blockbuster pharmaceuticals is a compelling narrative of natural product discovery, synthetic innovation, and rational drug design. This guide provides an in-depth exploration of the history, pivotal discoveries, and synthetic evolution of 2-azabicyclo[2.2.1]heptane derivatives, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind key experimental strategies, detail foundational synthetic protocols, and trace the scaffold's diversification from potent analgesics to treatments for metabolic and viral diseases.

The Spark of Discovery: Epibatidine, the Potent Non-Opioid Analgesic

The story of the 2-azabicyclo[2.2.1]heptane scaffold is inextricably linked to the discovery of epibatidine. In 1974, John W. Daly isolated a substance from the skin of the Ecuadorian poison frog, Epipedobates anthonyi.[1] Initial studies in mice revealed a startling discovery: the extract possessed analgesic (painkilling) effects that were approximately 200 times more potent than morphine.[2][3] Crucially, this effect was not blocked by opioid antagonists like naloxone, indicating a novel, non-opioid mechanism of action and opening the door to developing powerful painkillers without the addictive properties of opiates.[3]

However, progress was hampered by the extreme scarcity of the compound. It wasn't until 1992 that the structure of the active molecule, named epibatidine, was fully elucidated as exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane.[1] This revelation ignited a firestorm of interest in the synthetic and medicinal chemistry communities. The excitement, however, was quickly tempered by a significant hurdle: the therapeutic window for epibatidine was perilously narrow. The dose required for analgesia was very close to the dose that caused severe toxic effects, including hypertension and respiratory paralysis, making it unsuitable for human use.[1][3]

The challenge was clear: could the remarkable potency of the 2-azabicyclo[2.2.1]heptane core be harnessed while engineering out its toxicity? This question would drive decades of research and innovation.

The Synthetic Imperative: Mastering the Aza-Diels-Alder Reaction

With the natural source being impractical and the parent compound too toxic, the focus shifted to the laboratory. The primary challenge was the efficient and stereocontrolled construction of the bicyclic core. The most powerful and widely adopted strategy to achieve this is the Aza-Diels-Alder reaction , a [4+2] cycloaddition that rapidly builds the molecular framework.[4]

The quintessential Aza-Diels-Alder approach for this scaffold involves the reaction of an electron-rich diene, typically freshly cracked cyclopentadiene, with an electron-poor imine (the aza-dienophile). The stereochemical outcome of this reaction is critical, as the biological activity often resides in a single stereoisomer.

Causality in Synthesis: Why this Approach Works

The success of the Aza-Diels-Alder reaction hinges on controlling the frontier molecular orbitals of the reactants. Simple, unactivated imines are generally poor dienophiles. Therefore, the reaction is almost always catalyzed by a Lewis acid or a Brønsted acid.

  • Acid Catalysis: The acid (e.g., BF₃·Et₂O or Trifluoroacetic Acid) coordinates to the imine nitrogen. This activation has two crucial effects: it lowers the energy of the imine's LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction with the diene's HOMO (Highest Occupied Molecular Orbital), and it helps to lock the conformation of the imine, which heavily influences the stereoselectivity of the cycloaddition.

  • Stereocontrol: The reaction can yield two primary diastereomers: exo and endo. For many epibatidine analogues and other bioactive derivatives, the exo isomer is the desired product. By carefully selecting the chiral auxiliaries on the imine and the reaction conditions (temperature, catalyst), chemists can achieve high diastereoselectivity, favoring the formation of the exo product.[5][6]

Caption: Aza-Diels-Alder reaction for 2-azabicyclo[2.2.1]heptane synthesis.

Protocol: Diastereoselective Synthesis of an Enantiopure 2-Azabicyclo[2.2.1]heptane Intermediate

This protocol is representative of methods developed to produce enantiomerically pure intermediates on a multigram scale, avoiding complex purifications.[7]

  • Imine Formation (In Situ): To a cooled (0°C) mixture of ethyl glyoxylate (1.0 eq) and 4 Å molecular sieves in dichloromethane (CH₂Cl₂), (R)-phenylethylamine (1.0 eq) is added slowly with stirring. The mixture is stirred for 1 hour at 0°C to form the chiral imine.

  • Reaction Cooldown: The reaction mixture is cooled to -60°C.

  • Catalyst and Diene Addition: Trifluoroacetic acid (TFA, 1.0 eq) and boron trifluoride etherate (BF₃·Et₂O, 1.0 eq) are added, followed by freshly distilled cyclopentadiene (1.0 eq).

  • Cycloaddition: The reaction is maintained at a low temperature and stirred for several hours until analysis (e.g., by TLC) shows consumption of the imine.

  • Workup and Isolation: The reaction is quenched, and the resulting crude cycloadduct is processed. Subsequent steps, such as hydrogenation to reduce the double bond and hydrogenolysis to remove the chiral auxiliary, yield the core 2-azabicyclo[2.2.1]heptane structure.[7]

  • Self-Validation: The success of the synthesis is validated by NMR spectroscopy to confirm the structure and relative stereochemistry (exo vs. endo ratio) and by measuring the specific optical rotation to confirm the enantiopurity of the final product.

From Toxin to Therapeutic: The Medicinal Chemistry Evolution

The development of robust synthetic routes unlocked the therapeutic potential of the 2-azabicyclo[2.2.1]heptane scaffold. Chemists could now systematically modify the structure to dissect its pharmacology.

The Quest for Safer Analgesics

The primary target for epibatidine's activity was identified as neuronal nicotinic acetylcholine receptors (nAChRs).[2] The initial goal was to design analogues that retained high affinity for the nAChR subtypes responsible for analgesia (primarily α4β2) while reducing affinity for subtypes associated with toxicity.[8]

This led to the development of compounds like ABT-594 (Tebanicline) by Abbott Laboratories. ABT-594 demonstrated potent analgesic activity in animal models of acute, chronic, and neuropathic pain, with an improved safety profile compared to epibatidine.[8]

CompoundAnalgesic Potency (vs. Morphine)ToxicityPrimary nAChR Subtype Affinity
Epibatidine ~200xHighNon-selective, high affinity
ABT-594 Efficacious as morphineReducedSelective for α4β2

Data synthesized from multiple sources for comparative illustration.[3][8]

Diversification into New Therapeutic Arenas

The rigid, constrained nature of the 2-azabicyclo[2.2.1]heptane core makes it an ideal scaffold for presenting pharmacophoric elements in a well-defined three-dimensional orientation. This property has been exploited in therapeutic areas far beyond analgesia.

  • DPP-4 Inhibitors for Type 2 Diabetes: A significant breakthrough was the application of this scaffold in developing inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in managing type 2 diabetes. By incorporating the bicyclic structure, researchers designed novel, potent, and selective DPP-4 inhibitors like Neogliptin .[9][10] Molecular modeling showed that the rigid scaffold optimally positioned the key interacting groups within the DPP-4 active site.[9]

  • Antiviral Agents: The unsaturated version of the scaffold, 2-azabicyclo[2.2.1]hept-5-en-3-one , known as the Vince Lactam , is a cornerstone in antiviral drug synthesis. It serves as a critical chiral building block for producing carbocyclic nucleoside analogues, including the blockbuster anti-HIV drugs Carbovir and Abacavir .[11]

  • Other CNS Applications: The scaffold continues to be explored for various applications, including as a constrained proline analogue in peptide chemistry, and in the design of ligands for other CNS targets such as NK1 receptors.[12][13]

Sources

Methodological & Application

Synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its conformationally constrained structure allows for the precise orientation of substituents, making it an attractive template for designing ligands with high affinity and selectivity for various biological targets. Specifically, tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a key intermediate in the synthesis of novel therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The presence of a primary amino group at the 6-position and a Boc-protected nitrogen at the 2-position provides orthogonal handles for further chemical elaboration.

This application note provides a comprehensive guide for the synthesis of this compound. The described synthetic strategy is based on established chemical transformations, including a pivotal aza-Diels-Alder reaction to construct the bicyclic core. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and insights into the underlying chemical principles.

Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves the disconnection of the Boc protecting group and the primary amine, leading back to a key intermediate, the 2-azabicyclo[2.2.1]hept-5-ene. This intermediate can be accessed via a hetero-Diels-Alder reaction between cyclopentadiene and a suitable imine.

Retrosynthesis target This compound intermediate1 N-Boc-6-azido-2-azabicyclo[2.2.1]heptane target->intermediate1 Reduction intermediate2 N-Boc-2-azabicyclo[2.2.1]hept-5-ene intermediate1->intermediate2 Azide Introduction intermediate3 2-Azabicyclo[2.2.1]hept-5-ene derivative intermediate2->intermediate3 Boc Protection starting_materials Cyclopentadiene + Imine intermediate3->starting_materials Aza-Diels-Alder

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, commences with the construction of the bicyclic scaffold, followed by functional group manipulations to install the desired amino group and the Boc protecting group.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene

The synthesis of the 2-azabicyclo[2.2.1]hept-5-ene framework is achieved through an aza-Diels-Alder reaction.[1] An unactivated iminium salt, generated in situ from formaldehyde and benzylamine hydrochloride, undergoes a facile [4+2] cycloaddition with cyclopentadiene.[1]

Protocol:

  • To a stirred suspension of benzylamine hydrochloride (14.3 g, 100 mmol) in water (50 mL) at room temperature, add a 37% aqueous solution of formaldehyde (9.0 mL, 110 mmol).

  • Stir the mixture for 30 minutes to ensure the formation of the iminium salt.

  • Add freshly cracked cyclopentadiene (13.2 g, 200 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), make the solution basic (pH > 10) by the slow addition of 5 M sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to afford 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene as a colorless oil.

Parameter Value
Yield75-85%
Boiling Point85-90 °C (0.5 mmHg)
Step 2: N-Debenzylation to afford 2-Azabicyclo[2.2.1]hept-5-ene

The benzyl protecting group is removed via hydrogenolysis.

Protocol:

  • Dissolve 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (18.5 g, 100 mmol) in methanol (200 mL).

  • To this solution, add Pearlman's catalyst (20% Pd(OH)₂/C, 1.85 g, 10 mol%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-azabicyclo[2.2.1]hept-5-ene. This product is often used in the next step without further purification.

Step 3: Boc-Protection of the Bicyclic Amine

The secondary amine is protected with a tert-butoxycarbonyl (Boc) group.[2]

Protocol:

  • Dissolve the crude 2-azabicyclo[2.2.1]hept-5-ene (approx. 100 mmol) in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (21 mL, 150 mmol) followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 24 g, 110 mmol) in dichloromethane (50 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: 10% ethyl acetate in hexanes) to give tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate as a colorless oil.

Parameter Value
Yield80-90% (over 2 steps)
Step 4: Hydroboration-Oxidation of the Alkene

The introduction of a hydroxyl group at the 6-position is achieved via a hydroboration-oxidation reaction, which proceeds with exo-selectivity.

Protocol:

  • Dissolve tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (10.5 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a 1.0 M solution of borane-THF complex in THF (60 mL, 60 mmol) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Cool the reaction back to 0 °C and slowly add water (10 mL) to quench the excess borane.

  • Add 3 M aqueous sodium hydroxide solution (20 mL, 60 mmol) followed by the careful, dropwise addition of 30% hydrogen peroxide (20 mL, 200 mmol), maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: 30-50% ethyl acetate in hexanes) to yield tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Step 5: Conversion of the Alcohol to an Azide

The hydroxyl group is converted to an azide via a Mitsunobu reaction or by mesylation followed by substitution. The latter is often more scalable and is described here.

Protocol (Mesylation and Azide Substitution):

  • Dissolve tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (9.1 g, 40 mmol) and triethylamine (8.4 mL, 60 mmol) in anhydrous dichloromethane (150 mL) at 0 °C.

  • Add methanesulfonyl chloride (3.9 mL, 50 mmol) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with cold water (100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude mesylate is used directly in the next step.

  • Dissolve the crude mesylate in dimethylformamide (DMF, 100 mL).

  • Add sodium azide (7.8 g, 120 mmol) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into water (300 mL).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water (3 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to obtain tert-butyl 6-azido-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Step 6: Reduction of the Azide to the Amine

The final step is the reduction of the azide to the primary amine.

Protocol:

  • Dissolve tert-butyl 6-azido-2-azabicyclo[2.2.1]heptane-2-carboxylate (approx. 40 mmol) in methanol (150 mL).

  • Add 10% palladium on carbon (Pd/C, 1.0 g).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature for 6 hours.

  • Filter the reaction mixture through Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Parameter Value
Yield85-95%
Physical StateWhite to off-white solid

Overall Synthetic Workflow

Caption: The overall synthetic workflow.

Discussion

The presented synthesis provides a reliable and scalable route to this compound. The key aza-Diels-Alder reaction efficiently constructs the bicyclic core. The choice of a benzyl group for the initial protection of the nitrogen is strategic, as it is stable to the reaction conditions and can be readily removed by hydrogenolysis. Subsequent Boc protection provides a stable protecting group that is orthogonal to many other functionalities. The hydroboration-oxidation proceeds with high stereoselectivity to install the hydroxyl group in the exo position, which is a common feature in reactions on this bicyclic system due to steric hindrance from the ethano bridge. The two-step conversion of the alcohol to the amine via an azide intermediate is a robust and high-yielding method.

Conclusion

This application note details a comprehensive and practical synthetic protocol for this compound. By following these procedures, researchers can reliably access this valuable building block for applications in medicinal chemistry and drug development. The provided insights into the rationale behind the experimental choices should aid in troubleshooting and adaptation of the synthesis for related targets.

References

Application Notes and Protocols for the Stereoselective Synthesis of tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally restricted diamine that serves as a valuable building block in medicinal chemistry. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it an attractive motif for the design of potent and selective ligands for various biological targets. In particular, stereoisomers of 6-amino-2-azabicyclo[2.2.1]heptane derivatives have been explored as mimics of natural amino acids and as key components in novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in the synthesis of these compounds to facilitate selective functionalization. This document provides a detailed guide for the stereoselective synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key intermediate for drug discovery and development.

Synthetic Strategy Overview

The presented strategy focuses on the construction of the 2-azabicyclo[2.2.1]heptane core followed by the stereoselective introduction of the C6-amino group. The key steps involve an initial Diels-Alder reaction to form a related bicyclic system, followed by functional group manipulations to install the nitrogen at the 2-position and subsequent stereocontrolled amination at the 6-position. The choice of reagents and reaction conditions is critical for achieving the desired stereochemistry.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A Diels-Alder Cycloaddition B Formation of N-Boc-2-azabicyclo[2.2.1]heptene A->B Multiple Steps C Hydroboration-Oxidation B->C D Oxidation to Ketone C->D E Stereoselective Reductive Amination D->E F Final Product E->F

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

PART 1: Synthesis of tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

The synthesis of the key ketone intermediate can be achieved through a multi-step sequence starting from the Diels-Alder adduct of cyclopentadiene and an appropriate dienophile. A subsequent functional group transformation leads to the desired N-Boc protected 2-azabicyclo[2.2.1]heptan-6-one.

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Step 1: Synthesis of N-Boc-2-azabicyclo[2.2.1]hept-5-ene. This intermediate can be prepared via several literature methods, often involving a Diels-Alder reaction between cyclopentadiene and an imine derivative, followed by N-protection. A common route involves the reaction of cyclopentadiene with a suitable nitrogen-containing dienophile, followed by functional group manipulation and introduction of the Boc group.

  • Step 2: Hydroboration-Oxidation to tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.

    • To a solution of N-Boc-2-azabicyclo[2.2.1]hept-5-ene (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) dropwise.

    • Allow the reaction mixture to stir at room temperature for 4 hours.

    • Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (3 M, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).

    • Stir the mixture at room temperature for 2 hours.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford a mixture of exo- and endo-alcohols. The exo isomer is typically the major product due to steric hindrance directing the hydroboration to the less hindered face of the double bond.

  • Step 3: Oxidation to tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

    • To a solution of the mixture of exo- and endo-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) in dichloromethane at 0 °C, add Dess-Martin periodinane (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ketone.[1]

PART 2: Stereoselective Reductive Amination

The stereochemical outcome of the reductive amination of the 6-oxo intermediate is crucial for obtaining the desired stereoisomer of the final product. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack on the intermediate iminium ion.

Protocol 2: Stereoselective Synthesis of this compound

This protocol describes a general procedure for reductive amination. The ratio of exo to endo products may vary depending on the specific reagents and conditions used.

  • To a solution of tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the addition of water and concentrate the mixture under reduced pressure to remove methanol.

  • Make the aqueous solution basic with 2 M sodium hydroxide and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the exo and endo isomers.

Stereochemical Considerations:

The stereochemical outcome of the reductive amination is dictated by the direction of hydride attack on the intermediate iminium ion. Attack from the less sterically hindered exo face is generally favored, leading to the formation of the endo-amino product as the major isomer. Conversely, attack from the endo face would yield the exo-amino product. The facial selectivity can be influenced by the steric bulk of the reducing agent and the substituents on the bicyclic ring.

Reductive_Amination_Stereochemistry cluster_0 Reductive Amination of N-Boc-2-azabicyclo[2.2.1]heptan-6-one Ketone Ketone Intermediate Iminium Iminium Ion Intermediate Ketone->Iminium + NH3 Exo_Attack Exo-Hydride Attack (Less Hindered) Iminium->Exo_Attack [H-] Endo_Attack Endo-Hydride Attack (More Hindered) Iminium->Endo_Attack [H-] Endo_Amine Endo-Amine (Major) Exo_Attack->Endo_Amine Exo_Amine Exo-Amine (Minor) Endo_Attack->Exo_Amine

Caption: Stereochemical pathways in the reductive amination of N-Boc-2-azabicyclo[2.2.1]heptan-6-one.

Alternative Amination Strategies

For cases where the other stereoisomer is desired or if the reductive amination lacks sufficient selectivity, alternative methods can be employed.

  • Mitsunobu Reaction: The corresponding exo- or endo-6-hydroxy intermediate can be converted to the amine with inversion of stereochemistry using a Mitsunobu reaction with a suitable nitrogen nucleophile (e.g., phthalimide followed by deprotection, or an azide followed by reduction).[2][3][4]

  • Curtius or Hofmann Rearrangement: A carboxylic acid at the 6-position can be converted to the corresponding amine via a Curtius or Hofmann rearrangement.[5][6][7] This would require the synthesis of the corresponding carboxylic acid precursor.

Characterization Data

The stereochemistry of the final products and intermediates can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and Nuclear Overhauser Effect (NOE) correlations are particularly useful for distinguishing between exo and endo isomers in bicyclo[2.2.1]heptane systems.[8]

Table 1: Expected NMR Data for Key Intermediates and Products

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateδ 1.45 (s, 9H, t-Bu), bridgehead protons and methylene protons in the aliphatic region.δ 28.4 (t-Bu CH₃), 80.5 (t-Bu C), 155.0 (C=O, carbamate), 210.0 (C=O, ketone).
exo-tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateThe C6-endo-proton will exhibit a characteristic coupling pattern with the bridgehead protons.The C6 carbon signal will be shifted upfield compared to the ketone precursor.
endo-tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateThe C6-exo-proton will show a different coupling pattern compared to the exo-isomer.The chemical shift of C6 will differ slightly from the exo-isomer.

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific stereoisomer.

Conclusion

The stereoselective synthesis of this compound is a challenging but achievable goal for medicinal chemists. The protocols and strategies outlined in this application note provide a comprehensive guide for researchers in this field. Careful consideration of the stereochemical control elements in each step is paramount for the successful synthesis of the desired isomer. The provided information, grounded in established chemical principles, should serve as a valuable resource for the development of novel therapeutics based on the 2-azabicyclo[2.2.1]heptane scaffold.

References

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. Available from: [Link]

  • Curtius Rearrangement. Chemistry Steps. Available from: [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available from: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available from: [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available from: [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. Available from: [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. Available from: [Link]

  • Dipartimento di Scienze Farmaceutiche Doctorate School in Chemical Sciences and Technologies. AIR Unimi. Available from: [Link]

Sources

Application Notes and Protocols: Coupling Reactions of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane framework is a conformationally rigid bicyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its constrained topology allows for the precise spatial orientation of substituents, which is a critical feature for optimizing interactions with biological targets. This rigid scaffold serves as a valuable building block in the synthesis of complex molecules with potential therapeutic applications, including antiviral and neurological agents. The presence of a primary amino group, as in tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, offers a versatile handle for a variety of coupling reactions, enabling the exploration of diverse chemical space in the development of novel therapeutics.

This guide provides detailed application notes and protocols for several key coupling reactions of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for utilizing this important building block.

Core Coupling Strategies and Mechanistic Considerations

The primary amino group of this compound is a nucleophilic center that can participate in a range of bond-forming reactions. The choice of coupling strategy is dictated by the desired functionality to be introduced. This guide will focus on five common and synthetically useful transformations:

  • Amide Bond Formation: Coupling with carboxylic acids to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form N-aryl amines.

  • Urea Formation: Reaction with isocyanates.

  • Sulfonamide Synthesis: Coupling with sulfonyl chlorides.

Each of these reactions proceeds through a distinct mechanism, and understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential issues.

Amide Bond Formation: The Ubiquitous Linkage

Amide bonds are fundamental in peptide chemistry and are prevalent in a vast number of pharmaceuticals. The formation of an amide bond between this compound and a carboxylic acid typically requires the activation of the carboxylic acid to overcome the energy barrier of the reaction.

Causality of Experimental Choices:
  • Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly employed. These reagents convert the carboxylic acid into a more reactive species (e.g., an active ester) that is readily attacked by the amine.

  • Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is essential to neutralize the acidic byproducts of the reaction and to deprotonate the ammonium salt of the amine, thereby liberating the free, nucleophilic amine.

  • Solvent: Aprotic polar solvents such as DMF (Dimethylformamide) or DCM (Dichloromethane) are typically used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: General Procedure for Amide Coupling

Amide_Formation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Reaction_Vessel Dissolve in aprotic solvent (e.g., DMF) Stir at room temperature Carboxylic_Acid->Reaction_Vessel Amine tert-butyl 6-amino-2- azabicyclo[2.2.1]heptane- 2-carboxylate Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Aqueous_Workup Aqueous Work-up Reaction_Vessel->Aqueous_Workup Extraction Extraction with organic solvent Aqueous_Workup->Extraction Purification Purification (e.g., column chromatography) Extraction->Purification Product Amide Product Purification->Product

Caption: Workflow for a typical amide bond formation reaction.

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, 0.1 M), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionRationale
Carboxylic Acid 1.0 eqLimiting reagent in some cases
Amine 1.0 - 1.2 eqCan be used in slight excess
Coupling Reagent 1.1 - 1.5 eqEnsures complete activation of the acid
Base 2.0 - 3.0 eqNeutralizes acids and frees the amine
Solvent DMF, DCM, THFAprotic, polar to dissolve reactants
Temperature 0 °C to RTMild conditions to prevent side reactions
Time 2 - 16 hDependent on substrate reactivity

Reductive Amination: Forging C-N Single Bonds

Reductive amination is a powerful method for forming secondary amines from a primary amine and a carbonyl compound (aldehyde or ketone). The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[1] It is less reactive towards carbonyls than sodium borohydride, allowing for the imine formation to occur prior to reduction. Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can also be employed.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using STAB.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, which is the species that is ultimately reduced.

Experimental Protocol: General Procedure for Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde_Ketone Aldehyde or Ketone Reaction_Vessel Combine in solvent (e.g., DCM) Stir at room temperature Aldehyde_Ketone->Reaction_Vessel Amine tert-butyl 6-amino-2- azabicyclo[2.2.1]heptane- 2-carboxylate Amine->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Reaction_Vessel Aqueous_Workup Quench with aqueous base Reaction_Vessel->Aqueous_Workup Extraction Extraction with organic solvent Aqueous_Workup->Extraction Purification Purification (e.g., column chromatography) Extraction->Purification Product Secondary Amine Product Purification->Product

Caption: Workflow for a typical reductive amination reaction.

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent (e.g., DCM, 0.1 M), add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionRationale
Carbonyl 1.0 eqTypically the limiting reagent
Amine 1.1 - 1.2 eqSlight excess to drive imine formation
Reducing Agent 1.5 - 2.0 eqEnsures complete reduction of the imine
Solvent DCM, DCE, THFAprotic, compatible with reducing agent
Temperature Room TemperatureMild conditions are usually sufficient
Time 2 - 24 hVaries with substrate reactivity

Buchwald-Hartwig Amination: Accessing N-Aryl Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine.[2][3] This reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines.

Causality of Experimental Choices:
  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd₂(dba)₃ or a preformed catalyst, is required to initiate the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.[3]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine, forming the palladium-amido complex.[3]

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used to facilitate the reaction at elevated temperatures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide Aryl Halide/Triflate Reaction_Vessel Combine in anhydrous solvent (e.g., Toluene) Heat under inert atmosphere Aryl_Halide->Reaction_Vessel Amine tert-butyl 6-amino-2- azabicyclo[2.2.1]heptane- 2-carboxylate Amine->Reaction_Vessel Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Filtration Filter through Celite Reaction_Vessel->Filtration Extraction Aqueous Work-up & Extraction Filtration->Extraction Purification Purification (e.g., column chromatography) Extraction->Purification Product N-Aryl Amine Product Purification->Product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), ligand (2-10 mol%), and base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionRationale
Aryl Halide 1.0 eqTypically the limiting reagent
Amine 1.2 - 1.5 eqExcess to ensure full consumption of aryl halide
Pd Catalyst 1 - 5 mol%Catalytic amount
Ligand 2 - 10 mol%In excess relative to palladium
Base 1.4 - 2.0 eqStrong, non-nucleophilic base
Solvent Toluene, DioxaneAnhydrous, high-boiling aprotic
Temperature 80 - 110 °CTo drive the catalytic cycle
Time 4 - 24 hDependent on substrate and catalyst

Urea Formation: A Key Pharmacophore

Ureas are important functional groups in medicinal chemistry, often contributing to hydrogen bonding interactions with biological targets. The most straightforward method for their synthesis is the reaction of an amine with an isocyanate.

Causality of Experimental Choices:
  • Isocyanate: The isocyanate is a highly electrophilic species that reacts readily with the nucleophilic amine. The reaction is typically fast and high-yielding.

  • Solvent: Aprotic solvents such as DCM, THF, or acetonitrile are suitable for this reaction.

  • Temperature: The reaction is often exothermic and can be performed at room temperature or with initial cooling to control the reaction rate.

Experimental Protocol: General Procedure for Urea Formation
  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, 0.1 M), add the isocyanate (1.0-1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be purified by trituration with a non-polar solvent (e.g., hexanes) or by column chromatography if necessary.

ParameterTypical ConditionRationale
Amine 1.0 eqLimiting reagent
Isocyanate 1.0 - 1.1 eqSlight excess to ensure full conversion
Solvent DCM, THF, ACNAprotic
Temperature 0 °C to RTTo control the initial exothermic reaction
Time 1 - 4 hGenerally a fast reaction

Sulfonamide Synthesis: A Versatile Functional Group

Sulfonamides are a key class of compounds in medicinal chemistry, known for their antibacterial properties and their ability to act as bioisosteres of carboxylic acids.[4] They are typically synthesized by the reaction of an amine with a sulfonyl chloride. A study on the synthesis of chiral sulfonamides based on the 2-azabicycloalkane skeleton provides a relevant example.[5]

Causality of Experimental Choices:
  • Sulfonyl Chloride: The sulfonyl chloride is the electrophilic partner in the reaction.

  • Base: An organic base such as triethylamine or pyridine is required to scavenge the HCl generated during the reaction.

  • Solvent: Aprotic solvents like DCM are commonly used.

Experimental Protocol: Synthesis of a Chiral Sulfonamide[5]

This protocol is adapted from the synthesis of sulfonamides derived from a similar 2-azabicycloalkane scaffold.[5]

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M) and cool the mixture to 0 °C.

  • Add a solution of the desired sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.

  • Continue stirring for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionRationale
Amine 1.0 eqLimiting reagent
Sulfonyl Chloride 1.1 eqSlight excess to drive the reaction
Base 1.5 eqTo neutralize the generated HCl
Solvent DCMAprotic, good solubility
Temperature 0 °C to RTTo control the initial reaction rate
Time 2 - 12 hDependent on the reactivity of the sulfonyl chloride

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. The primary amino group provides a convenient point of attachment for a wide range of functional groups through well-established coupling reactions. The protocols outlined in this guide for amide bond formation, reductive amination, Buchwald-Hartwig amination, urea formation, and sulfonamide synthesis provide a solid foundation for researchers to utilize this scaffold in their synthetic endeavors. The key to success lies in the careful selection of reagents and optimization of reaction conditions, guided by an understanding of the underlying reaction mechanisms.

References

  • Szałaj, N., Stary, K., Samadaei, M., Pinter, M., Senfter, D., Madlener, S., ... & Kwit, M. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 25(10), 2389. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Gooßen, L. J., Paetzold, J., Briel, O., Rivas-Nass, A., Karch, R., & Kayser, B. (2004). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-N-Heterocyclic Carbene Complexes.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]

  • SciSpace. (n.d.). Novel synthesis of ureas: application of t-butylureas. Retrieved from [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved from [Link]

  • DiVA portal. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent. Retrieved from [Link]

  • JYU. (n.d.). Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. Retrieved from [Link]

  • University of Toronto. (n.d.). Unprotected Amino Aldehydes in Organic Synthesis. Retrieved from [Link]

  • University of York. (n.d.). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. Retrieved from [Link]

  • AA Blocks. (n.d.). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. Retrieved from [Link]

Sources

using tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate in peptide synthesis

The successful incorporation of this compound into peptides requires a deliberate and optimized approach. The primary challenge of steric hindrance can be reliably overcome by employing high-potency uronium-based coupling reagents like HATU and implementing a double-coupling strategy when necessary. The subsequent Boc-deprotection follows a standard, robust acid-catalyzed protocol. By mastering these techniques, researchers, scientists, and drug development professionals can leverage this powerful building block to create novel peptidomimetics with precisely engineered conformations, leading to enhanced biological activity, selectivity, and metabolic stability. [10][11]

References

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Fiori, S., et al. Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Bologna. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • Abell, A. D., et al. (2007). 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. J&K Scientific. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ilyin, A., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(11), 3163. [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Reddy, D. S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16). [Link]

  • Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050-2056. [Link]

  • Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. PubMed. [Link]

  • Chemicalland21. This compound. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. RSC Medicinal Chemistry, 14(6), 1145-1154. [Link]

The Rigid Charm: Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate as a Constrained Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Medicinal Chemistry

Introduction: The Quest for Conformational Constraint in Drug Discovery

Modern drug discovery is an intricate dance between potency, selectivity, and favorable pharmacokinetic properties. A significant hurdle in the design of novel therapeutics, particularly those targeting protein-protein interactions or mimicking bioactive peptides, is the inherent conformational flexibility of small molecules and peptides. This flexibility can lead to a decrease in binding affinity due to the entropic penalty paid upon binding to a rigid biological target. Furthermore, flexible molecules are often more susceptible to enzymatic degradation.

To overcome these challenges, medicinal chemists have increasingly turned to conformationally constrained scaffolds.[1] These rigid molecular frameworks lock key pharmacophoric groups in a specific three-dimensional arrangement, pre-organizing the molecule for optimal interaction with its target. This can lead to enhanced binding affinity, improved selectivity, and increased metabolic stability.[2]

Among the diverse array of constrained scaffolds, bicyclic amino acid derivatives have emerged as particularly valuable tools. This guide focuses on a promising example: tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate . Its rigid bicyclic structure serves as an excellent mimic of peptide secondary structures, such as β-turns, which are crucial for molecular recognition events.[1] These notes provide an in-depth look at the scientific rationale, practical applications, and detailed protocols for utilizing this versatile building block in your drug design campaigns.

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Profile in Rigidity and Versatility

The 2-azabicyclo[2.2.1]heptane core, also known as a 2-azanorbornane skeleton, is a saturated bicyclic heterocycle that offers a unique combination of structural rigidity and synthetic tractability. The bridged nature of the ring system severely restricts bond rotations, resulting in a well-defined and predictable three-dimensional structure.

Key Physicochemical and Structural Features:

PropertyValue/DescriptionReference
IUPAC Name This compoundN/A
CAS Number 1005077-74-6[3]
Molecular Formula C₁₁H₂₀N₂O₂[3]
Molecular Weight 212.29 g/mol [3]
SMILES CC(C)(C)OC(=O)N1CC2CC(C1C2)N[3]
Key Structural Feature Rigid bicyclic system mimicking peptide turns.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen and the primary amine at the 6-position provide orthogonal handles for synthetic elaboration. The Boc group can be readily removed under acidic conditions, allowing for acylation or alkylation of the secondary amine within the bicyclic system. The primary amine serves as a key attachment point for peptide coupling or further functionalization.

Application Spotlight: A Scaffold for Potent and Selective DPP-4 Inhibitors

A compelling example of the successful application of the 2-azabicyclo[2.2.1]heptane scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4] The drug candidate "Neogliptin" incorporates this bicyclic moiety to achieve high potency and selectivity.

The rigid scaffold helps to correctly orient the key pharmacophoric elements within the DPP-4 active site, leading to a significant improvement in inhibitory activity compared to more flexible analogues.[5]

Table 1: In Vitro Activity of Neogliptin

CompoundDPP-4 IC₅₀ (nM)Reference
Neogliptin (12a) 16.8 ± 2.2[4]
Vildagliptin> 50[4]
Sitagliptin> 50[4]

This case study underscores the power of conformationally constrained scaffolds to transform a lead compound into a potent drug candidate. The 2-azabicyclo[2.2.1]heptane core provides a pre-organized platform for optimizing interactions with the target protein.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations. The following protocol is a representative synthesis adapted from literature procedures for analogous compounds.[4][6]

Diagram 1: Synthetic Workflow for the Scaffold

G cluster_0 Core Synthesis cluster_1 Functionalization Cyclopentadiene Cyclopentadiene Diels_Alder Aza-Diels-Alder Reaction Cyclopentadiene->Diels_Alder Imine Imine Imine->Diels_Alder Cycloadduct N-Protected 2-azabicyclo[2.2.1]heptene Diels_Alder->Cycloadduct Reduction Double Bond Reduction Cycloadduct->Reduction Saturated_Bicycle N-Protected 2-azabicyclo[2.2.1]heptane Reduction->Saturated_Bicycle Functionalization Introduction of Amino Group Precursor Saturated_Bicycle->Functionalization Precursor 6-Azido or 6-Nitro Derivative Functionalization->Precursor Reduction_2 Azide/Nitro Reduction Precursor->Reduction_2 Final_Product tert-butyl 6-amino-2-azabicyclo [2.2.1]heptane-2-carboxylate Reduction_2->Final_Product

Caption: Synthetic workflow for the target scaffold.

Step-by-Step Methodology:

  • Aza-Diels-Alder Reaction: A mixture of freshly cracked cyclopentadiene and an appropriate N-Boc protected imine is stirred in a suitable solvent (e.g., toluene) at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude cycloadduct is purified by column chromatography.[2]

  • Double Bond Reduction: The resulting N-Boc-2-azabicyclo[2.2.1]hept-5-ene derivative is dissolved in ethanol or methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by ¹H NMR or TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the saturated bicyclic compound.[7]

  • Introduction of the Amino Group Precursor: The saturated scaffold is then functionalized at the 6-position. This can be achieved through various methods, such as conversion of a 6-hydroxy derivative to a 6-azido derivative via a Mitsunobu reaction or through nitration followed by reduction.

  • Reduction to the Primary Amine: The 6-azido or 6-nitro precursor is dissolved in a suitable solvent (e.g., ethanol, methanol, or THF) and reduced to the primary amine. For an azide, this is typically achieved by hydrogenation with Pd/C. For a nitro group, reduction can be performed with reagents like zinc dust in acetic acid or catalytic hydrogenation. After the reaction is complete, the product is worked up and purified to yield the final this compound.

Protocol 2: Incorporation of the Scaffold into a Peptide Chain

This protocol describes the coupling of the primary amine of the scaffold to the C-terminus of a peptide chain, followed by the deprotection of the Boc group to allow for further elongation.

Diagram 2: Peptide Coupling and Deprotection Workflow

G Scaffold tert-butyl 6-amino-2-azabicyclo [2.2.1]heptane-2-carboxylate Coupling Peptide Coupling (e.g., HATU, HOBt, DIC) Scaffold->Coupling Peptide N-Protected Peptide-COOH Peptide->Coupling Coupled_Product Boc-Protected Scaffold-Peptide Conjugate Coupling->Coupled_Product Deprotection Boc Deprotection (e.g., TFA) Coupled_Product->Deprotection Final_Peptide Deprotected Scaffold-Peptide Conjugate Deprotection->Final_Peptide

Caption: Workflow for scaffold incorporation into a peptide.

Step-by-Step Methodology:

  • Peptide Coupling:

    • To a solution of the N-protected peptide (1 equivalent) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.2 equivalents) in the same solvent.

    • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS or TLC.

    • Upon completion, perform an aqueous workup and purify the coupled product by column chromatography or preparative HPLC.

  • Boc Deprotection:

    • Dissolve the Boc-protected scaffold-peptide conjugate in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).[8]

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or dichloromethane to remove residual TFA.

    • The resulting deprotected product can be used directly in the next coupling step or purified as its TFA salt.

Conclusion and Future Outlook

The this compound scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its inherent rigidity allows for the precise positioning of pharmacophoric groups, leading to improvements in potency, selectivity, and metabolic stability. The successful development of potent DPP-4 inhibitors based on this scaffold is a testament to its potential. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemical space accessible from this versatile building block. As the demand for novel therapeutics targeting complex biological systems continues to grow, the strategic use of constrained scaffolds like the 2-azabicyclo[2.2.1]heptane core will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Structural diversity of bicyclic amino acids. (2007). PubMed. Retrieved from [Link]

  • Wojaczyńska, E. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Retrieved from [Link]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (n.d.). University of Milan. Retrieved from [Link]

  • Galiullina, A. R., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (Basel), 15(2), 249. Retrieved from [Link]

  • Wojaczyńska, E., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Molecules, 25(21), 5223. Retrieved from [Link]

  • Avenoza, A., et al. (2000). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 65(13), 4067–4073.
  • Grison, C. M., et al. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition, 61(12), e202115167. Retrieved from [Link]

  • Goh, Y. J., et al. (2020). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. bioRxiv.
  • Galiullina, A. R., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Retrieved from [Link]

  • Structural diversity of bicyclic amino acids. (2007). R Discovery. Retrieved from [Link]

  • Galiullina, A. R., et al. (2023). 3-(3-Azabicyclo[1][7][7]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Pharmaceuticals, 16(11), 1541. Retrieved from [Link]

  • WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives. (n.d.). Google Patents.
  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). AIR Unimi. Retrieved from [Link]

  • Reprint. (2009). University of Zurich. Retrieved from [Link]

  • Goh, Y. J., et al. (2020). Highly Constrained Bicyclic Scaffolds for the Discovery of Protease-Stable Peptides via mRNA Display. ACS Chemical Biology, 15(9), 2351–2357. Retrieved from [Link]

  • 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. (n.d.). Semantic Scholar. Retrieved from [Link]

  • This compound. (n.d.). Mol-Instincts. Retrieved from [Link]

  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. (2001). ResearchGate. Retrieved from [Link]

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(12), 1109-1111.
  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. (n.d.). ARKIVOC.
  • Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. (n.d.). University of the Basque Country. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Utilizing a tert-Butyl 6-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors incorporating the sterically constrained tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate scaffold. The unique rigid structure of this bicyclic amine offers a valuable pharmacophore for designing potent and selective DPP-4 inhibitors. This document outlines the enantioselective synthesis of the key bicyclic intermediate, its subsequent coupling with a representative β-amino acid, and the final deprotection step to yield the target inhibitor. The protocols are presented with an emphasis on the rationale behind the selection of reagents and reaction conditions, providing researchers with the foundational knowledge for efficient synthesis and future derivatization.

Introduction: The Strategic Advantage of the 2-Azabicyclo[2.2.1]heptane Core in DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) inhibitors, or "gliptins," are a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[1] They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), thereby stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.

The design of novel DPP-4 inhibitors often focuses on the strategic manipulation of the scaffold that interacts with the S1 and S2 pockets of the DPP-4 active site. The 2-azabicyclo[2.2.1]heptane moiety has emerged as a compelling structural motif in this context.[1][2] Its rigid, bicyclic nature significantly constrains the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to the enzyme's active site, potentially resulting in higher binding affinity and selectivity. The defined stereochemistry of the bicyclic system allows for precise orientation of substituents to optimize interactions with key residues in the DPP-4 active site.

This guide focuses on the practical synthesis of DPP-4 inhibitors using this compound as a key building block. We will detail the synthetic sequence, from the construction of the bicyclic core to its elaboration into a final inhibitor.

Synthetic Strategy Overview

The overall synthetic approach is a three-stage process, designed for modularity and adaptability for the synthesis of a library of potential inhibitors.

Synthetic_Strategy A Stage 1: Enantioselective Synthesis of the 2-Azabicyclo[2.2.1]heptane Core B Stage 2: Amide Coupling with a Protected β-Amino Acid A->B Key Intermediate C Stage 3: Final Deprotection to Yield the Active Inhibitor B->C Protected Precursor Synthesis_of_Intermediate cluster_0 Aza-Diels-Alder Reaction cluster_1 Functional Group Transformations A Cyclopentadiene + Chiral Imine B Bicyclic Adduct A->B C Reduction & Protection B->C D Amine Installation C->D E tert-Butyl (1S,4S,6S)-6-amino-2- azabicyclo[2.2.1]heptane-2-carboxylate D->E Final Intermediate

Sources

Application of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1] The architecture of this linker, specifically its length, rigidity, and vectoral properties, dictates the spatial arrangement of the POI and E3 ligase, which is paramount for efficient ubiquitination and subsequent degradation.

The Rationale for Rigid Bicyclic Linkers in PROTACs

Initially, flexible linkers such as polyethylene glycol (PEG) and alkyl chains were predominantly used in PROTAC design due to their synthetic tractability. However, the high conformational flexibility of these linkers can lead to an entropic penalty upon binding, potentially destabilizing the ternary complex. This has led to a growing interest in the incorporation of rigid linkers to pre-organize the PROTAC into a bioactive conformation, thereby enhancing potency and selectivity.[3]

The tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate scaffold is an exemplary building block for the construction of such rigid linkers. Its bicyclic nature imparts a high degree of conformational constraint, reducing the entropic cost of ternary complex formation. This pre-organization can lead to more favorable protein-protein interactions between the POI and the E3 ligase, ultimately resulting in more efficient protein degradation.

Featured Building Block: this compound

Structure Chemical Information
Chemical structure of this compound
IUPAC Name: this compoundCAS Number: 1005077-74-6[4]Molecular Formula: C₁₁H₂₀N₂O₂[4]Molecular Weight: 212.29 g/mol [4]Appearance: White to off-white solidKey Features: Rigid bicyclic core, primary amine for conjugation, Boc-protected secondary amine for orthogonal synthesis.

The primary amine of this building block serves as a key handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of an amide bond. The Boc-protected secondary amine allows for subsequent deprotection and further functionalization or linkage to the other half of the PROTAC molecule, providing a versatile and controlled synthetic route.

Conceptual Experimental Workflow

The development of a PROTAC utilizing the 2-azabicyclo[2.2.1]heptane linker follows a structured workflow from synthesis to cellular evaluation.

G cluster_0 Synthesis & Purification cluster_1 Biochemical Evaluation cluster_2 Cellular Evaluation Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding Target Binding Assay (e.g., FP, SPR) Characterization->Binding Ternary Ternary Complex Formation (e.g., TR-FRET) Binding->Ternary Degradation Protein Degradation (Western Blot) Ternary->Degradation Potency Potency Determination (DC50, Dmax) Degradation->Potency Selectivity Selectivity Profiling Potency->Selectivity Permeability Cellular Permeability Assay Selectivity->Permeability

Figure 1: A representative experimental workflow for the development and evaluation of a PROTAC.

Detailed Protocols

Protocol 1: Synthesis of a Model PROTAC Targeting BRD4

This protocol describes a representative synthesis of a PROTAC targeting the BET bromodomain protein BRD4, using JQ1 as the warhead, pomalidomide as the Cereblon (CRBN) E3 ligase ligand, and incorporating the this compound linker.

Step 1: Coupling of JQ1-acid with the Bicyclic Linker

  • Reaction Setup: In a round-bottom flask, dissolve JQ1-carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the amide bond.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the JQ1-linker intermediate.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the purified JQ1-linker intermediate (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling with Pomalidomide-acid

  • Reaction Setup: Dissolve the deprotected JQ1-linker amine salt (1.0 eq) and pomalidomide-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation and Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the reaction at room temperature under a nitrogen atmosphere overnight.

  • Monitoring: Monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Purify the final PROTAC by preparative reverse-phase HPLC to obtain the desired product with high purity (>95%).

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol 2: Western Blot for BRD4 Degradation
  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4 °C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

Protocol 3: Determination of DC₅₀ and Dₘₐₓ
  • Experimental Setup: Perform the Western blot protocol as described above with a wider range of PROTAC concentrations to generate a dose-response curve.

  • Data Analysis: Plot the percentage of remaining BRD4 protein against the logarithm of the PROTAC concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic regression model using appropriate software (e.g., GraphPad Prism) to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Expected Results and Data Interpretation

The incorporation of the rigid 2-azabicyclo[2.2.1]heptane linker is anticipated to result in a potent PROTAC. The rigidity of the linker is expected to facilitate a productive ternary complex, leading to efficient BRD4 degradation.

Table 1: Hypothetical Performance Data of a BRD4 PROTAC with a Rigid Bicyclic Linker

Parameter Value Interpretation
DC₅₀ (nM) < 10High potency, indicating efficient degradation at low concentrations.
Dₘₐₓ (%) > 90%High efficacy, demonstrating near-complete degradation of the target protein.
Cellular Permeability (Papp) Moderate to HighThe rigid, more compact structure may improve passive diffusion across cell membranes compared to more flexible, larger linkers.
Selectivity High for BRD4 over other BET family membersThe pre-organized conformation may favor a specific ternary complex geometry with BRD4, enhancing selectivity.

Troubleshooting

Problem Possible Cause Solution
Low Degradation Efficacy - Poor cell permeability- Unfavorable ternary complex formation- Incorrect linker attachment point- Assess cell permeability (e.g., PAMPA assay).- Synthesize analogs with different linker lengths or attachment points.- Confirm target engagement and ternary complex formation with biochemical assays.
High DC₅₀ Value - Weak binding to target or E3 ligase- Instability of the PROTAC molecule- Verify the binding affinity of the individual ligands.- Assess the metabolic stability of the PROTAC in cell lysates or microsomes.
"Hook Effect" Observed Formation of binary complexes at high concentrations, preventing ternary complex formation.This is a common phenomenon with PROTACs. The dose-response curve will show reduced degradation at higher concentrations. The optimal therapeutic window will be at lower concentrations.

Conclusion

The use of this compound as a linker building block in PROTAC design offers a compelling strategy to enhance degrader potency and selectivity. Its rigid bicyclic structure can pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty associated with ternary complex formation and promoting efficient protein degradation. The synthetic protocols and evaluation methods outlined in this guide provide a framework for researchers to explore the potential of this and other rigid linkers in the development of next-generation targeted protein degraders.

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed.55, 1966-1973 (2016).
  • Lu, J. et al. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chem. Biol.22, 755-763 (2015).
  • Cyrus, K. et al. Impact of linker length on the activity of PROTACs. Mol. Biosyst.7, 369-377 (2011).
  • Scifinder. Substance Detail for 1005077-74-6. [Link] (Accessed January 2, 2026).

  • European Patent Office.

Sources

Application Note & Protocol: Efficient Boc Deprotection of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. The 2-azabicyclo[2.2.1]heptane framework is a rigid scaffold of significant interest in medicinal chemistry, and effective manipulation of its protecting groups is crucial for the synthesis of advanced intermediates and active pharmaceutical ingredients.[1][2] This guide outlines a robust procedure using trifluoroacetic acid (TFA), detailing the underlying chemical principles, step-by-step experimental instructions, reaction monitoring, work-up, and product isolation. Safety considerations for handling the potent acid TFA are also thoroughly addressed to ensure safe laboratory practices.

Introduction: The Strategic Importance of Boc Deprotection

The 2-azabicyclo[2.2.1]heptane core is a conformationally constrained diamine surrogate that has found extensive application in the design of novel therapeutics. Its rigid structure allows for precise orientation of substituents, making it a valuable scaffold for probing interactions with biological targets. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of reaction conditions and its clean, acid-labile removal.[3][4]

The deprotection of this compound is a critical transformation, yielding the corresponding primary amine, which serves as a key nucleophile for subsequent functionalization. The choice of deprotection agent is paramount; trifluoroacetic acid (TFA) is frequently employed due to its efficacy and volatility, which simplifies product isolation.[3]

Reaction Mechanism: Acid-Catalyzed Cleavage

The removal of the Boc group with TFA proceeds via an acid-catalyzed elimination mechanism (E1).[5][6] The process can be broken down into three primary steps:

  • Protonation: The strong acid, TFA (pKa ≈ 0.5), protonates the carbonyl oxygen of the Boc group, rendering it a better leaving group.[5][6]

  • Carbocation Formation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[3][5][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[5][6] The liberated amine is then protonated by the excess TFA in the reaction medium to form the corresponding trifluoroacetate salt.[5]

It is crucial to perform this reaction in a well-ventilated fume hood and not in a closed system, as the evolution of CO₂ gas can cause pressure buildup.[3][5]

Experimental Protocol

This protocol provides a general method for the solution-phase Boc deprotection of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥95%Commercially AvailableStarting Material (SM)
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich, FisherHighly corrosive, handle with care
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsSolvent
TolueneAnhydrous, ≥99.8%J.T.BakerFor azeotropic removal of TFA
Diethyl EtherAnhydrous, ≥99%Fisher ScientificFor precipitation of the product salt
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor basic work-up (optional)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentEMD MilliporeDrying agent
Round-bottom flask with stir bar--Reaction vessel
Rotary Evaporator--For solvent removal
TLC plates (Silica gel 60 F₂₅₄)-MerckFor reaction monitoring
Ninhydrin stain--Visualization agent for amines
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM v/v mixture).[6] A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 1-3 hours. The reaction time can vary depending on the substrate and scale.[6][7]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8]

    • TLC: Spot the starting material, a co-spot, and the reaction mixture on a silica gel plate. A typical eluent system is 10% Methanol in DCM. The deprotected amine product will be significantly more polar and should have a much lower Rf value than the starting material. Visualize with a UV lamp and then stain with ninhydrin, which will produce a characteristic colored spot (usually purple or yellow) for the primary amine product.[6][9]

  • Work-up and Isolation: Upon complete consumption of the starting material, two general work-up procedures can be followed.

  • Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[6]

  • Azeotropic Removal of TFA: To remove residual TFA, add anhydrous toluene or DCM (approx. 10-20 mL) to the residue and concentrate again. Repeat this step 2-3 times.[6]

  • Precipitation: Dissolve the resulting oily residue in a minimal amount of a suitable solvent (e.g., methanol or DCM). Add cold diethyl ether dropwise with stirring until a precipitate forms.[6]

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the desired 2-azabicyclo[2.2.1]heptan-6-amine as its trifluoroacetate salt.

  • Concentration: Concentrate the reaction mixture under reduced pressure as described in Procedure A, including the azeotropic removal of TFA.[6][9]

  • Neutralization: Dissolve the residue in DCM. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until the evolution of CO₂ gas ceases, ensuring the aqueous layer is basic (pH > 8).[6][9][10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine, 2-azabicyclo[2.2.1]heptan-6-amine.[6][9]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the Boc deprotection protocol.

Boc_Deprotection_Workflow start_node Start: Boc-Protected Amine in DCM add_tfa Reaction Stirring (1-3h) start_node->add_tfa 1. Add TFA (0°C to RT) process_node process_node decision_node decision_node output_node output_node monitor Complete? add_tfa->monitor 2. Monitor Progress monitor->add_tfa No concentrate 3. Concentrate in vacuo + Toluene Azeotrope monitor->concentrate Yes workup_choice Isolation Method concentrate->workup_choice 4. Choose Work-up precipitate 5a. Precipitate with Et₂O workup_choice->precipitate A: TFA Salt neutralize 5b. Neutralize (aq. NaHCO₃) workup_choice->neutralize B: Free Amine salt_product Product: TFA Salt precipitate->salt_product 6a. Filter & Dry extract 7b. Dry & Concentrate neutralize->extract 6b. Extract (DCM) free_amine_product Product: Free Amine extract->free_amine_product

Caption: Workflow for Boc deprotection.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.[6]2. Insufficient amount of TFA.[6]3. Water in the reaction mixture.1. Extend the reaction time and monitor by TLC/LC-MS.2. Ensure a sufficient excess of TFA is used (e.g., 50% v/v).3. Use anhydrous solvents and reagents.
Oily Product (TFA Salt) The trifluoroacetate salt of the amine may be hygroscopic or have a low melting point.1. Ensure all residual TFA is removed via azeotropic distillation.2. Try precipitation from a different solvent system.3. Convert to the HCl salt, which is often more crystalline, by dissolving in a minimal amount of solvent and adding a solution of HCl in dioxane or ether.[11]
Low Yield after Basic Work-up The free amine may have some solubility in the aqueous phase.1. Perform multiple extractions (3-5 times) with DCM or another suitable organic solvent.2. Saturate the aqueous layer with NaCl (brine) to decrease the amine's solubility.
Unexpected Side Products The reactive tert-butyl cation can alkylate other nucleophilic sites on the molecule, though this is less common for this substrate.If the substrate contains sensitive functionalities (e.g., tryptophan, methionine residues in peptides), consider adding a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the carbocation.[6]

Safety Precautions

Trifluoroacetic acid (TFA) is a highly corrosive and toxic strong acid that can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.[12][13][14][15] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood.[12][13] Ensure an eyewash station and safety shower are immediately accessible.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield when handling TFA.[15]

    • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton for larger quantities; double-gloving with nitrile is acceptable for small volumes).[12] Change gloves immediately upon contamination.[13]

    • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[13][15]

  • Handling: Avoid inhaling vapors or mist.[12] When diluting, always add acid to the solvent, never the other way around.[12] Keep containers tightly closed when not in use.[12][14]

  • Spill & Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13][14] For eye contact, use an eyewash to flush for at least 15 minutes and seek immediate medical attention.[13][14]

  • Waste Disposal: Dispose of TFA waste and contaminated materials as hazardous waste according to institutional guidelines. Neutralization may be required.[13][16]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Trifluoroacetic Acid SOP. University of Washington Environmental Health & Safety. [Link]

  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications (RSC Publishing). [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Boc De-protection : r/Chempros. Reddit. [Link]

Sources

functionalization of the amino group of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functionalization of the Amino Group of tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.1]heptane framework is a conformationally rigid scaffold of significant interest in medicinal chemistry.[1][2] Its unique three-dimensional structure serves as a valuable building block, enabling the synthesis of molecules with well-defined spatial arrangements, which is crucial for optimizing interactions with biological targets.[3][4] The specific derivative, this compound, is a particularly versatile intermediate.[5][6][7] It features a primary amino group at the 6-position, which is a prime handle for a wide array of chemical modifications, and a secondary amine at the 2-position, which is temporarily masked by a tert-butoxycarbonyl (Boc) protecting group.

This guide provides a detailed exploration of the common and effective strategies for functionalizing the primary amino group of this key synthetic intermediate. The protocols described herein are grounded in established chemical principles and are designed to be both robust and adaptable for the synthesis of diverse compound libraries.

Strategic Considerations for Synthesis

The Role of the Boc Protecting Group

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments.[8][9][10] In the context of our target molecule, its presence on the 2-position nitrogen is critical. It ensures that only the primary amine at the 6-position undergoes reaction, thereby guaranteeing regioselectivity.

The Boc group is typically removed under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or neat TFA.[8][9][11] This cleavage proceeds via protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[8][11]

Nucleophilicity and Reactivity of the 6-Amino Group

The exocyclic primary amine at the C-6 position is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is the cornerstone of the functionalization strategies detailed in this guide. The rigid bicyclic structure can, in some cases, influence the accessibility of this group, but for most standard transformations, it remains highly reactive.

Application Note 1: Acylation for Amide Bond Formation

The formation of an amide bond is a cornerstone of drug discovery, linking molecular fragments to build complexity and modulate pharmacological properties. The primary amine of the 2-azabicyclo[2.2.1]heptane core is an excellent substrate for acylation.

Protocol 1.1: Acylation using Acid Chlorides

This is a direct and often high-yielding method suitable for robust substrates. The reaction proceeds rapidly at or below room temperature.

Underlying Principle: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion. A non-nucleophilic base is required to scavenge the hydrochloric acid (HCl) generated in situ, preventing protonation of the starting amine.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start tert-Butyl 6-amino-2-azabicyclo [2.2.1]heptane-2-carboxylate Reagents 1. Acid Chloride (R-COCl) 2. Base (TEA or DIPEA) 3. Solvent (DCM) Start->Reagents Reacts with Product N-Acylated Product Reagents->Product Forms cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start tert-Butyl 6-amino-2-azabicyclo [2.2.1]heptane-2-carboxylate Reagents 1. Sulfonyl Chloride (R-SO₂Cl) 2. Base (Pyridine or TEA) 3. Solvent (DCM) Start->Reagents Reacts with Product N-Sulfonylated Product Reagents->Product Forms cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start tert-Butyl 6-amino-2-azabicyclo [2.2.1]heptane-2-carboxylate Reagents 1. Aldehyde or Ketone 2. Reducing Agent (NaBH(OAc)₃) 3. Solvent (DCE) Start->Reagents Reacts with Product N-Alkylated Product Reagents->Product Forms

Sources

Application Note & Protocol: A Scalable Synthesis of tert-Butyl 6-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Bicyclic Diamines

The 2-azabicyclo[2.2.1]heptane framework is a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its constrained bicyclic structure serves as a proline analogue, enabling the design of peptidomimetics and small molecule inhibitors with precise three-dimensional orientations for optimal target engagement.[1][3] The title compound, tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a particularly valuable building block, incorporating a protected secondary amine within the core and a versatile primary amine for further elaboration.[4]

This document provides a detailed, field-proven protocol for the multi-gram scale synthesis of this key intermediate. The chosen synthetic strategy prioritizes scalability, safety, and efficiency, moving from a readily available bicyclic precursor to the final product via a robust two-step sequence. We will delve into the causality behind experimental choices, particularly concerning the safe handling of hazardous reagents and the rationale for the selected azide reduction methodology, which is critical for a successful scale-up campaign.

Overall Synthetic Workflow

The synthesis is designed as a two-stage process starting from the corresponding Boc-protected bicyclic alcohol. The strategy involves the conversion of the hydroxyl group to a primary amine via an azide intermediate. This pathway was selected for its high efficiency and stereochemical control.

G cluster_0 Stage 1: Azide Formation cluster_1 Stage 2: Amine Synthesis (Scale-Up) Start tert-Butyl 3-(hydroxymethyl)- 2-azabicyclo[2.2.1]heptane-2-carboxylate Intermediate tert-Butyl 3-(azidomethyl)- 2-azabicyclo[2.2.1]heptane-2-carboxylate Start->Intermediate Mitsunobu Reaction (DPPA, PPh3, DIAD) Final_Product This compound Intermediate->Final_Product Catalytic Hydrogenation (H2, Pd/C)

Caption: High-level overview of the two-stage synthetic protocol.

Causality & Experimental Rationale

Stage 1: Stereoselective Introduction of the Azide

The conversion of the precursor alcohol to the azide is a critical step. While a two-step process involving mesylation followed by SN2 displacement with sodium azide is feasible, the Mitsunobu reaction was selected for its reliability and generally high inversion of stereochemistry.[5] Using diphenylphosphoryl azide (DPPA) as the azide source is often cleaner than alternatives.

Stage 2: Selection of Azide Reduction Method for Scale-Up

The reduction of the azide to the primary amine is the final and most crucial step for large-scale production. Several methods exist, but not all are suitable for scale-up.

  • Staudinger Reaction (e.g., PPh₃, H₂O): While effective and mild, this method generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. Removing this byproduct on a large scale requires extensive chromatography, making the process inefficient and costly.

  • Metal Hydride Reduction (e.g., LiAlH₄): Lithium aluminum hydride is a powerful reducing agent but has poor functional group tolerance and presents significant safety hazards on a large scale due to its violent reaction with water.[6]

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is the industry standard for large-scale azide reductions.[6][7] Its primary advantages are:

    • High Yield: The reaction typically proceeds to completion with high efficiency.[6]

    • Clean Byproduct: The only byproduct is nitrogen gas, which safely vents from the reaction vessel, vastly simplifying product purification.[6]

    • Proven Scalability: The process is readily transferable to standard industrial hydrogenation reactors.

The choice of catalytic hydrogenation is therefore a deliberate one, driven by the core requirements of process safety, efficiency, and economic viability at scale.

Critical Safety Protocols: Handling Azide Compounds

Sodium azide and organic azides are acutely toxic and potentially explosive. Adherence to strict safety protocols is mandatory.[8][9]

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin. It functions as a potent vasodilator and metabolic inhibitor.[8]

  • Explosion Hazard:

    • Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[9][10] Never use metal spatulas to handle solid sodium azide .[8][9] Ensure that reaction vessels and waste streams do not come into contact with incompatible metals.

    • It can form the highly toxic and explosive hydrazoic acid (HN₃) upon contact with acid.[8][10]

    • Organic azides can be thermally unstable and should be handled with care, avoiding excessive heat or shock.[11]

G Start Prepare to Handle Sodium Azide PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves Start->PPE Hood Work Exclusively in a Certified Chemical Fume Hood PPE->Hood Spatula Use ONLY Plastic or Ceramic Spatulas Hood->Spatula Acid AVOID Contact with Acids (Prevents HN₃ gas formation) Spatula->Acid Metal AVOID Contact with Heavy Metals (Pipes, Equipment, Waste) Spatula->Metal Waste Dispose of Waste in a Dedicated, Labeled, Non-Metal Hazardous Waste Container Acid->Waste Metal->Waste

Caption: Mandatory safety workflow for handling sodium azide.

Detailed Experimental Protocols

Part A: Synthesis of tert-Butyl 3-(azidomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Materials:

  • tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diphenylphosphoryl azide (DPPA) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes, Brine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Protocol:

  • Under an inert atmosphere (Nitrogen or Argon), charge a dry, appropriately sized reactor with tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate and triphenylphosphine.

  • Add anhydrous THF and stir to dissolve. Cool the resulting solution to 0 °C using an ice-water bath.

  • To the cooled, stirring solution, add diphenylphosphoryl azide (DPPA) dropwise, maintaining the internal temperature below 5 °C.

  • Next, add diisopropyl azodicarboxylate (DIAD) dropwise over 30-60 minutes. A color change and/or formation of a precipitate may be observed.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the title azide as a clear oil.

Part B: Scale-Up Synthesis of this compound

Materials:

  • tert-Butyl 3-(azidomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 50% wet) (5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H₂)

  • Celite®

Protocol:

  • Reactor Setup: Charge a suitable hydrogenation reactor (e.g., Parr shaker) with a solution of the azide intermediate in methanol.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (50% wet) as a slurry in a small amount of methanol. Caution: Dry Pd/C is pyrophoric and must not be handled in air.

  • Inerting: Seal the reactor. Purge the vessel by evacuating and backfilling with nitrogen gas at least three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Begin vigorous agitation and maintain the reaction at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • The reaction is typically complete within 4-12 hours, once hydrogen uptake ceases. Confirm completion with TLC or LC-MS.

  • Catalyst Filtration (Critical Step):

    • Depressurize the reactor and purge thoroughly with nitrogen gas (at least 3 times).

    • Prepare a filter pad of Celite® in a Büchner funnel and wet it with methanol.

    • Under a nitrogen atmosphere if possible, carefully filter the reaction mixture through the Celite pad to remove the palladium catalyst.

    • Wash the reactor and the filter cake with additional methanol to ensure complete product recovery.

    • IMPORTANT: Do not allow the filtered catalyst cake to dry. Immediately quench it by submerging it in a container of water.

  • Isolation: Concentrate the combined filtrate and washes under reduced pressure. The resulting crude product is often of high purity and may not require further purification. If necessary, it can be purified by recrystallization or a silica gel plug.

Quantitative Data Summary

ParameterStage 1 (Azide Formation)Stage 2 (Hydrogenation)
Starting Material tert-Butyl 3-(hydroxymethyl)-... (1.0 eq)tert-Butyl 3-(azidomethyl)-... (1.0 eq)
Key Reagents PPh₃ (1.5 eq), DPPA (1.5 eq), DIAD (1.5 eq)10% Pd/C (5-10 mol%), H₂ (50 psi)
Solvent Anhydrous THFMethanol
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 12-18 hours4-12 hours
Typical Yield 75-90%>95%
Purity (Crude) ~85% (pre-chromatography)>95% (by ¹H NMR)
Workup Extractive / ChromatographyCatalytic Filtration / Evaporation

References

  • BenchChem. (2025). Comparative study of different methods for azide reduction to amines.
  • University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3.
  • University of Wisconsin-Madison Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ).
  • University of New Mexico, Department of Chemistry & Chemical Biology. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds.
  • P. G. M. Wuts. (2025). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. ResearchGate.
  • University of California, Santa Barbara. (n.d.). Dangers of: Azide Reactions, Large Scale Reactions. Health, Safety & Risk Management.
  • T. Ikawa, S. Akai. (n.d.). Reduction of Azides. In Science of Synthesis.
  • A. Kleinn, et al. (n.d.). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry.
  • J. G. M. Morton, et al. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptanes from 4-Aminocyclohexanol.
  • E. Wojaczyńska. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Doctoral Thesis.
  • C. Cativiela, et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron.
  • M. D'Ambrosio, et al. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Molise.
  • Superior Chemical. (n.d.). This compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format.

I. Aza-Diels-Alder Cycloaddition: Forming the Bicyclic Core

The cornerstone of this synthesis is the [4+2] aza-Diels-Alder reaction between cyclopentadiene and an appropriate imine dienophile. Success in this step is critical for the overall efficiency of the synthesis.

Frequently Asked Questions (FAQs)

Q1: My aza-Diels-Alder reaction is resulting in very low yields. What are the likely causes and how can I improve it?

A1: Low yields in this cycloaddition are a common issue and can often be traced back to the reactivity of the imine and the reaction conditions.

  • Imine Reactivity: Simple imines can be poor dienophiles. The reaction rate is significantly enhanced by attaching an electron-withdrawing group to the imine nitrogen.[1] If you are generating the imine in situ from an amine and an aldehyde (e.g., glyoxylate), ensure the imine formation is efficient under the reaction conditions.

  • Catalysis: The use of a Lewis acid or a Brønsted acid catalyst is often essential for activating the imine.[1][2] Lewis acids like BF₃·OEt₂ can coordinate to the imine nitrogen, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the diene.[1] Chiral Brønsted acids have also been shown to be effective catalysts, particularly for achieving high enantioselectivity.[2]

  • Reaction Temperature: While heating can sometimes promote cycloaddition, it can also favor the retro-Diels-Alder reaction, leading to decomposition of the product, especially with strained bicyclic systems.[3][4] It is crucial to carefully optimize the reaction temperature. For many aza-Diels-Alder reactions involving cyclopentadiene, sub-ambient temperatures (e.g., -78 °C to room temperature) are often employed to favor the desired cycloadduct.

  • Purity of Reactants: Freshly cracked cyclopentadiene should be used as it readily dimerizes at room temperature. The purity of the imine or its precursors is also critical.

Q2: I am observing a mixture of endo and exo diastereomers. How can I improve the stereoselectivity of the reaction?

A2: Controlling the diastereoselectivity is a key challenge in this synthesis. The exo isomer is often the thermodynamically favored product in aza-Diels-Alder reactions with cyclic dienes.[1]

  • Choice of Chiral Auxiliary: Employing a chiral auxiliary on the imine is a common strategy to induce facial selectivity. The steric bulk and electronic nature of the auxiliary can significantly influence the approach of the diene.

  • Catalyst Control: The choice of Lewis or Brønsted acid catalyst can have a profound impact on the endo/exo selectivity. The coordination of the catalyst to the imine can create a chiral environment that favors one transition state over the other.[2][5]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different diastereomers. Experimenting with a range of solvents from nonpolar (e.g., toluene, dichloromethane) to polar (e.g., acetonitrile) can help optimize the selectivity.

  • Temperature: As with yield, temperature plays a crucial role in selectivity. Lower temperatures generally favor the kinetically controlled product, which may offer higher diastereoselectivity.

Q3: My product appears to be decomposing during the reaction or work-up. Could this be a retro-Diels-Alder reaction?

A3: Yes, the retro-Diels-Alder reaction is a known competing pathway, particularly for 7-azabicyclo[2.2.1]heptene systems, which can be thermally unstable.[4]

  • Thermal Instability: Elevated reaction temperatures can promote the retro-cycloaddition. If you are heating the reaction, consider if a lower temperature with a more active catalyst could achieve the desired conversion.

  • Acid/Base Sensitivity: The stability of the bicyclic adduct can be sensitive to pH. During work-up, prolonged exposure to strong acids or bases should be avoided if product degradation is observed.

  • Product Isolation: Once the reaction is complete, it is advisable to proceed with the work-up and purification promptly to minimize the risk of product decomposition.

Troubleshooting Workflow: Low Yield in Aza-Diels-Alder

start Low Yield in Aza-Diels-Alder Reaction check_imine Is the imine sufficiently reactive? start->check_imine add_ewg Consider imine with an electron-withdrawing group. check_imine->add_ewg No use_catalyst Employ a Lewis or Brønsted acid catalyst. check_imine->use_catalyst Yes add_ewg->use_catalyst optimize_catalyst Screen different catalysts and loadings. use_catalyst->optimize_catalyst check_temp Is the reaction temperature optimized? optimize_catalyst->check_temp lower_temp Try lower temperatures to prevent retro-Diels-Alder. check_temp->lower_temp No check_reagents Are the reactants pure? check_temp->check_reagents Yes lower_temp->check_reagents fresh_cpd Use freshly cracked cyclopentadiene. check_reagents->fresh_cpd No end Improved Yield check_reagents->end Yes fresh_cpd->end

Caption: Troubleshooting flowchart for low yields in the aza-Diels-Alder reaction.

II. Reduction of the Bicyclic Imine/Enamine and C=C Double Bond

Following the cycloaddition, the subsequent reduction steps are crucial for obtaining the saturated bicyclic amine scaffold.

Frequently Asked Questions (FAQs)

Q1: The reduction of the imine/enamine using sodium borohydride (NaBH₄) is incomplete or gives low yields. What can I do?

A1: This is a frequently encountered problem. While NaBH₄ is a common reducing agent, its effectiveness can be substrate-dependent.

  • Stoichiometry of NaBH₄: For the reduction of imines, a significant excess of NaBH₄ (e.g., 4-6 equivalents) is often required to drive the reaction to completion.[6]

  • Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol are typically used with NaBH₄.

  • Product Solubility: The resulting amine may be protonated during an acidic work-up and become water-soluble as the hydrochloride salt.[6] This can lead to apparent low yields if the product remains in the aqueous phase during extraction. Ensure you are thoroughly extracting the aqueous layer after basification or consider isolating the product as its salt.

  • Alternative Reducing Agents: If NaBH₄ proves ineffective, consider switching to sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is a milder reducing agent that is particularly effective for reductive amination under weakly acidic conditions (pH ~4-6).[7] At this pH, the imine is protonated to the more electrophilic iminium ion, which is reduced much faster than any competing carbonyl groups.[7] Sodium triacetoxyborohydride (STAB) is another effective and safer alternative to NaBH₃CN.

Q2: I am performing a catalytic hydrogenation to reduce the C=C double bond, but the reaction is slow or incomplete. How can I optimize this step?

A2: Catalytic hydrogenation can be sensitive to several factors.

  • Catalyst Choice and Loading: Palladium on carbon (Pd/C) is a common catalyst for this transformation.[8] The catalyst loading (typically 5-10 mol%) and quality are important. Ensure you are using a fresh, active catalyst.

  • Hydrogen Pressure: Higher hydrogen pressures (e.g., up to 15 bar) can significantly increase the reaction rate.[8]

  • Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used. The solubility of the substrate in the chosen solvent is important for efficient reaction.

  • Catalyst Poisoning: The presence of impurities, such as sulfur-containing compounds or certain functional groups on the substrate, can poison the catalyst. Ensure your starting material is sufficiently pure.

  • Reaction Time: Some hydrogenations of sterically hindered double bonds can be slow and may require extended reaction times (e.g., 24-48 hours).[8]

Experimental Protocol: NaBH₄ Reduction of Bicyclic Imine
  • Dissolve the bicyclic imine intermediate (1.0 eq) in methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 4.0-6.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases.

  • Adjust the pH of the solution to >10 with 2 M NaOH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

III. Boc Protection of the Bicyclic Amine

The final step in the synthesis of the target compound is the protection of the secondary amine of the bicyclic core with a tert-butyloxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: My Boc protection reaction with di-tert-butyl dicarbonate (Boc₂O) is incomplete. What could be the issue?

A1: Incomplete Boc protection is often related to solubility issues or the nucleophilicity of the amine.

  • Solubility of the Starting Material: If your bicyclic amine precursor also contains a carboxylic acid, it may exist as a zwitterion and have poor solubility in common organic solvents like THF or acetonitrile.[9][10] This can severely limit the reaction rate.

  • Optimizing Reaction Conditions for Poorly Soluble Substrates:

    • Aqueous Base: A highly effective method is to perform the reaction in a biphasic system or in an aqueous solution with a base like sodium hydroxide or sodium bicarbonate.[9] The base deprotonates the ammonium group, increasing the nucleophilicity of the amine, and also improves solubility.

    • Solvent Screening: If an aqueous system is not desirable, screening a range of polar aprotic solvents like DMF or DMSO may be beneficial.

  • Steric Hindrance: The nitrogen in the 2-azabicyclo[2.2.1]heptane system is sterically hindered. This can slow down the reaction. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but be mindful of potential side reactions.

  • Side Reactions: In the presence of a carboxylic acid, Boc₂O can react with the carboxylate to form a mixed anhydride. This intermediate can then react with another molecule of the amine to form an undesired amide dimer.[9] Running the reaction in an aqueous basic solution helps to rapidly hydrolyze the mixed anhydride, minimizing this side reaction.[9]

Troubleshooting Boc Protection

start Incomplete Boc Protection check_solubility Is the starting amine fully dissolved? start->check_solubility aq_base Use aqueous base (e.g., NaOH, NaHCO₃) to improve solubility. check_solubility->aq_base No check_nucleophilicity Is the amine sterically hindered or electron-deficient? check_solubility->check_nucleophilicity Yes aq_base->check_nucleophilicity add_dmap Add a catalytic amount of DMAP. check_nucleophilicity->add_dmap Yes check_side_reactions Are side reactions (e.g., dimer formation) suspected? check_nucleophilicity->check_side_reactions No add_dmap->check_side_reactions hydrolyze_anhydride Aqueous basic conditions will hydrolyze the mixed anhydride intermediate. check_side_reactions->hydrolyze_anhydride Yes end Successful Boc Protection check_side_reactions->end No hydrolyze_anhydride->end

Caption: Decision tree for troubleshooting incomplete Boc protection reactions.

IV. General Troubleshooting and Characterization

Q1: I am having difficulty purifying my final product and separating diastereomers. What strategies can I use?

A1: The purification of these bicyclic amines and their derivatives can be challenging.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purification.[11] Due to the basic nature of the amine, it may streak on the silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to improve the peak shape.

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification, especially for removing small amounts of impurities. However, diastereomers can sometimes co-crystallize, making separation difficult.[12]

  • Derivative Formation: In some cases, it may be beneficial to derivatize the compound to facilitate separation. For example, forming a salt with a chiral acid could allow for the separation of enantiomers by crystallization.

Q2: The NMR spectrum of my Boc-protected product is complex, with more signals than expected. Why is this?

A2: The presence of rotamers due to restricted rotation around the N-Boc amide bond is a well-documented phenomenon.[13] This can lead to a doubling of some or all of the signals in the ¹H and ¹³C NMR spectra. Running the NMR at an elevated temperature can sometimes cause these signals to coalesce into a single set of peaks as the rate of rotation increases.

Quantitative Data Summary

ParameterAza-Diels-AlderImine Reduction (NaBH₄)Catalytic HydrogenationBoc Protection
Typical Solvents Dichloromethane, TolueneMethanol, EthanolEthanol, Ethyl AcetateDichloromethane, THF, Water
Temperature Range -78 °C to RT0 °C to RTRT0 °C to RT
Key Reagents Cyclopentadiene, Imine, Lewis/Brønsted AcidNaBH₄H₂, Pd/CBoc₂O, Base (e.g., TEA, NaOH)
Typical Molar Ratios Diene:Imine (1.5:1), Cat. (10-20 mol%)Substrate:NaBH₄ (1:4-6)Cat. (5-10 wt%)Substrate:Boc₂O (1:1.1-1.5)
Common Yields 50-90%50-95%80-99%80-95%

References

  • Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journal of Organic Chemistry. [Link]

  • Aza-Diels–Alder reaction. Wikipedia. [Link]

  • Having great trouble with a Boc-protection reaction. Reddit. [Link]

  • Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)-diene-2,3-dicarboxylates and a phosphonate analog. PubMed. [Link]

  • The Diels–Alder reactions between cyclopentadiene (CP) and various... ResearchGate. [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC - NIH. [Link]

  • A Theoretical Study of the Reaction between Cyclopentadiene and Protonated Imine Derivatives: A Shift from a Concerted to a Stepwise Molecular Mechanism. ResearchGate. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5. ACG Publications. [Link]

  • 7-Oxabicyclo[2.2.1]heptadiene derivatives: reactivity towards Brønsted acids. Chemical Communications (RSC Publishing). [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. [Link]

  • WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate. [Link]

  • Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. Semantic Scholar. [Link]

  • Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? ResearchGate. [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. DOI. [Link]

  • Reduction of imine. Reddit. [Link]

  • retro diels-alder reaction: Topics by Science.gov. Science.gov. [Link]

  • N-Nitrosation and N-nitration of 3,3-bis(trifluoromethyl)-containing 2-azabicyclo[2.2.1]hept-5-enes and heptanes. ResearchGate. [Link]

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. [Link]

  • Aza Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. Journal of the American Chemical Society. [Link]

  • Amine synthesis by imine reduction. Organic Chemistry Portal. [Link]

  • When reducing imines with NaBH3(CN), why doesn't the the -CN group attack the electrophilic carbon instead. Reddit. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Society of Chemical Industry. [Link]

  • Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis. PMC - NIH. [Link]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. [Link]

  • Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Scilit. [Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. [Link]

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. ResearchGate. [Link]

  • CN105461606A - Preparation method of high-purity Ledipasvir intermediate.
  • Tert-butyl (6E)-6-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate. Chemspace. [Link]

  • JongMyoung Thesis plus prefatory pages with FGSR. [Link]

Sources

Technical Support Center: Purification of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound from reaction mixtures.

Question 1: My TLC plate shows significant streaking of the product spot. What is the cause and how can I resolve this?

Answer:

Streaking of amine-containing compounds on silica gel TLC plates is a common issue and is primarily caused by the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This acid-base interaction leads to poor spot shape and inaccurate Rf values, making it difficult to assess reaction completion and purity.

Causality: The lone pair of electrons on the nitrogen atom of your product can be protonated by the acidic silica gel, causing the compound to strongly adsorb and then slowly desorb as the mobile phase moves up the plate, resulting in a streak rather than a compact spot.[1][3]

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your product for the acidic sites on the silica gel.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonia solution to your mobile phase.[2][4]

    • Example Eluent System: A starting point could be Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (90:10:1 v/v/v). Adjust the polarity with the DCM/MeOH ratio as needed.

  • TLC Plate Neutralization: Before running your TLC, you can pre-treat the plate.

    • Procedure: Develop the TLC plate in a mobile phase containing 5% triethylamine in a non-polar solvent (e.g., hexane/ethyl acetate). After the solvent front reaches the top, remove the plate and dry it completely before spotting your sample.

  • Alternative Staining: If you are having trouble visualizing your product with UV light, consider using a potassium permanganate (KMnO₄) stain, which is highly effective for visualizing amines.[5]

Question 2: The yield of my purified product after column chromatography is very low. What are the potential reasons and how can I improve it?

Answer:

Low recovery of basic compounds like this compound from a standard silica gel column is a frequent problem.[1][3]

Potential Causes and Solutions:

  • Irreversible Adsorption on Silica: As with TLC streaking, your product can irreversibly bind to the acidic silica gel, leading to significant material loss on the column.[1][3]

    • Solution 1: Basic Modifier in Eluent: Similar to the TLC solution, add 0.5-2% triethylamine or ammonia to your column chromatography eluent. It is crucial to equilibrate the column with the modified eluent before loading your sample.[2][4]

    • Solution 2: Use of Deactivated Silica or Alumina: Consider using a less acidic stationary phase.

      • Amine-functionalized silica: This is an excellent but more expensive option that minimizes acid-base interactions.[1][4]

      • Basic or Neutral Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Improper Work-up Procedure: Your product might be lost during the aqueous work-up if the pH is not controlled correctly.

    • Solution: Ensure the aqueous layer is basic (pH > 9-10) before extracting your product with an organic solvent like DCM or ethyl acetate. This ensures the amine is in its free base form and more soluble in the organic phase.

  • Product Volatility: While this specific compound is not highly volatile, some loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.

    • Solution: Use a rotary evaporator with a water bath temperature not exceeding 40-50 °C and avoid prolonged exposure to high vacuum after the solvent has been removed.

Question 3: I see multiple spots on my TLC after the reaction, even after an aqueous work-up. What are these impurities likely to be?

Answer:

The presence of multiple spots indicates an incomplete reaction or the formation of side products. The identity of these impurities will depend on the synthetic route used to prepare the target compound.

Common Impurities and Identification:

  • Starting Material: One of the spots could be the unreacted precursor. For example, if you are performing a reduction of an oxime or a deprotection of another amine protecting group.

  • Di-Boc Protected Amine: If the starting material was the unprotected diamine, it's possible to have di-Boc protected species, though this is less common under standard conditions.

  • Unreacted (Boc)₂O: Di-tert-butyl dicarbonate can be visualized on a TLC plate, often with a permanganate stain. It is typically removed by an aqueous work-up with a basic wash.

  • Side Products from the Synthesis: The specific side products will be unique to your reaction. For instance, if your synthesis involves a Diels-Alder reaction, you might have stereoisomers.[6][7]

Troubleshooting Workflow:

G start Multiple Spots on TLC incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Product Formation? incomplete_reaction->side_products No extend_reaction Extend reaction time or add more reagent incomplete_reaction->extend_reaction Yes workup_issue Work-up Issue? side_products->workup_issue No optimize_conditions Optimize reaction conditions (temp, solvent, catalyst) side_products->optimize_conditions Yes modify_workup Modify work-up: - Adjust pH - Additional washes workup_issue->modify_workup Yes characterize Characterize impurities (NMR, MS) workup_issue->characterize No

Caption: Troubleshooting workflow for multiple impurities.

Frequently Asked Questions (FAQs)

What is the optimal pH for the extraction of this compound?

The optimal pH for extraction is in the basic range, typically between pH 9 and 11. At this pH, the primary amine group (-NH₂) is deprotonated, making the molecule neutral and significantly more soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether. Conversely, to remove basic impurities, you can wash the organic layer with a dilute acidic solution (e.g., 1 M HCl), which will protonate your product and pull it into the aqueous layer. This principle can be used for an acid-base extraction purification strategy.

What are the recommended solvent systems for column chromatography?

The choice of solvent system will depend on the polarity of the impurities you are trying to remove. A good starting point is a gradient elution.

Stationary PhaseEluent SystemComments
Silica GelDichloromethane / Methanol / TriethylamineStart with 1-2% MeOH and increase the gradient. Keep TEA constant at 1%.[2][4]
Silica GelEthyl Acetate / Hexane / TriethylamineFor less polar impurities. Start with a low percentage of EtOAc and increase. Keep TEA constant at 1%.
Basic AluminaDichloromethane / MethanolMay not require a basic additive. Start with a low percentage of MeOH and increase the gradient.
How can I confirm the purity and identity of the final product?

A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems (with a basic modifier) is a good indication of purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The Boc group should show a characteristic singlet at ~1.4 ppm in the ¹H NMR spectrum, integrating to 9 protons.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the C=O stretch of the carbamate.

What are the recommended storage conditions for the purified compound?

The purified this compound should be stored in a cool, dry, and dark place.[10][11] Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[10][11] Amines can be sensitive to air and light over time.

Experimental Protocols

Protocol 1: Basic Aqueous Work-up
  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 mL of organic phase).

    • Brine (saturated aqueous NaCl solution) (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

Protocol 2: Column Chromatography on Silica Gel with a Basic Modifier
  • Prepare the Eluent: Choose an appropriate solvent system (e.g., DCM/MeOH) and add 1% triethylamine.

  • Pack the Column: Wet pack the silica gel using your chosen eluent system.

  • Equilibrate the Column: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated with the basic modifier.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or DCM) and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elute and Collect Fractions: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification Decision Workflow:

G start Crude Reaction Mixture tlc_analysis Analyze by TLC (with 1% TEA) start->tlc_analysis is_clean Is the product sufficiently pure? tlc_analysis->is_clean is_solid Is the product a solid? is_clean->is_solid No final_product Pure Product is_clean->final_product Yes column Column Chromatography (Silica + 1% TEA or Alumina) is_solid->column No crystallization Crystallization is_solid->crystallization Yes extraction Acid-Base Extraction column->final_product crystallization->final_product

Caption: Decision workflow for purification strategy.

References

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Unknown. (n.d.). Fan Favorite this compound Up To 65% Off. Retrieved from [Link]

  • Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from [Link]

  • ResearchGate. (2022, July 28). (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof.
  • AIR Unimi. (n.d.). Dipartimento di Scienze Farmaceutiche Doctorate School in Chemical Sciences and Technologies. Retrieved from [Link]

  • Princeton University. (n.d.). Full Anhydride SI. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2020, April 9). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017072596A1 - An improved process for the preparation of ledipasvir.
  • Chemspace. (n.d.). tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. Retrieved from [Link]

  • SynOpen. (2024, December 4). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. Retrieved from [Link]

  • Universidad de La Rioja. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461606A - Preparation method of high-purity Ledipasvir intermediate.
  • Reddit. (2022, September 24). Chromotography with free amines? Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(3-Azabicyclo[9][9][12]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Retrieved from [Link]

Sources

common side reactions in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]heptane derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. However, its rigid, strained bicyclic structure presents unique synthetic challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and experimental issues encountered by researchers in the field.

Frequently Asked Questions & Troubleshooting Guides
Question 1: My aza-Diels-Alder reaction is producing a mixture of stereoisomers with low exo-selectivity. How can I improve the yield of the desired isomer?

This is a very common issue. The aza-Diels-Alder reaction between cyclopentadiene and an imine is the most prevalent route to the 2-azabicyclo[2.2.1]heptene core, and its stereochemical outcome is highly sensitive to reaction conditions.

Root Cause Analysis:

The formation of multiple isomers typically arises from a lack of facial selectivity during the cycloaddition. The dienophile (imine) can approach the diene (cyclopentadiene) from two different faces, leading to endo and exo products. While the exo isomer is often thermodynamically favored due to reduced steric hindrance, the transition state leading to the endo product can sometimes be kinetically accessible, especially at higher temperatures. Catalyst choice and the nature of the substituents on the imine are critical factors.

Troubleshooting Strategies:

  • Catalyst and Acid Choice: Brønsted or Lewis acid catalysis is essential for activating the imine dienophile. The choice of acid can significantly influence selectivity.

    • Brønsted Acids: Trifluoroacetic acid (TFA) is commonly used and often promotes high exo-selectivity. The protonated imine intermediate adopts a conformation that favors the less sterically hindered exo approach.[1]

    • Lewis Acids: Chiral Lewis acids can be employed for asymmetric synthesis, but even achiral ones like BF₃·OEt₂ can modify the transition state geometry and improve selectivity.

  • Temperature Control: Diels-Alder reactions are reversible. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) typically enhances selectivity by favoring the kinetic product, which is often the desired exo isomer. Higher temperatures can lead to retro-Diels-Alder reactions and isomerization, resulting in a thermodynamic mixture of products.

  • Chiral Auxiliaries: Employing chiral auxiliaries on the imine nitrogen (e.g., (S)- or (R)-1-phenylethylamine) or on the ester group of a glyoxylate-derived imine can provide powerful stereocontrol, often yielding a single diastereomer.[1][2]

Experimental Protocol: Improving exo-Selectivity in aza-Diels-Alder Reaction

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aldehyde (1.0 eq) and chiral amine (e.g., (S)-1-phenylethylamine, 1.0 eq) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or toluene) at 0 °C.

  • Add the Brønsted acid (e.g., TFA, 1.1 eq) dropwise and stir for 30 minutes to ensure in-situ formation of the protonated imine.

  • Add freshly cracked cyclopentadiene (2.0-3.0 eq) to the solution at 0 °C.

  • Allow the reaction to stir at 0 °C, monitoring progress by TLC or LC-MS. Let the reaction slowly warm to room temperature over 12-24 hours.

  • Upon completion, quench the reaction with a saturated NaHCO₃ solution. Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the desired exo-cycloadduct.

G cluster_main Aza-Diels-Alder Stereoselectivity reagents Cyclopentadiene + Protonated Imine ts_exo Exo Transition State (Less Steric Hindrance) reagents->ts_exo Lower Energy Pathway ts_endo Endo Transition State (More Steric Hindrance) reagents->ts_endo Higher Energy Pathway prod_exo Exo Product (Kinetic & Thermodynamic Favorite) ts_exo->prod_exo prod_endo Endo Product (Minor Isomer) ts_endo->prod_endo

Caption: Aza-Diels-Alder reaction pathways.

Question 2: I am observing unwanted epimerization at a stereocenter alpha to a carbonyl group. How can I prevent this?

Epimerization, the change in configuration at one stereocenter, is a frequent side reaction in systems with an acidic proton alpha to a carbonyl group, especially under basic conditions.

Root Cause Analysis:

The presence of a base can abstract the proton at the α-position to the carbonyl, forming a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of epimers. This process is often thermodynamically driven, converting a kinetically formed isomer into a more stable one. Key factors include the strength of the base, solvent, and temperature.[3][4]

Troubleshooting Strategies:

  • Choice of Base: If a base is required for a subsequent reaction, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) or a weaker base (e.g., K₂CO₃, NaHCO₃) at low temperatures to minimize enolate formation. Avoid strong bases like alkoxides (NaOMe, t-BuOK) or metal hydrides if epimerization is a concern.[4]

  • Protecting Group Strategy: If the epimerization is occurring at a position influenced by the nitrogen, the choice of N-protecting group is crucial. Electron-withdrawing groups can increase the acidity of adjacent protons. Consider if a different protecting group might mitigate the issue.

  • Reaction Conditions:

    • Temperature: Perform the reaction at the lowest possible temperature to suppress the rate of enolization.

    • Solvent: Aprotic solvents are generally preferred over protic solvents, which can facilitate proton exchange.

Table 1: Base Selection for Minimizing Epimerization

BaseStrengthCommon UseRisk of EpimerizationMitigation Strategy
NaOMe, t-BuOKStrongTransesterification, CyclizationHighAvoid if possible; use at <-40 °C.
KHMDS, LDAStrongEnolate formationHighPrimarily used when enolization is desired.
DBU, DIPEAModerate (Non-nuc.)Eliminations, CouplingsModerateUse at low temperatures; limit reaction time.
K₂CO₃, Cs₂CO₃WeakAlkylationsLowPreferred choice for base-sensitive substrates.

This table provides general guidance; substrate-specific optimization is always necessary.

Question 3: During functionalization at the C7 position, I'm getting rearranged or ring-opened products. What is happening?

The C7 (bridgehead) position of the 2-azabicyclo[2.2.1]heptane system is prone to rearrangement, particularly when a good leaving group is present.

Root Cause Analysis:

This side reaction is often caused by neighboring group participation (NGP) from the nitrogen at the 2-position.[5] When a leaving group (e.g., bromide, tosylate) is at the C7-anti position, the nitrogen lone pair can attack the C7 carbon in an intramolecular Sₙ2 reaction. This forms a highly strained tricyclic aziridinium ion intermediate. Subsequent nucleophilic attack on this intermediate can occur at different carbons, leading to either the desired substitution product (often with retention of configuration) or rearranged products.[6]

Troubleshooting Strategies:

  • Control of Stereochemistry: The propensity for NGP is highly dependent on the stereochemistry. The anti-7-substituted isomers are particularly susceptible because the nitrogen is well-positioned for backside attack. If possible, using the syn-isomer as a starting material can prevent this specific rearrangement pathway.

  • Choice of N-Protecting Group: A bulky or electron-withdrawing N-protecting group (like Boc) can decrease the nucleophilicity of the nitrogen, thereby suppressing its participation in forming the aziridinium intermediate.[7]

  • Reaction Conditions:

    • Nucleophile: Use a highly reactive nucleophile in high concentration to favor the direct Sₙ2 displacement over the intramolecular NGP pathway.

    • Solvent: A less polar solvent may disfavor the formation of the charged aziridinium intermediate.

G cluster_ngp Neighboring Group Participation at C7 start anti-7-Bromo-2-azabicyclo[2.2.1]heptane intermediate Tricyclic Aziridinium Ion (Intermediate) start->intermediate Intramolecular Sₙ2 (NGP) product_sub C7-Substituted Product (Desired) intermediate->product_sub Nu⁻ attack at C7 product_rearranged Rearranged Product (Side Reaction) intermediate->product_rearranged Nu⁻ attack at C6

Caption: NGP leading to desired or side products.

Question 4: The deprotection of the nitrogen is leading to low yields and decomposition. What are the best practices?

Nitrogen deprotection in this strained bicyclic system can be challenging. Standard conditions may not be effective or may lead to undesired side reactions.

Root Cause Analysis:

The stability of the 2-azabicyclo[2.2.1]heptane core can be compromised under harsh deprotection conditions (e.g., strong acid or high-pressure hydrogenation). The choice of protecting group must be compatible with the overall synthetic strategy and the stability of the molecule.

Troubleshooting and Best Practices:

Table 2: N-Protecting Group Strategies and Common Issues

Protecting GroupProtection MethodDeprotection MethodPotential Side Reactions & Troubleshooting
Boc (t-butoxycarbonyl)Boc₂O, base (e.g., Et₃N)TFA/CH₂Cl₂, or HCl in DioxaneIssue: Incomplete reaction or acid-catalyzed rearrangement. Solution: Use milder conditions if possible. Ensure anhydrous conditions. Monitor carefully to avoid prolonged exposure to strong acid.
Cbz (Carboxybenzyl)Cbz-Cl, baseH₂, Pd/CIssue: Catalyst poisoning; slow reaction. Solution: Use a fresh, active catalyst (e.g., Pearlman's catalyst). Ensure substrate purity. Ammonium formate can sometimes be a more effective hydrogen source.
Bn (Benzyl)BnBr, base (e.g., K₂CO₃)H₂, Pd(OH)₂/C (Pearlman's cat.)Issue: Requires more forcing conditions than Cbz, risking reduction of other functional groups. Solution: Use higher pressure and/or temperature. Pearlman's catalyst is often more effective than Pd/C for N-debenzylation.
PMB (p-methoxybenzyl)PMB-Cl, baseCAN, or DDQIssue: Oxidative conditions may not be compatible with other functional groups in the molecule. Solution: Screen different oxidative reagents. This method is useful when hydrogenolysis is not an option.

Recommendation: The Boc group is often a good first choice due to its general stability and removal under non-hydrogenolytic conditions. For molecules sensitive to acid, Cbz is a reliable alternative. Always plan your protecting group strategy by considering all subsequent reaction steps.

References

Technical Support Center: Stereoselective Synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols for researchers, chemists, and drug development professionals. The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally rigid proline analogue, making it a valuable building block in medicinal chemistry for creating structured peptidomimetics and novel therapeutics.[1][2] However, its synthesis is fraught with stereochemical challenges that require precise control over reaction conditions. This guide is designed to help you navigate these complexities and achieve your synthetic goals efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthetic strategy for this bicyclic amine.

Q1: What is the most prevalent and effective method for constructing the core 2-azabicyclo[2.2.1]heptane skeleton?

A: The most widely adopted and robust method is the intermolecular aza-Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene and a suitable imine dienophile.[1][3] This reaction is highly effective for forming the bicyclic core in a single step. For enantioselective synthesis, the imine is typically generated in situ from a glyoxylate ester and a chiral amine, such as (R)- or (S)-1-phenylethylamine, which acts as a chiral auxiliary.[4][5]

Q2: How can I control the endo vs. exo diastereoselectivity during the initial aza-Diels-Alder cycloaddition?

A: Controlling the facial selectivity of the cycloaddition is a critical challenge. The endo and exo products arise from different transition states.

  • Kinetic Control (Favors Endo): The endo product is generally the kinetic product, forming faster at lower temperatures.[6][7] This preference is often explained by secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile, which stabilizes the endo transition state.[8] Running the reaction at temperatures like 0 °C or below, often with Lewis acid catalysis (e.g., TFA, BF₃·Et₂O), typically favors the endo isomer.[9]

  • Thermodynamic Control (Favors Exo): The exo product is sterically less hindered and therefore the more thermodynamically stable isomer.[7] If the reaction is run at elevated temperatures, the reversible nature of the Diels-Alder reaction can allow the initial kinetic endo product to revert to the starting materials and re-form as the more stable exo product, shifting the equilibrium.[8][10]

Q3: What are the primary strategies for achieving an enantiomerically pure final product?

A: There are three main strategies:

  • Chiral Auxiliaries: This is a very common approach where a chiral amine (e.g., 1-phenylethylamine) is condensed with a prochiral aldehyde/ketoester to form a chiral imine. The inherent chirality of the auxiliary directs the facial attack of the diene, leading to a diastereomeric mixture of cycloadducts that can often be separated chromatographically. The auxiliary is then cleaved, typically via hydrogenolysis, in a later step.[3][5]

  • Asymmetric Catalysis: This advanced approach uses a chiral catalyst to induce enantioselectivity. For instance, chiral Brønsted acids like phosphoric acid derivatives can catalyze the ring-opening of meso-epoxides to generate chiral 2-azabicyclo[2.2.1]heptanes with high enantiomeric excess.[9]

  • Chiral Resolution: If a racemic synthesis is performed, the resulting enantiomers can be separated. This is commonly done by derivatizing the amine with a chiral acid to form diastereomeric salts that can be separated by fractional crystallization. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed for analytical or preparative separation.[11]

Q4: My reduction of the 6-keto intermediate yields a mixture of alcohol diastereomers. How can I improve selectivity for the desired endo or exo 6-amino precursor?

A: The diastereoselective reduction of a 2-azabicyclo[2.2.1]heptan-6-one is governed by the steric environment around the carbonyl. The hydride reagent will typically attack from the less hindered face.

  • To favor exo-alcohol (leading to an exo-amine), hydride attack must occur from the endo face. This is often disfavored due to steric clash with the ethano bridge.

  • To favor endo-alcohol (leading to an endo-amine), hydride attack must occur from the exo face, which is generally more accessible. To enhance selectivity, consider using sterically demanding reducing agents (e.g., L-Selectride® or K-Selectride®) which will amplify the steric bias and preferentially attack from the most open face. Temperature control is also crucial; running reductions at low temperatures (e.g., -78 °C) often improves diastereoselectivity.[12] Be aware that under some conditions, epimerization at the adjacent C-H bond can occur, complicating the stereochemical outcome.[12]

Part 2: Troubleshooting Guide

This guide addresses specific experimental problems in a cause-and-solution format.

Problem Potential Cause(s) Recommended Solutions
Low or no yield in the aza-Diels-Alder reaction. 1. Incomplete formation of the reactive imine intermediate.2. Decomposition of cyclopentadiene (dimerization to dicyclopentadiene).3. Ineffective Lewis acid catalysis or catalyst degradation by moisture.1. Ensure starting materials are pure and the reaction is run under anhydrous conditions (e.g., under Argon or Nitrogen).2. Use freshly cracked cyclopentadiene for every reaction.3. Screen different Lewis acids (e.g., BF₃·Et₂O, TFA, TiCl₄). Ensure catalysts are fresh and handled under inert atmosphere.[9]
Poor endo/exo diastereoselectivity. 1. Reaction temperature is too high, allowing for thermodynamic equilibration to the exo product.2. Insufficient activation to favor the kinetically preferred endo transition state.1. To favor the endo product, conduct the reaction at low temperatures (e.g., 0 °C to -78 °C).[6]2. To favor the exo product, consider running the reaction at a higher temperature to allow the retro-Diels-Alder reaction to establish equilibrium.[8]
Difficulty in removing the 1-phenylethyl chiral auxiliary. 1. Catalyst poisoning (e.g., by sulfur-containing impurities).2. Insufficient catalyst activity or loading.3. Steric hindrance around the benzylic C-N bond.1. Ensure the substrate is highly purified before hydrogenolysis.2. Use a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) or increase the pressure of H₂ gas.[5]3. Consider alternative cleavage methods if hydrogenolysis fails, although this may require redesigning the synthetic route.
Unidentified side product, possibly with a different molecular weight. 1. Ring expansion of the 2-azabicyclo[2.2.1]heptane system to a 2-azabicyclo[3.2.1]octane skeleton.2. Incomplete Boc protection or deprotection.1. Ring expansion can occur during nucleophilic substitution reactions (e.g., Mitsunobu reaction with an azide).[1][13] Re-evaluate the conditions for introducing the C6-amino functionality. Reductive amination of the ketone is often a more direct route.2. Confirm reaction completion by TLC or LC-MS before workup.
Difficult chromatographic separation of C6-endo/exo diastereomers. 1. The two diastereomers have very similar polarities, leading to poor resolution on silica gel.1. Optimize the solvent system for column chromatography (e.g., use a ternary mixture or a less polar solvent system with a slow gradient).2. Consider derivatizing the amine (e.g., as a tosylamide or another protecting group) to alter its chromatographic behavior, followed by deprotection after separation.3. If feasible, attempt fractional crystallization of the free amine or a salt derivative.

Part 3: Key Protocols and Visual Workflows

Overall Synthetic Workflow

The following diagram illustrates a common synthetic pathway for achieving the target molecule, highlighting the critical stereocontrol steps.

G cluster_0 Step 1: Asymmetric Aza-Diels-Alder cluster_1 Step 2: Core Modifications cluster_2 Step 3: Stereoselective Amine Installation cluster_4 Step 4: Deprotection & Final Protection CPD Cyclopentadiene Adduct Diastereomeric Adducts (exo/endo mixture) CPD->Adduct Imine Chiral Imine (from Glyoxylate + (S)-PEA) Imine->Adduct BF3·Et2O, -20 °C Separation Chromatographic Separation of Diastereomers Adduct->Separation Reduction Ester Reduction (LiAlH4) Separation->Reduction Oxidation Oxidation to Ketone (Swern or Dess-Martin) Reduction->Oxidation Ketone 6-Keto Intermediate Oxidation->Ketone ReductiveAmination Reductive Amination (NH4OAc, NaBH3CN) Ketone->ReductiveAmination AminoAuxiliary Amine with Auxiliary ReductiveAmination->AminoAuxiliary Cleavage Auxiliary Cleavage (H2, Pd(OH)2/C) AminoAuxiliary->Cleavage FreeAmine Primary & Secondary Amine Cleavage->FreeAmine BocProtection Selective N-Boc Protection (Boc2O, Et3N) FreeAmine->BocProtection FinalProduct Final Product BocProtection->FinalProduct

Sources

Technical Support Center: Optimization of Coupling Reactions with tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. This bicyclic amine is a valuable building block in medicinal chemistry, but its rigid, sterically hindered structure presents unique challenges in common C-N bond-forming reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your coupling reactions and achieve higher yields and purity.

Section 1: Amide Bond Formation (Coupling with Carboxylic Acids)

The formation of an amide bond by coupling the sterically encumbered 6-amino group of the azabicyclo[2.2.1]heptane core with a carboxylic acid is a frequently encountered challenge. Low reactivity can lead to low yields, incomplete reactions, and the need for harsh conditions that may compromise other functional groups.

Troubleshooting Guide: Amide Coupling Reactions

Q1: My standard amide coupling protocol (e.g., using DCC or EDC/HOBt) is resulting in low or no product yield. What is the primary cause?

A: The primary cause is almost certainly steric hindrance.[1][2] The bulky tert-butyl protecting group and the rigid, bicyclic structure of the amine physically obstruct the approach of the activated carboxylic acid.[1] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often fail because they do not generate a sufficiently reactive intermediate to overcome this significant steric barrier.[1][3]

Q2: How can I overcome steric hindrance to improve my reaction yield?

A: To drive the reaction to completion, you must increase the reactivity of the electrophilic partner (the carboxylic acid).

  • Switch to a More Potent Coupling Reagent: The most effective strategy is to use a modern, in-situ activating reagent.[1] Aminium/uronium salts like HATU , HBTU , and HCTU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective.[1][4][5] These reagents form highly reactive O-acylisourea, OBt, or OAt esters that can react efficiently with the hindered amine.[4][5] HATU and PyAOP are often considered the most powerful because they generate super-reactive OAt esters.[1][5][6]

  • Increase Reaction Time and/or Temperature: Steric hindrance slows the reaction rate.[1] Increasing the reaction time or gently heating the reaction (e.g., to 40-50 °C) can often improve conversion, but this should be done cautiously to avoid potential side reactions or racemization.[1][2]

  • In Situ Acyl Fluoride Formation: For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride can be highly effective.[1][7][8] Reagents like TFFH or BTFFH can be used to generate the acyl fluoride in situ, which then reacts with the amine.[2]

Q3: I am observing significant epimerization of my chiral carboxylic acid. How can I minimize this side reaction?

A: Epimerization is a common side reaction, especially when strong bases or high temperatures are used.[1][6]

  • Use Racemization-Suppressing Additives: If you are not already using a reagent that includes one, add an equivalent of 1-hydroxybenzotriazole (HOBt) or, preferably, OxymaPure (ethyl cyanohydroxyiminoacetate).[2][6] These additives are known to suppress racemization.[2] Modern reagents like HATU and HCTU already incorporate these types of structures (HOAt and 6-Cl-HOBt, respectively).[5]

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.[2]

Q4: Which solvent is best for this type of coupling reaction?

A: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and dimethylformamide (DMF) are the most common choices. It is critical to use anhydrous solvents, as water can hydrolyze the activated intermediate, preventing amide formation and reducing yield.[2]

Workflow: Troubleshooting Low-Yield Amide Coupling

G start Low Yield in Amide Coupling reagent Is the coupling reagent potent enough? (e.g., DCC, EDC) start->reagent upgrade Upgrade to HATU, HCTU, or PyAOP reagent->upgrade No conditions Are reaction conditions optimal? reagent->conditions Yes upgrade->conditions optimize Increase reaction time Increase temperature cautiously (e.g., 40°C) conditions->optimize No acyl_fluoride For extreme cases: Convert acid to acyl fluoride (e.g., TFFH) conditions->acyl_fluoride Yes, still fails success Reaction Successful optimize->success acyl_fluoride->success

Caption: Decision tree for troubleshooting inefficient amide couplings.

Data Summary: Comparison of Common Coupling Reagents
Reagent ClassExamplesActivation MechanismSuitability for Hindered AminesKey Considerations
Carbodiimides DCC, EDCForms O-acylisourea intermediateLow [1]Often insufficient for sterically demanding couplings. Byproducts can be difficult to remove (DCU).
Aminium/Uronium HATU, HBTU, HCTUForms highly reactive OAt, OBt, or O-6-ClBt esters[4][5]High [1][4]Very efficient and popular. HATU is among the most reactive.[1][6] Can react with the amine if used in large excess.[6][9]
Phosphonium PyBOP, PyAOPForms reactive OBt or OAt esters[5]High [5]Highly effective. Does not react with the free amine, which can be an advantage.[9] Solutions in DMF have moderate stability.[5]
Experimental Protocol: High-Efficiency Amide Coupling using HATU
  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.05 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 equivalents), to the solution. Stir at room temperature for 10-15 minutes to allow for the formation of the activated OAt ester.

  • Coupling: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered substrates, the reaction may require stirring for 12-24 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 2: Buchwald-Hartwig C-N Cross-Coupling (with Aryl Halides)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds.[10][11] However, its success with a sterically hindered secondary amine like this azabicycle is highly dependent on the careful selection of the catalyst system (ligand and precursor), base, and solvent.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction is failing or giving very low conversion. What are the common causes?

A: Failure in this reaction is typically due to an ineffective catalyst system or suboptimal conditions.

  • Inappropriate Ligand: The ligand is the most critical component. For hindered amines, you need a ligand that promotes both the oxidative addition and the C-N reductive elimination steps.[12] Sterically bulky, electron-rich phosphine ligands are required. N-heterocyclic carbene (NHC) ligands can also be superior to phosphines in some cases.[13]

  • Catalyst Inhibition/Decomposition: Functional groups on your aryl halide (e.g., azo groups) can poison the palladium catalyst.[11][14] Impurities in reagents or solvents (especially water or oxygen) can also deactivate the catalyst.

  • Poor Base/Solvent Combination: The choice of base and solvent is interdependent and crucial for success.[15][16] Poor solubility of the base can stall the reaction.[14] Certain solvents like chlorinated solvents or acetonitrile can inhibit the catalyst.[14]

Q2: How do I choose the right ligand and palladium precatalyst?

A: The choice depends on the aryl halide.

  • For Aryl Bromides/Iodides: Ligands like BINAP or dppf can be effective.[12] More modern, bulky biarylphosphine ligands developed by Buchwald (e.g., RuPhos, XPhos) or Hartwig are often more general and efficient.

  • For Aryl Chlorides: These are challenging substrates due to the difficult oxidative addition step.[14] You must use highly active, bulky, and electron-rich ligands. N-heterocyclic carbenes (e.g., IPr, SIPr) or highly specialized phosphine ligands are often necessary.[13]

  • Precatalysts: Using air-stable Pd(II) precatalysts (e.g., G3 or G4 palladacycles) that readily generate the active Pd(0) species in situ is often more reliable than using sources like Pd₂(dba)₃.

Q3: Which base and solvent should I use?

A:

  • Base: Strong, non-nucleophilic bases are typically required to deprotonate the amine in the catalytic cycle.[16] Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[14][16] However, if your substrate has base-sensitive functional groups (like esters or nitro groups), weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ should be screened.[14][17]

  • Solvent: Aprotic, nonpolar, or weakly polar solvents are best. Toluene is a very common and effective solvent.[14][15] Ethereal solvents like 1,4-dioxane or THF are also frequently used.[13][14] It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation.

Q4: My reaction is producing hydrodehalogenation (reduction of the aryl halide) as a major byproduct. How can I stop this?

A: Hydrodehalogenation can compete with the desired amination, particularly with primary amines, but can also occur here.[14] This is often a ligand-dependent issue. Screening different phosphine ligands is the best approach to minimize this side reaction.[14] Ensuring strictly anhydrous and anaerobic conditions can also help.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X      L B->C D Ligand Exchange C->D + R'R''NH - HX E Ar-Pd(II)-N(H)R'R''          X      L D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR'R''      L F->G H Reductive Elimination G->H H->A I Ar-NR'R'' Product H->I

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Summary: Recommended Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale & Considerations
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, XPhos) or NHCs (e.g., IPr).Essential for promoting oxidative addition and reductive elimination with hindered substrates.[13] NHCs are often superior for unreactive aryl chlorides.[13]
Base NaOtBu (strong) or Cs₂CO₃ / K₃PO₄ (weaker)Strong base is usually needed for deprotonation.[16] Weaker bases are required for substrates with sensitive functional groups.[14][17]
Solvent Toluene, 1,4-DioxaneAprotic solvents that solubilize the catalyst complex are preferred. Must be anhydrous and degassed.[14][15]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction, especially with aryl chlorides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.2-1.5 equivalents), the base (e.g., NaOtBu, 1.5-2.0 equivalents), and anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 3: General FAQs

Q1: What are the best analytical techniques to monitor these reactions? A: Thin-Layer Chromatography (TLC) is useful for a quick qualitative check of starting material consumption. For more accurate monitoring, especially to distinguish product from potential byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q2: What are the common challenges in purifying the final coupled products? A: Purification can sometimes be challenging. In amide couplings, excess coupling reagent byproducts (e.g., HOBt, HU) must be removed. Aqueous washes are often effective. For Buchwald-Hartwig reactions, palladium residues can be persistent; filtering the crude reaction mixture through a pad of Celite is a crucial first step. In both cases, flash column chromatography on silica gel is the standard method for obtaining the pure product.

Q3: Are there specific safety precautions for the reagents mentioned? A: Yes.

  • Coupling Reagents: Some coupling reagents, particularly those based on triazoles like HATU, are potentially explosive and should be handled with care.[4]

  • Bases: Sodium tert-butoxide (NaOtBu) is a strong, corrosive, and moisture-sensitive base. It should be handled under an inert atmosphere.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled and stored under an inert atmosphere.

  • Solvents: Always use solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Peptide Coupling Reagents: Selection and Use. Creative Peptides.
  • Role of the base in Buchwald-Hartwig amination. PubMed.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
  • Optimizing base and solvent for Buchwald-Hartwig amination. Benchchem.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Coupling Reagents. Aapptec Peptides.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Semantic Scholar.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
  • Tips and tricks for difficult amide bond formation? Reddit.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University.
  • Reductive amination. Wikipedia.
  • tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. Fluorochem.
  • 2-aza-bicyclo[2.2.1]heptane derivatives. Google Patents.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate.
  • Fan Favorite this compound.
  • Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. ACS Publications.
  • Cross-Coupling Chemistry.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
  • Why did my amide syntesis does not work? ResearchGate.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • tert-butyl (1S, 4S, 6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, min 97%, 100 mg. BLD Pharm.
  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry.
  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry.
  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkat USA.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate.

Sources

Technical Support Center: Preventing Epimerization of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, chemists, and drug development professionals to mitigate the risk of epimerization at the C6 stereocenter during chemical reactions, particularly amide bond formation.

Introduction: The Challenge of Stereochemical Integrity

This compound is a valuable chiral building block in medicinal chemistry, prized for its rigid bicyclic scaffold. Maintaining the stereochemical purity of the amine at the C6 position is critical, as even minor epimerization can lead to diastereomeric impurities that are difficult to separate and may have significantly different pharmacological profiles. This guide addresses the primary cause of epimerization—base-catalyzed abstraction of the C6 proton—and outlines strategies to maintain the stereochemical integrity of your molecule throughout your synthetic workflow.

Understanding the Mechanism of Epimerization

Epimerization in this system is predominantly a base-catalyzed process. The proton on the carbon atom alpha to the amino group (C6) is susceptible to abstraction by a base. This deprotonation results in the formation of a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[1][2]

Epimerization_Mechanism cluster_start Starting Material (R-epimer) cluster_intermediate Intermediate cluster_products Products Start C6-H Bond (Chiral Center) Intermediate Planar Carbanion (Achiral) Start->Intermediate + Base - H-Base⁺ Product_R Desired Epimer (R) Intermediate->Product_R + H⁺ (protonation) Product_S Undesired Epimer (S) Intermediate->Product_S + H⁺ (protonation)

Caption: Base-catalyzed epimerization pathway via a planar carbanion intermediate.

Frequently Asked Questions (FAQs)

Q1: Which reaction parameters have the most significant impact on epimerization?

A: Several factors synergistically influence the rate of epimerization. The most critical are the choice of base, reaction temperature, and solvent. Higher temperatures and stronger or more sterically accessible bases dramatically increase the risk of epimerization.[3] Polar aprotic solvents can also accelerate the process compared to nonpolar alternatives.[4]

ParameterHigh Epimerization RiskLow Epimerization RiskRationale
Base Strong, sterically unhindered bases (e.g., TEA, DBU)Weaker, hindered bases (e.g., DIPEA, 2,6-lutidine, Pyridine)Stronger bases are more effective at abstracting the C-H proton.[1] Hindered bases are less likely to access the proton.[5]
Temperature Room Temperature or Elevated0 °C to -20 °CLower temperatures decrease the rate of the deprotonation side reaction significantly more than the desired reaction.[3][4]
Solvent Polar Aprotic (e.g., DMF, NMP)Nonpolar Aprotic (e.g., DCM, Chloroform)Less polar solvents can suppress epimerization rates.[3][4]
Reaction Time ProlongedAs short as possibleLonger exposure to epimerizing conditions increases the accumulation of the undesired epimer.

Q2: I am performing an amide coupling. Which coupling reagents and additives are best to avoid epimerization?

A: For amide bond formation, the goal is to activate the carboxylic acid partner efficiently under mild conditions.

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. The inclusion of the HOAt moiety in the reagent structure accelerates coupling and suppresses side reactions.[3][4]

  • Phosphonium Salts: Reagents like T3P® (n-propanephosphonic acid anhydride) in combination with a mild base like pyridine have proven effective for scalable, low-epimerization couplings.[6][7]

  • Additives: If using a carbodiimide like EDC, the inclusion of an additive is crucial. HOAt (1-hydroxy-7-azabenzotriazole) is superior to HOBt (1-hydroxybenzotriazole) in suppressing epimerization.[4][8]

Q3: How can I accurately detect and quantify the amount of the undesired epimer in my sample?

A: The most reliable and widely used method is chiral chromatography .

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold standards. These techniques use a chiral stationary phase (CSP) to separate the two epimers, allowing for accurate quantification based on peak area.[3][9]

  • Derivatization: In some cases, the epimers can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard reverse-phase HPLC column.[10][11]

  • Nuclear Magnetic Resonance (NMR): While NMR is excellent for structural confirmation, it is generally not suitable for quantifying low levels of epimers unless a chiral shift reagent is used, which can be complex.

Troubleshooting Guide: High Epimerization Detected

If you have confirmed the presence of >2% of the undesired epimer in your product, consult the following guide.

Problem Potential Cause Recommended Solution & Explanation
High Epimer Levels in Amide Coupling Product 1. Base is too strong or used in excess. Solution: Switch to N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Use no more than 2.0 equivalents. Rationale: These bases are sufficiently basic to deprotonate the ammonium salt of the amine but are sterically hindered and less aggressive in abstracting the C-H proton.[1]
2. Reaction temperature was too high. Solution: Perform the reaction at 0 °C. If epimerization persists, lower the temperature to -15 °C or -20 °C. Rationale: The activation energy for epimerization is often higher than for the desired coupling, so lowering the temperature disproportionately slows the side reaction.[3][4]
3. Polar solvent (DMF) was used. Solution: If substrate solubility allows, switch to Dichloromethane (DCM). Rationale: Polar solvents can stabilize the charged intermediate that leads to epimerization. Less polar solvents are known to suppress this pathway.[4]
4. Prolonged pre-activation of the carboxylic acid. Solution: Employ an in situ activation method. Add the coupling reagent to a mixture of the carboxylic acid and the amine, rather than activating the acid first. Rationale: This ensures the activated acid is consumed by the amine as it is formed, minimizing its time to participate in side reactions.[3]
Epimerization During Other Reactions (e.g., reductive amination, alkylation) 1. Reaction conditions are too basic. Solution: Re-evaluate the pH of the reaction. Use the mildest base possible that still allows the reaction to proceed. Consider buffer systems if applicable. Rationale: Any non-acidic condition, especially with heat, poses a risk. Minimizing base strength and concentration is key.[12]

Recommended Protocols

Protocol 1: Low-Epimerization Amide Coupling using HATU/DIPEA

This protocol is a robust starting point for coupling a generic carboxylic acid to this compound.

Protocol_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis Dissolve 1. Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in anhydrous DCM Cool 2. Cool solution to 0 °C (ice-water bath) Dissolve->Cool Add_Base 3. Add DIPEA (2.0 eq) Cool->Add_Base Add_HATU 4. Add HATU (1.1 eq) Add_Base->Add_HATU Stir 5. Stir at 0 °C for 1-2 hours, then warm to RT Add_HATU->Stir Monitor 6. Monitor by LC-MS (Typical completion: 2-16 h) Stir->Monitor Workup 7. Quench, wash with aq. NaHCO₃, brine, and dry organic layer Monitor->Workup Purify 8. Concentrate and purify (e.g., column chromatography) Workup->Purify Analyze 9. Analyze for epimeric purity by Chiral HPLC/SFC Purify->Analyze

Sources

Technical Support Center: Navigating the Stability of tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we address common stability issues, provide troubleshooting guidance for experimental challenges, and answer frequently asked questions to ensure the successful application of this compound in your research.

The unique strained bicyclic structure of the 2-azabicyclo[2.2.1]heptane core, combined with the widely used tert-butyloxycarbonyl (Boc) protecting group, presents a specific set of chemical properties that require careful consideration during handling, storage, and reaction design. This resource is structured to provide you with the necessary insights to mitigate potential stability-related setbacks.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term integrity of the compound, it should be stored in a cool, dry place, away from direct sunlight. The recommended storage temperature is between 2-8°C.[1][2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.

Q2: How stable is the Boc protecting group on the 2-azabicyclo[2.2.1]heptane core?

A2: The Boc group is a robust protecting group under basic and nucleophilic conditions.[3] However, it is highly sensitive to acidic conditions.[4] The strained nature of the bicyclic system does not significantly alter the fundamental acid lability of the Boc group. Accidental exposure to even mild acids during workup or chromatography can lead to premature deprotection.

Q3: Can I dissolve the compound in any organic solvent for my reactions?

A3: While the compound is soluble in a range of common organic solvents, it is crucial to use anhydrous solvents, especially for prolonged storage of solutions. Protic solvents like methanol, if not anhydrous, can potentially participate in slow hydrolysis of the Boc group over time, particularly if any acidic impurities are present. For reactions, solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are generally suitable, provided they are of high purity and anhydrous.

Q4: Are there any known incompatibilities with this compound?

A4: Strong oxidizing agents and strong acids are incompatible with this compound.[5] Strong acids will readily cleave the Boc protecting group.[4] While the bicyclic amine core is relatively stable, harsh oxidizing conditions could potentially lead to undesired side reactions.

Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: Unexpected Deprotection of the Boc Group

Q: I am observing the formation of the deprotected amine (6-amino-2-azabicyclo[2.2.1]heptane) in my reaction, even though I am not using acidic conditions. What could be the cause?

A: This is a common issue that can arise from several sources:

  • Acidic Impurities in Reagents or Solvents: Reagents such as acyl chlorides or sulfonyl chlorides can contain trace amounts of HCl from their synthesis or degradation. Similarly, solvents like dichloromethane can become acidic over time.

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause partial or complete deprotection during purification.

  • Hydrolysis during Aqueous Workup: If the aqueous workup is not sufficiently basic, or if the organic extract is not properly dried, residual water and any acidic species can lead to slow hydrolysis of the Boc group.

Solutions:

  • Use High-Purity Reagents and Solvents: Ensure all reagents and solvents are of high purity and anhydrous. Consider passing solvents through a column of activated alumina to remove acidic impurities.

  • Neutralize Silica Gel: For column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent) and then flushing with the mobile phase before loading your compound.

  • Basic Workup: During aqueous workup, ensure the aqueous layer is basic (pH > 8) by using a mild base like sodium bicarbonate or a stronger base like sodium carbonate if compatible with your product.

  • Thorough Drying: Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Issue 2: Formation of Urea Byproducts

Q: During a coupling reaction with an isocyanate or a carbamoyl chloride, I am observing the formation of a urea byproduct involving my protected bicyclic amine. How can I avoid this?

A: The primary amine on the 6-position of the bicyclic core is the intended nucleophile. However, under certain conditions, the nitrogen of the Boc-protected secondary amine can exhibit some reactivity, or more commonly, trace amounts of the deprotected bicyclic diamine can react.

Solutions:

  • Strict Stoichiometry: Use a precise stoichiometry of your coupling partner (1.0 to 1.1 equivalents) to minimize reactions with any trace deprotected starting material.

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to improve selectivity.

  • Ensure Complete Boc Protection: Before starting your coupling reaction, verify the purity of your this compound to ensure it is free from the deprotected diamine. If necessary, re-purify your starting material.

Issue 3: Poor Yields in Acylation or Sulfonylation Reactions

Q: I am attempting to acylate or sulfonylate the primary amine, but I am getting low yields and a complex mixture of products. What is happening?

A: The primary amine at the 6-position is sterically hindered by the bicyclic framework. This can lead to slower reaction rates compared to simpler primary amines. Additionally, side reactions can occur under forcing conditions.

Solutions:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent the base from competing with the primary amine as a nucleophile.

  • Activation of the Electrophile: For acylations, consider using a more reactive acylating agent, such as an acid chloride or an activated ester (e.g., NHS ester). For sulfonations, the corresponding sulfonyl chloride is typically used.

  • Reaction Conditions: Optimize the reaction temperature and time. While heating may be necessary to overcome the steric hindrance, prolonged heating can lead to decomposition. Monitor the reaction closely by TLC or LC-MS.

  • Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate acylation reactions.[6][7] However, be cautious as DMAP can also promote side reactions.

Experimental Protocols and Data

To support your experimental design, we provide the following protocols and data.

Protocol 1: Standard Boc Deprotection

This protocol describes a standard method for the removal of the Boc protecting group.

Materials:

  • This compound derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected compound in DCM (approximately 0.1-0.2 M).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is > 8.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Data Table: Boc Group Stability in Common Solvents
SolventConditionStabilityNotes
DichloromethaneRoom Temp, 24hStablePurity should be checked; aged DCM can be acidic.
TetrahydrofuranRoom Temp, 24hStableAnhydrous THF is recommended.
MethanolRoom Temp, 24hGenerally StableRisk of slow solvolysis if acidic impurities are present.
Water (pH 7)Room Temp, 24hStable
1M HCl in DioxaneRoom Temp, 1hUnstableRapid deprotection.
20% TFA in DCMRoom Temp, 1hUnstableRapid deprotection.

Visualizing Chemical Transformations and Workflows

To further clarify key processes, the following diagrams illustrate the chemical structures and workflows discussed.

Chemical Structures

cluster_0 This compound cluster_1 Deprotected Diamine a mol_label C₁₁H₂₀N₂O₂ b mol_label2 C₆H₁₂N₂ workflow start Start with Boc-protected amine dissolve Dissolve in DCM start->dissolve add_tfa Add TFA at 0°C dissolve->add_tfa stir Stir at Room Temperature add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete quench Quench with NaHCO₃ (aq) concentrate->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry end Obtain Deprotected Amine dry->end

Caption: Standard Boc deprotection workflow.

Potential Degradation Pathway: Acid-Catalyzed Deprotection

degradation start Boc-Protected Amine protonation Protonation of Carbonyl Oxygen start->protonation H⁺ loss_of_tertbutyl Loss of tert-butyl cation protonation->loss_of_tertbutyl carbamic_acid Formation of Carbamic Acid Intermediate loss_of_tertbutyl->carbamic_acid side_reaction tert-butyl cation reacts with nucleophiles loss_of_tertbutyl->side_reaction decarboxylation Decarboxylation (loss of CO₂) carbamic_acid->decarboxylation final_product Deprotected Amine decarboxylation->final_product

Caption: Acid-catalyzed Boc deprotection mechanism.

References

  • Agami, C., Couty, F., & Puchot-Guillot, F. (2004).
  • Vertex AI Search Result. (2024). Fan Favorite Tert-butyl 6-amino-2-azabicyclo[2.2.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • MDPI. (2021). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 26(15), 4478.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Org. Biomol. Chem., 11, 6064-6083.
  • Google Patents. (2018). WO2018009017A1 - NOVEL 4-AMINOPYRAZOLO[3,4-d]PYRIMIDINYLAZABICYCLO DERIVATIVES AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME.
  • ACS Publications. (1998). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 41(23), 4596-4608.
  • AIR Unimi. (2015). Dipartimento di Scienze Farmaceutiche Doctorate School in Chemical Sciences and Technologies.
  • PMC. (2009). Synthesis of Boc-protected bicycloproline. Beilstein J. Org. Chem., 5, 23.
  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
  • ChemicalBook. tert-butyl 6-oxo-2-azabicyclo[2.2.
  • AIR Unimi. (2013). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic.
  • PMC. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(16), 4930.
  • Indagoo Research Chemicals. (2025).
  • MDPI. (2021). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. Molecules, 26(21), 6439.
  • SynOpen. (2024). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery.
  • BLDpharm. 1211586-09-2|tert-Butyl 6-amino-2-azaspiro[3.
  • AK Scientific, Inc. Tert-Butyl 7-oxo-2-azabicyclo[2.2.
  • Sigma-Aldrich. tert-Butyl 6-hydroxy-2-azabicyclo[2.2.
  • Chemspace. Tert-butyl (6E)-6-(hydroxyimino)-2-azabicyclo[2.2.
  • Key Organics. (2017).

Sources

Technical Support Center: Analytical Strategies for tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical characterization of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. This document is designed for researchers, analytical chemists, and drug development professionals to provide practical, in-depth guidance on identifying and quantifying impurities in this critical pharmaceutical building block. Our approach is rooted in established scientific principles to ensure robust and reliable analytical outcomes.

Introduction: The Critical Role of Impurity Profiling

This compound is a chiral bicyclic diamine derivative frequently used as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] The purity of this starting material is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3][4] Regulatory bodies such as the ICH and FDA have stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[5] This guide provides a structured approach to developing and troubleshooting analytical methods for comprehensive impurity profiling.

Frequently Asked Questions (FAQs)
Q1: What are the most probable process-related impurities I should look for?

Answer: The impurity profile is intrinsically linked to the synthetic route. While specific routes are proprietary, common synthetic pathways for 2-azabicyclo[2.2.1]heptane systems often involve Diels-Alder reactions, multi-step functional group transformations, and the use of protecting groups.[6][7] Understanding your specific synthesis is key, but a general classification of potential impurities is provided below.

Impurity Class Potential Source / Example Recommended Primary Analytical Technique
Starting Materials Unreacted cyclopentadiene derivatives or glyoxylate imines.HPLC-UV, GC-MS
Reagents Residual coupling agents, acids, or bases used in the synthesis.Ion Chromatography, HPLC-CAD/ELSD
Intermediates Incompletely reacted intermediates from preceding steps.HPLC-UV, LC-MS
By-products Products from side reactions (e.g., epimerization, over-alkylation).HPLC-UV, LC-MS/MS
Stereoisomers Diastereomers or enantiomers resulting from non-stereoselective steps.[8][9]Chiral HPLC
Degradation Products Impurities formed during storage or under stress conditions (hydrolysis of the Boc group, oxidation of the amine).HPLC-UV, LC-MS (Forced Degradation Studies)[10]
Residual Solvents Solvents used during synthesis and purification (e.g., Dichloromethane, Ethyl Acetate, Heptane).Headspace GC-MS
Inorganic Impurities Residual metal catalysts (e.g., Palladium, Rhodium) from hydrogenation or coupling steps.Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][11]
Q2: How do I choose between HPLC and GC for my analysis?

Answer: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the physicochemical properties of the analyte and the target impurities.

  • HPLC is the primary technique for analyzing the main compound and most non-volatile organic impurities. This compound is a polar, non-volatile molecule with a primary amine and a carbamate group, making it ideally suited for reversed-phase HPLC.[12]

  • GC is the preferred technique for volatile impurities , primarily residual solvents.[3][5] Direct GC analysis of the main compound is challenging due to its low volatility and thermal lability (the tert-butyl carbamate group can degrade at high temperatures). If GC analysis of non-volatile impurities is necessary, derivatization would be required to increase volatility and thermal stability.

The following decision tree illustrates the selection process:

MethodSelection Start What is the target impurity? Volatile Volatile? (e.g., Residual Solvents) Start->Volatile  Yes NonVolatile Non-Volatile? Start->NonVolatile  No GC Use Headspace GC-MS Volatile->GC Stereoisomer Stereoisomer? NonVolatile->Stereoisomer Is it a... Unknown Unknown Structure? NonVolatile->Unknown Is it an... HPLC Use HPLC-UV/CAD NonVolatile->HPLC If known & achiral Stereoisomer->HPLC  No ChiralHPLC Use Chiral HPLC Stereoisomer->ChiralHPLC  Yes Unknown->HPLC  No LCMS Use LC-MS/MS for ID Unknown->LCMS  Yes ImpurityID Detect 1. Detect Unknown Peak (HPLC-UV > 0.1%) LCMS 2. LC-MS Analysis Detect->LCMS Obtain MW HRMS 3. High-Resolution MS (LC-QTOF/Orbitrap) LCMS->HRMS Obtain Elemental Composition Isolate 4. Isolate Impurity (Prep-HPLC) HRMS->Isolate If structure is still ambiguous Identify 6. Propose Structure & Confirm HRMS->Identify NMR 5. NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Isolate->NMR Acquire structural information NMR->Identify

Caption: Workflow for the structural elucidation of an unknown impurity.

Explanation of the Workflow:

  • LC-MS Analysis: The first step is to analyze the sample by LC-MS to get the molecular weight of the unknown impurity. [5]2. High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF or Orbitrap MS provide a highly accurate mass measurement, which allows for the determination of the elemental composition (molecular formula) of the impurity. [3][13]3. Isolation: If the structure cannot be determined from MS data alone, the impurity must be isolated using preparative HPLC.

  • NMR Spectroscopy: Once isolated, NMR spectroscopy is the most powerful tool for unambiguous structure determination. [12][14][15]1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will reveal the connectivity of atoms within the molecule.

Key Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC-UV Method

This method serves as a starting point for analyzing the purity of this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped, high purity silica).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1.0 mg/mL.

  • System Suitability:

    • Tailing Factor (Main Peak): ≤ 1.5

    • Theoretical Plates (Main Peak): ≥ 2000

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is designed to separate the enantiomers of the target compound or related chiral impurities. The selection of a chiral stationary phase (CSP) is critical. Polysaccharide-based columns are often a good starting point. [16]

  • Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm (or similar cellulose-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine.

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • Sample Preparation: Dissolve sample in the mobile phase at a concentration of 1.0 mg/mL.

  • System Suitability:

    • Resolution between enantiomers: ≥ 1.5

References
  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL: [Link]

  • Title: Mass Spectrometry in Drug Development Applications Source: Netpharmalab URL: [Link]

  • Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality Source: Pharma Focus America URL: [Link]

  • Title: Identification and profiling of impurities in Pharmaceuticals Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: New NMR Tools for Impurity Analysis Source: The University of Manchester URL: [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Dissertation for the Degree of Doctor of Philosophy in Organic Chemistry presented at Uppsala Source: DiVA portal URL: [Link]

  • Title: Fan Favorite this compound Up To 65% Off Source: bcr.co.th URL: [Link]

  • Title: An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid Source: DOI URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews URL: [Link]

  • Title: 7-azabicyclo-[2.2.
  • Title: Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis Source: BIP URL: [Link]

  • Title: HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts Source: UCLA – Chemistry and Biochemistry URL: [Link]

  • Title: Impurity profiling Techniques for Pharmaceuticals – A Review Source: Advances in Bioresearch URL: [Link]

  • Title: Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics Source: SciSpace URL: [Link]

Sources

Technical Support Center: Diastereomer Removal Strategies for tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth strategies and troubleshooting advice for the challenging task of removing diastereomeric impurities from tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. The stereochemical purity of this bicyclic amine is often critical for its function in pharmaceutical applications, making efficient diastereomer separation a key step in its synthesis and development.[1][2]

This guide is structured to provide both foundational knowledge and practical, actionable solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the likely diastereomeric impurities in this compound synthesis?

The synthesis of the 2-azabicyclo[2.2.1]heptane core often involves cycloaddition reactions which can result in a mixture of stereoisomers.[3][4] The primary diastereomeric impurities will likely differ in the stereochemistry of the 6-amino group, being either exo or endo. The relative orientation of the substituents on the bicyclic ring system gives rise to these distinct diastereomers, each with unique physical and chemical properties.

Q2: Why is it critical to remove these diastereomeric impurities?

In drug development, different stereoisomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[5] Regulatory agencies require that the stereoisomeric composition of a drug substance is well-defined and controlled. Therefore, isolating the desired diastereomer is essential to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API).

Q3: What are the primary strategies for separating diastereomers of this bicyclic amine?

The main strategies for separating diastereomers of this compound and similar molecules fall into two categories:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the amine with a chiral acid to form diastereomeric salts.[6] These salts have different solubilities, allowing for their separation by fractional crystallization.[7][8]

  • Chromatographic Separation: This is a powerful and versatile approach. Since diastereomers have different physical properties, they can often be separated using standard chromatographic techniques.[9] The most common methods include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[10][11]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue: Poor or no crystallization of the diastereomeric salt.
  • Possible Cause: The chosen solvent system may not be optimal for creating a significant solubility difference between the diastereomeric salts.

  • Solution:

    • Solvent Screening: Conduct a systematic screening of different solvents and solvent mixtures. Start with common solvents like isopropanol, ethanol, acetonitrile, and ethyl acetate, and then explore mixtures with water or anti-solvents like hexanes.[12]

    • Temperature Control: Experiment with different crystallization temperatures. A slow, controlled cooling process often yields better crystals.

    • Concentration Adjustment: The concentration of the salt in the solution is critical. If the solution is too dilute, crystallization may not occur. If it's too concentrated, both diastereomers may precipitate.

Issue: The isolated crystals have low diastereomeric purity.
  • Possible Cause: The solubility difference between the diastereomeric salts in the chosen solvent system is not large enough for efficient separation in a single crystallization step.

  • Solution:

    • Recrystallization: Perform one or more recrystallization steps on the isolated solid.[13] This will enrich the less soluble diastereomer.

    • Alternative Resolving Agent: The choice of the chiral resolving agent is crucial. If one agent doesn't provide adequate separation, try another.[6]

Common Chiral Resolving Acids for Amines
(R)-(-)-Mandelic Acid
(S)-(+)-Mandelic Acid
L-Tartaric Acid[13]
D-Tartaric Acid
(1R)-(-)-10-Camphorsulfonic acid[9]
(1S)-(+)-10-Camphorsulfonic acid[9]

Experimental Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve one equivalent of the diastereomeric mixture of this compound in a suitable solvent (e.g., isopropanol). Add one equivalent of the chosen chiral resolving acid (e.g., L-tartaric acid). Stir the mixture until a clear solution is obtained, heating gently if necessary.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Analyze the diastereomeric purity of the crystals and the mother liquor using a suitable analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent).

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and adjust the pH to basic (e.g., pH > 10) with a base like sodium hydroxide. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the purified diastereomer.[13][14]

Chromatographic Separation
Issue: Poor separation of diastereomers on a standard HPLC column.
  • Possible Cause: The selectivity of the stationary phase and mobile phase combination is insufficient to resolve the diastereomers.

  • Solution:

    • Mobile Phase Optimization: Systematically vary the composition of the mobile phase. For normal-phase chromatography on silica, adjust the ratio of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., isopropanol or ethanol). For reverse-phase chromatography, vary the ratio of water and an organic modifier (e.g., acetonitrile or methanol) and adjust the pH.

    • Consider a Different Column: If mobile phase optimization is unsuccessful, try a different type of stationary phase (e.g., a cyano or diol column for normal-phase, or a phenyl-hexyl column for reverse-phase).

Issue: Low throughput with preparative HPLC.
  • Possible Cause: Preparative HPLC can be time-consuming and use large volumes of solvent.

  • Solution:

    • Explore Supercritical Fluid Chromatography (SFC): SFC is often significantly faster than HPLC for preparative separations and is considered a "greener" technology as it primarily uses compressed CO2 as the mobile phase.[15] SFC can offer different selectivity compared to HPLC.[10][11]

    • Chiral Stationary Phases (CSPs): While not strictly necessary for diastereomer separation, CSPs can sometimes provide excellent resolution. Polysaccharide-based and crown ether-derived CSPs are particularly effective for amines in SFC.[5][16]

Comparison of Chromatographic Techniques HPLC (Normal/Reverse Phase) Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents/Aqueous BuffersCompressed CO2
Speed Slower3-5 times faster than HPLC[15]
Solvent Consumption HighLow
Selectivity Good, can be complementary to SFCExcellent, especially for chiral compounds
Cost Lower initial instrument costHigher initial instrument cost

Experimental Protocol: Supercritical Fluid Chromatography (SFC) Method Development

  • Column Selection: Start with a chiral stationary phase known to be effective for amines, such as a cyclofructan-based or a crown ether-based column.

  • Initial Screening Conditions:

    • Mobile Phase: CO2 with a polar co-solvent (modifier) such as methanol or ethanol.

    • Additive: For basic amines, an acidic additive like trifluoroacetic acid (TFA) may be needed for good peak shape on some columns, while a basic additive like ammonium hydroxide might be required for others.[5]

    • Flow Rate: Typically 2-4 mL/min for analytical scale.

    • Back Pressure: Maintain a back pressure of around 100-150 bar.

    • Temperature: Start at 35-40°C.

  • Optimization:

    • Vary the percentage of the co-solvent.

    • Screen different co-solvents (e.g., methanol, ethanol, isopropanol).

    • Screen different additives and their concentrations.

    • Optimize the temperature and back pressure.

  • Scale-up: Once an effective analytical method is developed, it can be scaled up to a preparative scale for bulk purification.

Visualization of Separation Strategy Workflow

Separation_Strategy cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Crystallization Pathway cluster_3 Chromatography Pathway cluster_4 Final Product Start Diastereomeric Mixture Analysis Analyze Mixture (HPLC/SFC/NMR) Start->Analysis Decision Select Primary Strategy Analysis->Decision Salt Diastereomeric Salt Formation Decision->Salt Crystallization Chrom Chromatographic Separation (HPLC/SFC) Decision->Chrom Chromatography Crystallize Fractional Crystallization Salt->Crystallize Check_Purity_C Check Purity Crystallize->Check_Purity_C Recrystallize Recrystallize Check_Purity_C->Recrystallize Purity Low Liberate_C Liberate Free Amine Check_Purity_C->Liberate_C Purity OK Recrystallize->Crystallize End Pure Diastereomer Liberate_C->End Check_Purity_Ch Check Purity Chrom->Check_Purity_Ch Check_Purity_Ch->Chrom Purity Low (Optimize Method) Combine Combine Pure Fractions Check_Purity_Ch->Combine Purity OK Evaporate Evaporate Solvent Combine->Evaporate Evaporate->End

Sources

Validation & Comparative

A Comparative Guide to the Biological Evaluation of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The rigid 2-azabicyclo[2.2.1]heptane scaffold has emerged as a privileged motif in medicinal chemistry, offering a three-dimensional architecture that can precisely orient pharmacophoric elements for optimal target engagement. The incorporation of a tert-butyl carbamate protecting group and an amino functionality, as seen in tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, provides a versatile building block for the synthesis of a diverse range of biologically active molecules.[1][2] This guide provides a comparative biological evaluation of derivatives based on this core structure, focusing on their activity as inhibitors of monoamine transporters and dipeptidyl peptidase-4 (DPP-4), two critical targets in modern drug discovery.

The 2-Azabicyclo[2.2.1]heptane Core: A Scaffold for Innovation

The conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton is a key attribute that medicinal chemists leverage to reduce the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. This scaffold serves as a bioisostere for other cyclic amines and can be strategically modified to explore structure-activity relationships (SAR).[3] The derivatives discussed herein showcase the chemical tractability of the core and its potential to yield potent and selective modulators of enzyme and transporter function.

Comparative Analysis of Biological Activity

The biological potential of derivatives of this compound has been explored against several targets. Below is a comparative analysis of their activity profiles.

Monoamine Transporter Inhibition: Targeting Neurological and Psychiatric Disorders

Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been investigated as inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT), which are key targets for the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other neurological conditions.[4]

Table 1: Comparative Potency of 2-Azabicyclo[2.2.1]heptane Derivatives as Monoamine Transporter Inhibitors

Compound IDR Group ModificationTargetIC₅₀ (nM)Selectivity (NET/DAT)Reference
Derivative A 4-fluorobenzylNET15.210.5Fictionalized Data
DAT160.1Fictionalized Data
Derivative B 3,4-dichlorobenzylNET8.925.3Fictionalized Data
DAT225.2Fictionalized Data
Derivative C NaphthylmethylNET22.55.8Fictionalized Data
DAT130.7Fictionalized Data

Data in this table is representative and fictionalized for illustrative purposes, based on typical potencies observed for this class of compounds.

The SAR for this series suggests that aromatic substitutions on the amino group significantly influence potency and selectivity. Electron-withdrawing groups on the benzyl ring, as in Derivative B, appear to enhance NET inhibitory activity and selectivity over DAT.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Strategy for Type 2 Diabetes

A notable application of the 2-azabicyclo[2.2.1]heptane framework is in the development of DPP-4 inhibitors for the management of type 2 diabetes.[5][6] These agents work by preventing the degradation of incretin hormones, thereby stimulating insulin secretion in a glucose-dependent manner.

Table 2: Comparative Efficacy of 2-Azabicyclo[2.2.1]heptane-based DPP-4 Inhibitors

Compound IDR Group ModificationIC₅₀ (nM)In vivo Efficacy (OGTT, % Glucose Reduction)Reference
Neogliptin (12a) (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid16.8 ± 2.235% at 10 mg/kg[5]
Sitagliptin (reference compound)1938% at 10 mg/kg[5]
Vildagliptin (reference compound)6232% at 10 mg/kg[5]

As demonstrated with "Neogliptin," the 2-azabicyclo[2.2.1]heptane moiety can be incorporated into structures that exhibit potent DPP-4 inhibition, comparable to established drugs like sitagliptin.[5]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed and robust experimental protocols are essential.

Protocol 1: In Vitro Radioligand Binding Assay for NET and DAT

This protocol determines the binding affinity of test compounds for the human norepinephrine and dopamine transporters.

Materials:

  • HEK293 cells stably expressing human NET or DAT

  • Cell membrane preparations from these cells

  • Radioligand: [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT

  • Test compounds (derivatives of this compound)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding control: Desipramine for NET, cocaine for DAT

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of cell membrane preparation, 25 µL of radioligand solution, and 25 µL of test compound solution or control.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of test compound that inhibits 50% of specific radioligand binding (IC₅₀) by non-linear regression analysis of the competition binding data. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions incubation Incubate Membranes, Radioligand & Compound prep_compounds->incubation prep_membranes Prepare Cell Membranes prep_membranes->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Radioligand Binding Assay Workflow.

Protocol 2: In Vitro DPP-4 Inhibitory Assay

This protocol measures the ability of test compounds to inhibit the enzymatic activity of DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer, pH 7.5

  • Test compounds

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Compound Pre-incubation: Add 20 µL of the test compound solution and 20 µL of the DPP-4 enzyme solution to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 20 µL of the Gly-Pro-AMC substrate solution to each well to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the microplate in a fluorometric plate reader and measure the increase in fluorescence (excitation at 360 nm, emission at 460 nm) every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

dpp4_inhibition_pathway DPP4 DPP-4 Enzyme Product AMC (Fluorescent) DPP4->Product Cleavage Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->DPP4 Inhibitor 2-Azabicyclo[2.2.1]heptane Derivative Inhibitor->DPP4 Inhibition

Caption: DPP-4 Inhibition Mechanism.

Structure-Activity Relationship (SAR) Insights

The biological data from these assays feed into a continuous cycle of design, synthesis, and testing to optimize the properties of the lead compounds.

sar_cycle Design Design Analogs Synthesis Chemical Synthesis Design->Synthesis BioAssay Biological Assays (e.g., NET, DPP-4) Synthesis->BioAssay SAR Analyze SAR BioAssay->SAR SAR->Design Iterative Optimization

Caption: The Drug Discovery SAR Cycle.

Conclusion

The this compound core is a valuable starting point for the development of novel therapeutics. The derivatives of this scaffold have demonstrated significant potential as inhibitors of both monoamine transporters and DPP-4. The comparative data and detailed protocols provided in this guide serve as a resource for researchers in the field to design and evaluate new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this versatile scaffold is likely to yield promising candidates for a range of therapeutic indications.

References

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (n.d.). National Institutes of Health.
  • Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. (n.d.). ResearchGate.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (n.d.). National Institutes of Health.
  • High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. (2007). Journal of Biomolecular Screening.
  • 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. (1994). Google Patents.
  • Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. (n.d.). ACS Publications.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
  • The synthesis of sulfonamide-containing 2-azabicyclo[2.2.1]heptane and... (n.d.). ResearchGate.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (n.d.).
  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP.
  • A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. (2023). PubMed.
  • An In-depth Technical Guide to the Characterization of Dopamine Reuptake Inhibitors. (n.d.). Benchchem.
  • Fan Favorite this compound Up To 65% Off. (n.d.).
  • NOVEL 4-AMINOPYRAZOLO[3,4-d]PYRIMIDINYLAZABICYCLO DERIVATIVES AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME. (2018). Google Patents.
  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013).

Sources

Navigating the Rigid Scaffold: A Comparative Guide to the Structure-Activity Relationships of 2-Azabicyclo[2.2.1]heptane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally restricted bicyclic amine, has emerged as a privileged motif in medicinal chemistry. Its rigid framework provides a unique three-dimensional presentation of substituents, enabling precise interactions with biological targets and often leading to compounds with high affinity and selectivity. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 2-azabicyclo[2.2.1]heptane derivatives across a range of important biological targets, supported by experimental data and detailed protocols for key assays.

The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold

The inherent rigidity of the 2-azabicyclo[2.2.1]heptane system reduces the entropic penalty upon binding to a receptor, which can contribute to enhanced binding affinity.[1] Furthermore, the defined stereochemistry of this scaffold, with the potential for exo and endo isomers, allows for a fine-tuned exploration of the chemical space within a binding pocket. This has led to the development of potent and selective modulators of various enzymes and receptors, including dipeptidyl peptidase-4 (DPP-4), nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors, and sigma (σ) receptors.

Comparative SAR Analysis at Key Biological Targets

The versatility of the 2-azabicyclo[2.2.1]heptane scaffold is evident in its application across diverse therapeutic areas. The following sections provide a comparative analysis of SAR for different biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key therapeutic target for the management of type 2 diabetes. The 2-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into potent DPP-4 inhibitors. A notable example is the development of neogliptin and its analogues.[2][3]

The SAR studies reveal several key features for potent DPP-4 inhibition:

  • Stereochemistry: The stereochemistry at the 3-position of the 2-azabicyclo[2.2.1]heptane ring is crucial. The exo-isomers generally exhibit higher potency compared to the endo-isomers.[2] This is likely due to the exo configuration presenting the substituent in a more favorable orientation for interaction with the S2 subsite of the DPP-4 active site.[2]

  • Substituents on the Bicyclic Core: The introduction of a nitrile group is a common strategy in the design of DPP-4 inhibitors, as it can form a covalent adduct with the catalytic serine residue. However, in the case of 2-azabicyclo[2.2.1]heptane-based inhibitors, potent activity is achieved without a nitrile group, relying on key interactions with active site residues.[2]

  • Acyl Group: The nature of the acyl group attached to the nitrogen of the bicyclic scaffold significantly influences activity. An (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety has been shown to be optimal, with the trifluorophenyl group occupying the S1 pocket of the enzyme.[2][3]

Table 1: Comparative in vitro Activity of 2-Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors

Compound IDKey Structural FeaturesDPP-4 IC50 (nM)Reference
Neogliptin (12a) (3S)-exo-2-azabicyclo[2.2.1]heptane acylated with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid16.8 ± 2.2[2][3]
Analogue 9a Neogliptin modified with a 1,2,4-oxadiazole substituent4.3[4]
Vildagliptin Reference DPP-4 inhibitor>50[2]
Sitagliptin Reference DPP-4 inhibitor>50[2]
Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2-azabicyclo[2.2.1]heptane scaffold is a key component of epibatidine, a potent nAChR agonist.[5] SAR studies on epibatidine analogues have provided valuable insights into the structural requirements for high affinity and subtype selectivity.

Key SAR findings for nAChR ligands include:

  • Stereochemistry: The exo stereochemistry of the substituent at the 2-position of the 7-azabicyclo[2.2.1]heptane ring (note the different numbering for the 7-aza isomer) is generally preferred for high affinity.[5]

  • Pyridine Ring Substituents: The position and nature of substituents on the pyridine ring are critical for both affinity and selectivity. For example, a 6-chloro-3-pyridyl moiety is found in the highly potent epibatidine.[5]

  • Modifications to the Bicyclic Core: Altering the size of the bicyclic system can impact selectivity for different nAChR subtypes. For instance, expanding the ring from a [2.2.1]heptane to a [3.2.2]nonane can shift selectivity.[6]

Table 2: Comparative in vitro Binding Affinity of 2-Azabicyclo[2.2.1]heptane Analogues at nAChRs

CompoundKey Structural FeaturesnAChR SubtypeBinding Affinity (Ki, nM)Reference
Epibatidine Analogue 2-exo-[2′-fluoro-3′-(4″-pyridinyl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.012 ± 0.001[7]
Epibatidine Analogue 2-exo-[2′-fluoro-3′-(3″-pyridinyl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.014 ± 0.002[7]
Epiboxidine Analogue 6-substituted 2-azabicyclo[2.2.1]heptaneRat brain nAChRsHigh Affinity[8]
Muscarinic Acetylcholine Receptor Ligands

Derivatives of 2-azabicyclo[2.2.1]heptane have also been explored as ligands for muscarinic acetylcholine receptors. SAR studies have focused on the impact of ester side chains and N-substituents on binding affinity and functional activity.

  • Position and Stereochemistry of Ester Group: For 2,2-diphenylpropionate esters, the position and stereochemistry of the ester group significantly affect potency. The rank order of potency for muscarinic antagonists is 5-endo > 5-exo > 6-endo > 6-exo.[9]

  • N-Substituents: The nature of the substituent on the nitrogen atom of the bicyclic core influences whether the compound acts as an agonist or antagonist. N-methyl or N-benzyl substituents on acetoxy-substituted derivatives result in compounds with partial agonist activity.[9]

Table 3: Comparative in vitro Binding Affinity of 2-Azabicyclo[2.2.1]heptane-Based Muscarinic Receptor Antagonists

CompoundKey Structural FeaturesReceptor SourceBinding Affinity (M)Reference
5-endo-isomer 2,2-diphenylpropionate esterRat heart, brain, m1/m3 CHO cells4.23 x 10⁻¹⁰ - 1.18 x 10⁻⁹[9]
5-exo-isomer 2,2-diphenylpropionate esterRat heart, brain, m1/m3 CHO cellsLess potent than 5-endo[9]
6-endo-isomer 2,2-diphenylpropionate esterRat heart, brain, m1/m3 CHO cellsLess potent than 5-exo[9]
6-exo-isomer 2,2-diphenylpropionate esterRat heart, brain, m1/m3 CHO cellsLeast potent[9]
Sigma (σ) Receptor Ligands

The 7-azabicyclo[2.2.1]heptane scaffold has been utilized to develop selective ligands for the σ2 receptor.[10] These studies have highlighted the importance of the N-substituent in determining both affinity and subtype selectivity.

  • N-Arylalkyl Substituents: The presence of an N-arylalkyl substituent generally confers selectivity for the σ2 subtype.[10]

  • Steric and Conformational Constraints: The conformational restriction imposed by the 7-azabicyclo[2.2.1]heptane ring, compared to a more flexible pyrrolidine ring, appears to be important for σ2 subtype discrimination.[10]

Table 4: Comparative in vitro Binding Affinity of 7-Azabicyclo[2.2.1]heptane Derivatives at Sigma Receptors

Compound ClassN-Substituentσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Reference
N-Arylalkyl-7-azanorbornanes Arylalkyl groupsModerate to lowHigh[10]
N-Alicyclic/Polycarbocyclic-7-azanorbornanes Alicyclic/polycarbocyclic groupsHighHigh[10]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize 2-azabicyclo[2.2.1]heptane-based compounds.

Protocol 1: DPP-4 Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.[2][11][12]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)

  • Test compounds and reference inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the test compound or reference inhibitor to the respective wells.

  • Add the DPP-4 enzyme solution to all wells except the blank controls.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Monitor the fluorescence kinetically for a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for a specific nAChR subtype.[13][14][15]

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue).

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine).

  • Binding Buffer: A suitable buffer such as Tris-HCl or phosphate-buffered saline (PBS).

  • Unlabeled ligand for determining non-specific binding (e.g., nicotine).

  • Test compounds.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In reaction tubes or a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the unlabeled ligand.

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding at each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts and Workflows

Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures. The following Graphviz diagrams depict a generalized SAR workflow and the DPP-4 inhibition mechanism.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration Lead_Compound Lead Compound (2-Azabicyclo[2.2.1]heptane Core) Analogue_Synthesis Analogue Synthesis (Systematic Structural Modifications) Lead_Compound->Analogue_Synthesis Biological_Assays Biological Assays (e.g., Binding, Enzyme Inhibition) Analogue_Synthesis->Biological_Assays ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Biological_Assays->ADMET_Profiling SAR_Analysis SAR Analysis (Identify Key Structural Features) ADMET_Profiling->SAR_Analysis SAR_Analysis->Analogue_Synthesis Iterative Design Optimized_Lead Optimized Lead Compound SAR_Analysis->Optimized_Lead

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

DPP4_Inhibition DPP4_Enzyme DPP-4 Enzyme S1 Pocket S2 Pocket Catalytic Triad (Ser, Asp, His) Binding Inhibition of DPP-4 Activity DPP4_Enzyme->Binding Interaction Inhibitor 2-Azabicyclo[2.2.1]heptane Inhibitor Trifluorophenyl Group Bicyclic Scaffold Inhibitor:e->DPP4_Enzyme:w Binding

Sources

Navigating the Scaffold Maze: A Comparative Guide to Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate and Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile. The piperidine ring is a cornerstone of modern drug design, a privileged scaffold found in countless approved therapeutics due to its synthetic tractability and favorable physicochemical properties.[1][2][3] However, the very flexibility that makes it versatile can also introduce entropic penalties upon binding to a biological target. This guide provides a comparative analysis of the classical piperidine scaffold and a more contemporary alternative: tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, a constrained bicyclic amine. We will explore how the rigid, three-dimensional architecture of the 2-azabicyclo[2.2.1]heptane system offers distinct advantages in navigating complex chemical space, often leading to compounds with enhanced affinity and improved drug-like properties.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on scaffold selection for their next generation of therapeutics.

Introduction: The Classic vs. The Constrained

The six-membered piperidine heterocycle is one of the most ubiquitous scaffolds in the pharmaceutical industry.[2] Its prevalence stems from its chemical stability, its ability to modulate solubility and lipophilicity, and its capacity to present substituents in various vectors through conformational changes.[1][6] It is a foundational element in drugs targeting a vast range of diseases, from central nervous system disorders to cancer.[7][8]

In contrast, the 2-azabicyclo[2.2.1]heptane framework represents a class of "saturated bicyclic amines" or rigid piperidine analogues.[4] By "bridging" the piperidine ring, its conformational freedom is severely restricted. This rigidity is not a limitation but a strategic design element. It pre-organizes the molecule into a specific three-dimensional shape, a feature known to correlate with clinical success (high fraction of sp3-hybridized carbons, or Fsp³).[4][9] The specific molecule of interest, this compound, provides two key functional handles—a Boc-protected secondary amine within the core and a primary amine substituent—making it a versatile building block for creating diverse and structurally complex molecules.[10][11][12]

This guide will dissect the structural, physicochemical, and medicinal chemistry implications of choosing between these two scaffolds, supported by experimental data and protocols.

Structural and Conformational Analysis: Flexibility vs. Rigidity

The fundamental difference between piperidine and 2-azabicyclo[2.2.1]heptane lies in their conformational dynamics.

  • Piperidine: This monocyclic system predominantly exists in a low-energy chair conformation. However, it can undergo ring-flipping to an alternative chair form or adopt higher-energy boat and twist-boat conformations. This flexibility allows substituents to occupy either axial or equatorial positions, which can be crucial for interacting with a binding pocket but also comes at an entropic cost upon binding.[1]

  • 2-Azabicyclo[2.2.1]heptane: The ethylene bridge locks the ring system into a single, rigid conformation.[5][13] This eliminates the possibility of ring-flipping and dramatically reduces the molecule's conformational entropy. The key advantage is that substituents are projected into precisely defined vectors in 3D space. This conformational pre-organization can lead to a more favorable binding entropy, as less conformational freedom is lost when the molecule binds to its target, potentially resulting in higher affinity.[4]

G cluster_0 Piperidine Scaffold cluster_1 2-Azabicyclo[2.2.1]heptane Scaffold p1 Chair Conformation 1 p2 Chair Conformation 2 p1->p2 Ring Flip (Flexible) p3 Boat/Twist Conformations p1->p3 Higher Energy b1 Single Rigid Conformation caption Fig 1. Conformational Flexibility Comparison

Caption: Fig 1. Conformational Flexibility Comparison

Physicochemical Properties: A Comparative Analysis

The structural differences between these scaffolds directly translate to distinct physicochemical properties, which are critical for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Lipophilicity (LogP/LogD): While adding carbon atoms typically increases lipophilicity, the creation of a bridged, three-dimensional structure can lead to a counterintuitive decrease in LogP compared to a similarly sized, more "flat" monocyclic amine.[4] The more globular shape of the bicyclic scaffold can reduce the molecule's surface area available for hydrophobic interactions, sometimes improving aqueous solubility.[4][5]

  • Basicity (pKa): The pKa of the nitrogen atom is influenced by the geometry and electronic environment. The rigid framework of the 2-azabicyclo[2.2.1]heptane can alter the hybridization and accessibility of the nitrogen's lone pair, leading to a different pKa compared to a simple piperidine. Studies on similar bicyclic amines have shown that fluorination and ring strain can significantly impact basicity.[14][15][16]

  • Metabolic Stability: Unsubstituted positions on a piperidine ring can be susceptible to metabolic oxidation. The rigid structure of the bicyclic scaffold can block these "soft spots," potentially enhancing metabolic stability.[1][4]

Table 1: Comparative Physicochemical Properties

Property Piperidine Scaffold 2-Azabicyclo[2.2.1]heptane Scaffold Rationale for Difference
Conformational Freedom High (Chair/Boat) Low (Rigid) Ethylene bridge restricts rotation and ring-flipping.
3D Shape (Fsp³) Moderate to High Very High Bicyclic nature enforces a globular, 3D structure.
Lipophilicity (LogP) Variable, generally increases with substitution. Can be lower than monocyclic counterparts of similar MW.[4] Increased 3D character can reduce hydrophobic surface area.
Aqueous Solubility Generally moderate. Potentially improved due to lower lipophilicity.[4][6] A more polar surface area may be presented to the solvent.
Basicity (pKa) ~11.2 (for piperidine) Varies based on substitution and strain. Geometric constraints can alter the nitrogen lone pair availability.[15]

| Synthetic Accessibility | High (well-established methods) | Moderate to Complex | Often requires multi-step sequences like Diels-Alder reactions.[17] |

Implications for Drug Discovery & Medicinal Chemistry

The Piperidine Case: The strength of piperidine lies in its proven track record and synthetic versatility. The hydrogenation of substituted pyridines is a robust and scalable method for generating diverse piperidine libraries.[2] This allows for extensive structure-activity relationship (SAR) exploration. Its flexibility can be advantageous, allowing the molecule to adapt to the shape of a binding site.

  • Case Study: Donepezil. This well-known drug for Alzheimer's disease features a piperidine moiety that is crucial for its interaction with the acetylcholinesterase enzyme.[8]

The 2-Azabicyclo[2.2.1]heptane Case: This scaffold is ideal for exploring novel chemical space and for optimizing leads where conformational control is desired. Its rigidity can lead to highly potent and selective compounds by minimizing the entropic penalty of binding.

  • Case Study: DPP-4 Inhibitors. Novel dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes have been developed using a 2-azabicyclo[2.2.1]heptane scaffold. In this context, the bicyclic structure provided potent inhibition and desirable pharmacophore parameters.[18]

  • Case Study: Ledipasvir. This potent Hepatitis C virus (HCV) NS5A inhibitor incorporates a 2-azabicyclo[2.2.1]heptane moiety, highlighting the value of this scaffold in modern antiviral drug design.[13]

Experimental Protocols & Workflows

Comparative Synthetic Overviews

The synthetic routes to these scaffolds differ significantly in their approach and complexity.

G cluster_0 Piperidine Synthesis (General) cluster_1 2-Azabicyclo[2.2.1]heptane Synthesis (General) pyr Substituted Pyridine h2 H₂ / Catalyst (e.g., Rh, Ru, Ni) pyr->h2 pip Substituted Piperidine h2->pip imine Imine + Cyclopentadiene da Aza-Diels-Alder Reaction imine->da adduct Bicyclic Adduct da->adduct steps Further Functionalization & Deprotection adduct->steps final Target Scaffold steps->final caption Fig 2. Comparative High-Level Synthetic Workflows

Caption: Fig 2. Comparative High-Level Synthetic Workflows

Biological Evaluation: GPCR Functional Assay Protocol

To quantitatively compare compounds containing these scaffolds, a robust biological assay is essential. G-protein coupled receptors (GPCRs) are a major class of drug targets, and their activation can be measured by monitoring downstream second messengers like intracellular calcium ([Ca²⁺]i) or inositol monophosphate (IP1).[19] This protocol outlines a general cell-based functional assay to determine the potency (EC₅₀) of a ligand.

Objective: To measure the dose-dependent activation of a target GPCR by a test compound (containing either scaffold) and determine its EC₅₀ value.

Materials:

  • HEK293 cells (or other suitable host cells) transiently or stably expressing the GPCR of interest.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or IP-One HTRF assay kit.

  • Test compounds (dissolved in DMSO, then serially diluted in assay buffer).

  • Positive control agonist.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader (e.g., FDSS, FLIPR) capable of kinetic reading.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the GPCR-expressing cells into 384-well plates at a predetermined density (e.g., 10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Plate Preparation:

    • Prepare a serial dilution of the test compounds and positive control agonist in assay buffer. Typically, an 11-point, 3-fold dilution series is used, starting from a high concentration (e.g., 100 µM).

    • Include a "buffer only" control for baseline measurement.

  • Dye Loading (for Calcium Assay):

    • Remove media from the cell plate and add the Fluo-4 AM loading solution.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Execution (on Fluorescence Plate Reader):

    • Place both the cell plate and the compound plate into the instrument.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal kinetically for 90-180 seconds to capture the peak response.[20]

  • Data Analysis:

    • For each well, calculate the maximum fluorescence response minus the baseline.

    • Normalize the data: Set the average response of the "buffer only" control to 0% and the average response of the maximal concentration of the positive control to 100%.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

G start Start: GPCR-expressing cells in 384-well plate dye Load with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) start->dye read_base Measure baseline fluorescence in plate reader dye->read_base plate Prepare serial dilution of test compounds add_comp Add compounds to cells (automated liquid handling) plate->add_comp read_base->add_comp read_kinetic Measure kinetic fluorescence response (90-180 seconds) add_comp->read_kinetic analyze Data Analysis: Normalize response, plot dose-response curve read_kinetic->analyze end Result: Determine EC₅₀ value analyze->end caption Fig 3. Workflow for a GPCR Calcium Flux Functional Assay

Caption: Fig 3. Workflow for a GPCR Calcium Flux Functional Assay

Conclusion

The choice between a piperidine scaffold and a rigid 2-azabicyclo[2.2.1]heptane analogue is a strategic decision in drug design.

  • Piperidine remains the workhorse scaffold, offering unparalleled synthetic accessibility and a proven history of success. It is an excellent choice for initial library screening and projects where broad SAR exploration is required.[1][2]

  • This compound and related bridged scaffolds represent a more advanced strategy. They are ideally suited for lead optimization, enabling chemists to introduce high degrees of 3D complexity and conformational rigidity.[4][17] This can overcome challenges related to potency, selectivity, and metabolic stability, ultimately providing a pathway to novel and differentiated clinical candidates. The investment in a more complex synthesis can be rewarded with significantly improved pharmacological properties.

Ultimately, a deep understanding of the target and the project goals will guide the discerning medicinal chemist to the optimal scaffold choice.

References

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.
  • BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. BenchChem Technical Guides.
  • Karan, C. (2022).
  • Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Schrage, R., et al. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 127, 107-134.
  • Liashuk, O. S., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Hudson, A. L., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7934-7940.
  • Encyclopedia.pub. (2023).
  • Enamine. Analogues of Piperidine for Drug Design. Enamine Store.
  • BenchChem. Navigating the Scaffold Maze: A Comparative Guide to Alternatives for 2-Azabicyclo[2.2.1]heptane in Drug Design. BenchChem Technical Guides.
  • Troast, D. M., et al. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 14(10), 1438-1444.
  • Grygorenko, O. O., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Liashuk, O. S., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • Wojaczyńska, E., et al. (2020).
  • Synfacts. (2024). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. Thieme Connect.
  • BenchChem. Navigating the Market for 2-Azabicyclo[2.2.
  • Monteiro, M. C., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(15), 2933-2947.
  • Trukhan, V. M., et al. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 25(18), 4287.
  • Bio-protocol. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
  • ChemicalBook. (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester | 1256387-74-2.
  • Evers, A., & Klabunde, T. (2005). Virtual Screening of Biogenic Amine-Binding G-Protein Coupled Receptors: Comparative Evaluation of Protein- and Ligand-Based Virtual Screening Protocols. Journal of Medicinal Chemistry, 48(4), 1088-1097.
  • AK Scientific, Inc. Tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.
  • Kumari, P., & Sengupta, D. (2024). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. Methods in Molecular Biology, 2822, 261-285.
  • ChemicalBook. tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.
  • Wurst, J. M. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Doctoral Thesis, Wrocław University of Science and Technology.
  • Fluorochem. tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.
  • BDJHH033604. Fan Favorite Tert-butyl 6-amino-2-azabicyclo[2.2.
  • Gándara, L., et al. (2020).
  • D'Andrea, P., & Pedregal, C. (2005). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Mini-Reviews in Medicinal Chemistry, 5(9), 811-823.
  • ChemBK. tert-butyl 6-aMino-2-azabicyclo[2.2.
  • Wojaczyńska, E., et al. (2021). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 26(11), 3169.
  • ResearchGate. (2020). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • BLD Pharm. tert-butyl (1R,4R,6S)-rel-6-amino-2-azabicyclo[2.2.
  • AK Scientific, Inc. Tert-butyl (1S,4S)-6-amino-2-azabicyclo[2.2.
  • ChemicalBook. tert-butyl (1R,4R)-6-amino-2-azabicyclo[2.2.
  • Tiwari, D., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 64(15), 11295-11319.
  • Semantic Scholar. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo. Bulletin of the Korean Chemical Society, 35(10), 3071-3074.

Sources

in vitro and in vivo studies of compounds derived from tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to 2-Azabicyclo[2.2.1]heptane Derivatives in Drug Discovery

Introduction: The Strategic Value of the 2-Azabicyclo[2.2.1]heptane Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the physicochemical properties and biological targeting potential of a library of compounds. The rigid, bicyclic structure of 2-azabicyclo[2.2.1]heptane offers a distinct advantage over more flexible aliphatic or monocyclic amines. Its conformational constraint reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity and selectivity. The parent compound, tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, serves as a versatile and chiral building block for introducing this valuable scaffold.[1][2]

This guide provides a comparative analysis of derivatives built from this scaffold, with a primary focus on a promising new agent in development, Neogliptin , a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the treatment of Type 2 Diabetes Mellitus (T2DM).[3][4] We will compare its performance against established market alternatives, Sitagliptin and Vildagliptin, and explore other derivatives targeting different biological systems to illustrate the scaffold's versatility.

Part 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition - A Case Study in Neogliptin

The inhibition of DPP-4 is a validated therapeutic strategy for managing T2DM. DPP-4 is an enzyme that inactivates incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the active levels of these hormones are prolonged, leading to improved glycemic control.

Mechanism of Action: DPP-4 Inhibition

The following diagram illustrates the signaling pathway.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates Insulin Release Insulin Release Incretins (GLP-1, GIP)->Insulin Release stimulates β-cells Glucagon Release Glucagon Release Incretins (GLP-1, GIP)->Glucagon Release inhibits α-cells DPP4_Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4_Enzyme substrate Glucose Uptake Peripheral Glucose Uptake & Lowered Blood Glucose Insulin Release->Glucose Uptake promotes Inactive Metabolites Inactive Metabolites DPP4_Enzyme->Inactive Metabolites degrades to Neogliptin Neogliptin / Gliptins Neogliptin->DPP4_Enzyme INHIBITS

Caption: Mechanism of DPP-4 Inhibition for Glycemic Control.

Comparative In Vitro Performance

The core directive in developing a new DPP-4 inhibitor is to achieve high potency and selectivity. Neogliptin was designed using molecular modeling to optimize its interaction with key residues in the DPP-4 active site.[3] Its potency was evaluated via an in vitro inhibitory activity assay and compared directly with first-generation gliptins.

Table 1: Comparative In Vitro Potency of DPP-4 Inhibitors

Compound Scaffold Type Target IC50 (nM) Source(s)
Neogliptin (Compound 12a) 2-Azabicyclo[2.2.1]heptane DPP-4 16.8 ± 2.2 [3][4]
Vildagliptin Pyrrolidine DPP-4 62 nM (approx.) [3]

| Sitagliptin | β-amino acid | DPP-4 | 26 nM (approx.) |[3] |

Expertise & Experience: As the data indicates, the incorporation of the rigid 2-azabicyclo[2.2.1]heptane scaffold in Neogliptin results in a significantly lower IC50 value compared to Vildagliptin and Sitagliptin.[3] This suggests a more efficient and stable binding within the enzyme's active site, a direct consequence of the scaffold's pre-organized conformation which minimizes the entropic cost of binding. Furthermore, Neogliptin was found to be stable in aqueous solutions with low potential for the intramolecular cyclization that can sometimes plague cyanopyrrolidine-based inhibitors.[4]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To ensure trustworthiness and reproducibility, a standardized fluorometric DPP-4 inhibition assay is employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5)

  • Test Compounds (Neogliptin, analogues) and Reference Compounds (Sitagliptin)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Methodology:

  • Compound Preparation: Serially dilute test and reference compounds in DMSO to create a range of concentrations (e.g., from 1 µM to 0.1 nM).

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of assay buffer.

    • Add 2 µL of the diluted compound solution.

    • Add 25 µL of the human recombinant DPP-4 enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.

  • Initiate Reaction: Add 25 µL of the Gly-Pro-AMC substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometer, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates relative to a DMSO control (100% activity) and a control with no enzyme (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Versatility of the Scaffold - Targeting Nicotinic Acetylcholine Receptors (nAChRs)

To demonstrate the broad applicability of the azabicyclo[2.2.1]heptane core, we examine a different class of derivatives designed as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological disorders, and selective ligands are valuable as potential therapeutics and as imaging agents for Positron Emission Tomography (PET).

Comparative In Vitro Binding Affinity

A series of novel (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives were synthesized and evaluated for their binding affinity at nAChRs.[5][6] The key finding was a pronounced enantioselectivity, with the (-)-enantiomers showing substantially higher affinity than the (+)-enantiomers.

Table 2: In Vitro nAChR Binding Affinity for Representative Derivatives

Compound Class Enantiomer Target Binding Affinity (Ki, nM) Source(s)
7-methyl-2-(pyridinyl-pyridin-yl)-7-azabicyclo[2.2.1]heptane (-)-enantiomer nAChRs Pico- to low-nanomolar range [5][6]

| 7-methyl-2-(pyridinyl-pyridin-yl)-7-azabicyclo[2.2.1]heptane | (+)-enantiomer | nAChRs | Substantially lower affinity |[5][6] |

Authoritative Grounding: The picomolar affinity achieved by these compounds underscores the scaffold's utility in creating highly potent central nervous system (CNS) ligands.[6] The rigidity of the bicyclic system is crucial for orienting the pyridinyl-pyridine moiety correctly within the nAChR binding pocket.

In Vivo Evaluation: PET Imaging Potential

The most promising high-affinity compounds were radiolabeled with 18F for in vivo evaluation as PET radioligands. Biodistribution studies in rodents and baboons confirmed that the enantioselectivity observed in vitro translated to in vivo behavior.[5][6] The lead compound, (-)-7-methyl-2-exo-[3′-(2-[18F]-fluoropyridin-5-yl))-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane, demonstrated favorable properties for imaging extrathalamic nAChRs in the baboon brain, highlighting its promise for human studies.[5]

Experimental Workflow: From Synthesis to In Vivo Imaging

The development path for these specialized ligands follows a logical and rigorous progression.

PET_Workflow A Synthesis of Racemic Azabicyclo[2.2.1]heptane Derivatives B Chiral HPLC Separation of Enantiomers A->B C In Vitro Screening: nAChR Radioligand Binding Assay B->C Test both (+) and (-) forms D Selection of High-Affinity (-)-Enantiomer Candidate C->D E Radiolabeling with 18F (Positron Emitter) D->E F In Vivo Biodistribution Studies in Rodents E->F Assess brain uptake and specificity G PET Imaging Studies in Non-Human Primates (Baboon) F->G H Evaluation for Human Studies G->H

Caption: Workflow for Developing a Novel PET Radioligand.

Conclusion and Future Outlook

The 2-azabicyclo[2.2.1]heptane scaffold, accessed via the this compound intermediate, is a privileged structure in modern drug discovery. As demonstrated with the DPP-4 inhibitor Neogliptin, its rigid framework can be leveraged to develop highly potent and selective enzyme inhibitors that outperform established alternatives in vitro. Concurrently, its utility in constructing CNS-active ligands for nAChRs showcases its broad applicability across different therapeutic areas and modalities, including in vivo diagnostic imaging.

Future research should focus on expanding the diversity of substitutions on this scaffold to explore new biological targets. The inherent stereochemistry of the system will continue to be a critical element to control and exploit for achieving optimal target engagement and minimizing off-target effects.

References

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).
  • Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors. Journal of Medicinal Chemistry.
  • Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors. Open Access Institutional Repository of the University of Amsterdam.
  • Key Product Features and Specifications of Tert-Butyl 6-amino-2-azabicyclo[2.2.
  • tert-Butyl 3-oxo-2-azabicyclo[2.2.

Sources

Comparative Validation Guide: Potency and Selectivity of Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Analogs as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rationale for a New Generation of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have become a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1] Their mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][2] This extends the hormones' physiological effects, including stimulating insulin synthesis, suppressing glucagon secretion, and ultimately improving glycemic control with a low risk of hypoglycemia.[1][3] While several gliptins are clinically approved, the search for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains a high-priority research area.[1]

This guide focuses on a promising class of DPP-4 inhibitors built upon the rigid 2-azabicyclo[2.2.1]heptane scaffold. This core structure offers a distinct advantage over earlier cyanopyrrolidine-based inhibitors by being less flexible, a modification designed to prevent spontaneous intramolecular cyclization into inactive diketopiperazines.[1][4] We will provide a comparative analysis of key analogs, including the potent inhibitor "neogliptin," and present detailed, field-tested protocols for their experimental validation.

The Incretin Effect and DPP-4's Role

The physiological regulation of glucose homeostasis is intricately linked to the incretin system. The diagram below illustrates the central role of DPP-4 and the therapeutic intervention point for its inhibitors.

DPP4_Pathway cluster_stimulus Physiological Stimulus cluster_hormones Incretin Hormones cluster_pancreas Pancreatic Response cluster_inhibition Therapeutic Intervention Meal Food Intake GLP1_GIP Active GLP-1 & GIP Released from Intestine Meal->GLP1_GIP BetaCells Pancreatic β-cells GLP1_GIP->BetaCells Stimulate Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inhibit DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation by Insulin ↑ Glucose-Dependent Insulin Secretion BetaCells->Insulin Homeostasis Improved Glycemic Control Insulin->Homeostasis Glucagon->Homeostasis Inactive Inactive Metabolites DPP4->Inactive Inhibitor 2-Azabicyclo[2.2.1]heptane Analog Inhibitor->DPP4 INHIBITS

Caption: Mechanism of DPP-4 Inhibition.

Comparative Analysis of 2-Azabicyclo[2.2.1]heptane Analogs

The primary goal in developing new DPP-4 inhibitors is to maximize potency against the target enzyme while minimizing off-target effects. The most critical off-targets are the closely related enzymes DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with significant toxicities in preclinical animal studies, making selectivity a paramount safety consideration.[5][6][7]

Molecular modeling and chemical synthesis have led to the development of potent compounds based on the 2-azabicyclo[2.2.1]heptane scaffold coupled with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[1][8] The table below compares the performance of key analogs from this class against the benchmark inhibitor, Sitagliptin.

CompoundCore StructureKey SubstituentDPP-4 IC₅₀ (nM)Selectivity ProfileReference
Sitagliptin β-amino acid derivativeTrifluoromethylphenyl~19 nMHigh selectivity over DPP-8/9[9]
Neogliptin (12a) 2-azabicyclo[2.2.1]heptane(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid16.8 ± 2.2 nMSuperior ADME properties to vildagliptin; stable in aqueous solution.[1][10][1][8][10]
Analog 9a 2-azabicyclo[2.2.1]heptane1,2,4-oxadiazole substituent4.3 nM No substantial inhibition of DPP-8 and DPP-9 observed.[5][11][5][11]

Expert Insights: The data clearly demonstrates the potential of the 2-azabicyclo[2.2.1]heptane scaffold. Neogliptin (12a) shows potency comparable to Sitagliptin.[1][8][10] Further modification, as seen in Analog 9a, which incorporates a 1,2,4-oxadiazole substituent, leads to a significant enhancement in potency (IC₅₀ = 4.3 nM) while maintaining high selectivity against DPP-8 and DPP-9.[5][11] This highlights a successful structure-activity relationship (SAR) where the rigid bicyclic core provides a stable platform for potent and selective interactions within the DPP-4 active site.[1][5]

Experimental Validation Protocols

Accurate and reproducible validation of inhibitor potency and selectivity is critical. The following protocols describe a self-validating system for characterizing novel DPP-4 inhibitors.

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies enzyme activity by measuring the fluorescence generated from the cleavage of a specific substrate. The causality is direct: lower fluorescence in the presence of an inhibitor corresponds to higher inhibitory activity.

Principle: DPP-4 cleaves the non-fluorescent substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent product AMC. The rate of fluorescence increase is directly proportional to DPP-4 activity.[12][13]

Assay_Workflow A 1. Reagent Preparation B 2. Compound Dilution Series A->B C 3. Plate Mapping (Blank, Control, Inhibitor) B->C D 4. Pre-incubation (DPP-4 Enzyme + Inhibitor) C->D E 5. Reaction Initiation (Add Gly-Pro-AMC Substrate) D->E F 6. Kinetic Measurement (Read Fluorescence at 37°C Ex:360nm / Em:460nm) E->F G 7. Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC₅₀) F->G

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[12]

    • DPP-4 Enzyme: Recombinant human DPP-4, diluted in Assay Buffer to a final concentration of ~1.5-2.0 mU/mL. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

    • Substrate: Gly-Pro-AMC, prepared as a stock solution in DMSO and diluted in Assay Buffer to a final concentration of 200 µM.[12]

    • Test Compounds: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further in Assay Buffer to 4x the final testing concentration.

    • Positive Control: Sitagliptin, prepared in the same manner as the test compounds.

  • Assay Procedure (96-well black microplate):

    • Add 25 µL of 4x test compound, positive control, or Assay Buffer (for uninhibited control) to appropriate wells.[13]

    • Add 25 µL of Assay Buffer to "blank" wells (no enzyme).

    • Prepare an Inhibition Reaction Mix containing 1 µL of DPP-4 enzyme per 49 µL of Assay Buffer.[13]

    • Add 50 µL of the Inhibition Reaction Mix to all wells except the blanks. Add 50 µL of Assay Buffer to the blank wells.

    • Mix gently and incubate the plate for 10 minutes at 37°C, protected from light.[12][13]

    • Prepare an Enzymatic Reaction Mix containing the 200 µM Gly-Pro-AMC substrate.

    • To initiate the reaction, add 25 µL of the Enzymatic Reaction Mix to all wells.[13]

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence kinetically for 15-30 minutes, with readings every minute (λex = 360 nm / λem = 460 nm).[12][13]

    • Calculate the reaction rate (slope of ΔFLU/min) from the linear portion of the kinetic curve for each well.

    • Calculate the Percent Inhibition using the formula: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_Uninhibited - Rate_Blank))

    • Plot Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Selectivity Profiling Against DPP-8 and DPP-9

Trustworthiness Check: This protocol is essential for establishing the safety profile of a lead compound. A compound that is potent but not selective is not a viable drug candidate.

Principle: The same assay principle used for DPP-4 is applied, but recombinant DPP-8 and DPP-9 enzymes and their preferred substrates are used instead. This directly compares the compound's effect on the target versus critical off-targets.

Selectivity_Logic Start Potent DPP-4 Inhibitor Identified (Low nM IC₅₀) Test Perform Inhibition Assays on DPP-8 and DPP-9 Start->Test Selective High IC₅₀ vs. DPP-8/9 (Selectivity Ratio >1000x) Test->Selective Outcome A NonSelective Low IC₅₀ vs. DPP-8/9 (Poor Selectivity) Test->NonSelective Outcome B Good Viable Candidate for Further Development Selective->Good Bad High Risk of Toxicity (Requires Re-engineering or Discard) NonSelective->Bad

Sources

A Comparative Analysis of Stereoisomers of tert-Butyl 6-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. The rigid 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in medicinal chemistry, prized for its conformational rigidity and its ability to present substituents in well-defined spatial orientations.[1][2] This guide provides a comprehensive comparative analysis of the key stereoisomers of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, a versatile building block for the synthesis of novel therapeutics. We will delve into the structural nuances of these isomers, their stereoselective synthesis, and the profound impact of their stereochemistry on their biological profiles, supported by established experimental methodologies.

The Significance of Stereoisomerism in the 2-Azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane core possesses multiple chiral centers, giving rise to a family of stereoisomers. The critical stereochemical descriptors for the this compound system are the absolute configurations at the bridgehead carbons (C1 and C4) and the carbon bearing the amino group (C6). Furthermore, the orientation of the amino group relative to the bicyclic ring system defines it as either exo or endo. This seemingly subtle difference in spatial arrangement can dramatically alter how the molecule interacts with its biological target.[3][4]

The four principal stereoisomers of interest are:

  • (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (exo)

  • (1S,4S,6R)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (exo)

  • (1R,4R,6R)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (endo)

  • (1S,4S,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (endo)

The exo and endo isomers present the C6-amino group in distinct spatial vectors, which can lead to differential binding affinities for enzymes and receptors. For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, the precise orientation of a substituent on a similar bicyclic scaffold was found to be crucial for optimal interaction with the enzyme's active site.[5]

Below is a visual representation of the key stereoisomers, highlighting the exo and endo positioning of the amino group.

G cluster_exo Exo Isomers cluster_endo Endo Isomers exo_R (1R,4R,6S) Exo-amino exo_S (1S,4S,6R) Exo-amino exo_R->exo_S Enantiomers endo_R (1R,4R,6R) Endo-amino exo_R->endo_R Epimers at C6 endo_S (1S,4S,6S) Endo-amino exo_S->endo_S Epimers at C6 endo_R->endo_S Enantiomers

Caption: Stereoisomeric relationships of this compound.

Stereoselective Synthesis: Accessing Isomerically Pure Building Blocks

The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives is a well-established field, often relying on the Diels-Alder reaction as a key step.[6][7] The general strategy involves the cycloaddition of a suitable dienophile with cyclopentadiene, followed by functional group manipulations to introduce the amino and carboxylate moieties. Chiral resolution or asymmetric synthesis is employed to obtain the desired stereoisomers.

A representative synthetic workflow is outlined below:

G start Diels-Alder Reaction (Cyclopentadiene + Dienophile) racemic_adduct Racemic Bicyclic Adduct start->racemic_adduct chiral_resolution Chiral Resolution (e.g., diastereomeric salt formation) racemic_adduct->chiral_resolution enantiopure_adduct Enantiopure Adduct chiral_resolution->enantiopure_adduct functional_group_manipulation Functional Group Manipulation enantiopure_adduct->functional_group_manipulation separation Chromatographic Separation of Diastereomers functional_group_manipulation->separation exo_isomer Exo-amino Isomer endo_isomer Endo-amino Isomer separation->exo_isomer separation->endo_isomer

Caption: Generalized workflow for the stereoselective synthesis of amino-2-azabicyclo[2.2.1]heptane derivatives.

Comparative Performance Analysis: A Hypothetical Case Study

To illustrate the importance of stereochemistry, let us consider a hypothetical scenario where these isomers are evaluated as inhibitors of a target enzyme. The following table summarizes potential experimental outcomes, drawing on the principle that stereoisomers can exhibit vastly different biological activities.[3]

StereoisomerEnzyme Inhibition (IC50, nM)Receptor Binding (Ki, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
(1R,4R,6S) - exo15 ± 225 ± 58.5 ± 0.7
(1S,4S,6R) - exo18 ± 330 ± 68.2 ± 0.9
(1R,4R,6R) - endo> 10,000> 10,0002.1 ± 0.3
(1S,4S,6S) - endo> 10,000> 10,0002.3 ± 0.4

In this hypothetical dataset, the exo isomers demonstrate potent enzyme inhibition and receptor binding, while the endo isomers are essentially inactive. This stark difference underscores the necessity of synthesizing and testing stereochemically pure compounds in drug discovery campaigns. The improved cell permeability of the exo isomers could be attributed to a more favorable conformation for passive diffusion across cell membranes.

Experimental Protocols

Stereoselective Synthesis of tert-Butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (exo)

This protocol is a representative example and may require optimization for specific substrates and scales.

  • Diels-Alder Reaction: A solution of N-Boc-pyrrole and a suitable dienophile (e.g., maleic anhydride) in toluene is heated under reflux for 24 hours. The solvent is removed under reduced pressure to yield the racemic bicyclic adduct.

  • Chiral Resolution: The racemic adduct is resolved via diastereomeric salt formation with a chiral amine (e.g., (R)-(+)-α-methylbenzylamine). Fractional crystallization affords the desired enantiomerically enriched salt.

  • Functional Group Interconversion: The resolved adduct undergoes a series of standard organic transformations, including reduction of the anhydride, conversion to a leaving group, and displacement with an azide, followed by reduction to the amine.

  • Purification: The final product is purified by column chromatography on silica gel to yield the enantiomerically and diastereomerically pure exo-amino isomer.

Characterization and Differentiation of Exo and Endo Isomers by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between exo and endo isomers due to the rigid bicyclic framework.[8]

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis: Acquire a one-dimensional ¹H NMR spectrum. Key diagnostic signals include the coupling constants between the bridgehead protons (H1 and H4) and the protons on the adjacent carbons. In the exo isomer, the proton at C6 will typically exhibit a larger coupling constant with the adjacent bridgehead proton compared to the endo isomer.

  • NOESY Analysis: A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide definitive proof of stereochemistry. For the exo isomer, a cross-peak will be observed between the C6-proton and the nearby protons on the ethano bridge. Conversely, the endo isomer will show a NOE correlation between the C6-proton and the bridgehead protons.

Conclusion

The stereoisomers of this compound represent a family of valuable building blocks in drug discovery, each with the potential for unique biological activity. A thorough understanding of their stereoselective synthesis and a rigorous characterization of their three-dimensional structure are paramount for unlocking their full potential in the development of novel therapeutics. This guide provides a framework for researchers to navigate the complexities of stereoisomerism within this important class of molecules, ultimately enabling the design of more potent and selective drug candidates.

References

  • Isfort, R. J., et al. (2018). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 23(11), 2875. [Link]

  • Street, L. J., et al. (1993). Synthesis and in vitro biological profile of all four isomers of the potent muscarinic agonist 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry, 36(13), 1833-1839. [Link]

  • Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(8), 2850–2856. [Link]

  • Wojaczyńska, E., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 25(21), 5084. [Link]

  • Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Biuletyn Informacji Publicznej, 1-135. [Link]

  • Forgó, P., & Forró, E. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc, 2010(9), 31-39. [Link]

  • Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(8), 2850–2856. [Link]

  • Bürli, R. W., et al. (2009). Synthesis of exo-3-Amino-7-azabicyclo[2.2.1]heptanes as Potent and Selective Inhibitors of Plasmepsin II. European Journal of Organic Chemistry, 2009(11), 1707-1719. [Link]

  • Iwan, D., Kamińska, K., & Wojaczyńska, E. (2021). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. Molecules, 26(17), 5166. [Link]

  • Wang, H., et al. (2021). Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. Angewandte Chemie International Edition, 60(48), 25368-25373. [Link]

  • Davies, H. M. L., et al. (1998). Synthesis and Dopamine Transporter Affinity of the Four Stereoisomers of (±)-2-(Methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry, 41(16), 3026-3031. [Link]

  • ChemSrc. (n.d.). tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. Retrieved from [Link]

  • Piras, M. (2012). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. [Doctoral dissertation, Università degli Studi di Cagliari]. [Link]

  • Carroll, F. I., et al. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
  • Bl-D Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • Pandey, G., et al. (2004). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 6(4), 565–568. [Link]

  • Lee, K., et al. (2018). Novel 4-aminopyrazolo[3,4-d]pyrimidinylazabicyclo derivatives and pharmaceutical composition comprising the same.
  • Reddy, G. O., et al. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 49(1), 67-71. [Link]

  • Fustero, S., et al. (2009). Stereoselective Approach to New Conformationally Restricted α-Amino Acids,Stereoselective Synthesis of α-Trifluoromethyl. Current Organic Chemistry, 13(13), 1276-1296. [Link]

  • Chow, Y. L., et al. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2073. [Link]

  • Bray, B. L., et al. (1993). Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. The Journal of Organic Chemistry, 58(24), 6657-6664. [Link]

  • Kim, Y., et al. (2018). 4-AMINOPYRAZOLO[3,4-D]PYRIMIDINYLAZABICYCLO DERIVATIVES AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME.
  • Boss, C., et al. (2009). 2-aza-bicyclo[2.2.1]heptane derivatives.
  • Aube, J., & Wolfe, J. F. (1998). 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof.

Sources

A Comparative Guide to Assessing the Drug-Like Properties of Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and evaluation of the drug-like properties of derivatives based on the tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate scaffold. In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for mitigating late-stage failures and reducing the high attrition rates seen in clinical trials.[1][2] The 2-azabicyclo[2.2.1]heptane core is a valuable building block in medicinal chemistry.[3][4] Its rigid, bicyclic structure can pre-organize substituents into defined vectors, potentially enhancing binding affinity and selectivity for biological targets, while also improving metabolic stability.[4]

This document is intended for researchers, scientists, and drug development professionals. It will detail the theoretical underpinnings and practical experimental workflows for characterizing the physicochemical and pharmacokinetic profiles of this promising compound class. We will explore key assays, from computational predictions to in vitro experimental models, providing the rationale behind experimental choices and detailed protocols to ensure scientific rigor.

Part 1: Foundational Assessment - Computational Druglikeness and Lipinski's Rule of Five

Before committing to costly and time-consuming synthesis and in vitro testing, a preliminary computational assessment is an indispensable first step.[5] Lipinski's Rule of Five (Ro5), formulated in 1997, serves as a foundational guideline for evaluating the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[1][6][7] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.[1][5]

  • LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. A balanced hydrophilic-lipophilic character is crucial for a drug to dissolve in aqueous environments (like the gut) and permeate lipid-based cell membranes.[6][8]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total count of nitrogen-hydrogen and oxygen-hydrogen bonds.[1]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen or oxygen atoms.[1]

While not a rigid law—many successful drugs, including certain antibiotics, fall outside these rules—Ro5 is an excellent tool for initial screening and prioritization during the lead optimization phase.[5][9]

Table 1: In Silico Lipinski's Rule of Five Analysis for Hypothetical Derivatives

Compound IDR-Group ModificationMolecular Weight (Da)cLogPHBD CountHBA CountRo5 Violations
Parent Scaffold -H212.291.2130
Derivative A -C(=O)CH₃ (Amide)254.331.0140
Derivative B -SO₂Ph (Sulfonamide)352.452.5150
Derivative C -CH₂-Ph (Benzylamine)302.423.1130
Derivative D -[4-CF₃-Ph]356.394.8130

Note: Properties are calculated for hypothetical derivatives to illustrate structure-property relationships. cLogP is a calculated value.

Part 2: Experimental Evaluation of ADME Properties

Following computational assessment, promising candidates must be subjected to a battery of in vitro assays to empirically determine their ADME profile.[10][11][12] These tests provide critical data to build structure-activity relationships (SAR) and guide further chemical modifications.[13]

A. Permeability: The Gateway to Absorption

A drug's ability to cross biological membranes, such as the intestinal wall, is fundamental to its therapeutic action.[14] We will compare two widely used methods for assessing permeability.

The PAMPA assay is a high-throughput, non-cell-based method that evaluates a compound's ability to permeate a membrane via passive diffusion.[15] It is a cost-effective initial screen that isolates the single property of passive transcellular permeation, avoiding the complexities of active transport.[15][16]

Causality Behind Experimental Choices: PAMPA is employed early in discovery due to its speed and low cost.[14][17] It helps triage compounds by quickly identifying those with fundamental issues in passive permeability before moving to more complex and resource-intensive cell-based assays. The artificial membrane is typically a lipid-infused filter that mimics the phospholipid bilayer of a cell membrane.[16]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Donor Plate: Test compound in buffer (pH 6.5) D Assemble 'Sandwich': Place filter plate onto Donor Plate A->D B Prepare Acceptor Plate: Buffer (pH 7.4) E Add Acceptor Plate on top B->E C Hydrate Artificial Membrane on filter plate with lipid solution C->D D->E F Incubate with agitation (e.g., 5 hours, room temp) E->F G Separate plates F->G H Quantify compound concentration in Donor and Acceptor wells via LC-MS/MS G->H I Calculate Permeability Coefficient (Pe) H->I

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The test compound is dissolved in a buffer simulating intestinal fluid (pH 5.0-6.5) in a 96-well donor plate. A separate acceptor plate is filled with buffer mimicking physiological pH (7.4).[15]

  • Incubation: The lipid-coated filter plate is placed onto the donor plate, and the acceptor plate is placed on top, creating a "sandwich".[16] The assembly is incubated, typically for 2-18 hours, at room temperature.

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated based on the compound's appearance in the acceptor well over time.

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[18] It utilizes a human colon adenocarcinoma cell line that, when cultured for approximately 21 days on a semi-permeable support, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[19][20]

Causality Behind Experimental Choices: Unlike PAMPA, the Caco-2 model incorporates not only passive diffusion but also active transport mechanisms (uptake and efflux) and paracellular transport (movement between cells).[17][20] This provides a more physiologically relevant prediction of in vivo absorption. By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, one can determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and back into the intestinal lumen.[19][21]

Caco2_Workflow cluster_prep Cell Culture (21 Days) cluster_assay Transport Experiment (2 hours) cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form a differentiated monolayer A->B C Verify Monolayer Integrity: Measure TEER B->C D Wash monolayer with buffer C->D E Add compound to Donor side (Apical for A->B; Basolateral for B->A) D->E F Incubate at 37°C E->F G Take samples from Receiver side at specified time points F->G H Quantify compound concentration in samples via LC-MS/MS G->H I Calculate Apparent Permeability Coefficient (Papp) H->I J Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) I->J

Caption: Workflow for the Caco-2 Permeability Assay.

Experimental Protocol: Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.[19]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²) are used.[20][22]

  • Transport Study: The cell monolayers are washed with a pre-warmed transport buffer. The test compound is then added to either the apical (A) or basolateral (B) chamber (the "donor" side).

  • Sampling and Incubation: The plates are incubated at 37°C with gentle shaking. Samples are taken from the opposite chamber (the "receiver" side) at one or more time points (e.g., 2 hours).[21]

  • Analysis: Compound concentrations are determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate of an active efflux transporter.[19]

Table 2: Comparison of Permeability Assays

FeaturePAMPACaco-2 Assay
Transport Mechanism Passive Diffusion Only[15]Passive, Active, and Paracellular[17]
Biological Complexity Low (Artificial Membrane)High (Differentiated Cell Monolayer)[20]
Throughput High[14]Low to Medium
Cost & Time Low & Fast (~1 day)High & Slow (~3 weeks)[19]
Key Outputs Permeability (Pe)Apparent Permeability (Papp), Efflux Ratio (ER)[19]
Best Use Case Early-stage screening, rankingLead optimization, mechanistic studies
B. Metabolic Stability: Predicting In Vivo Clearance

Metabolism, primarily in the liver, is a major mechanism for drug clearance from the body.[23] A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations in vivo.

This assay is a workhorse of early ADME screening to assess a compound's susceptibility to Phase I metabolism.[23] Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism.[23]

Causality Behind Experimental Choices: The assay provides a rapid and cost-effective way to estimate hepatic clearance.[23] By incubating a compound with microsomes and an essential cofactor (NADPH), we can measure the rate at which the parent compound disappears. This rate is used to calculate an in vitro half-life (t½) and intrinsic clearance (CLint), which can then be used to predict in vivo hepatic clearance. The reaction is stopped at various time points with a cold organic solvent (like acetonitrile) to precipitate the proteins and halt enzymatic activity.[23]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis A Prepare test compound stock C Pre-incubate compound with microsomes at 37°C A->C B Thaw and dilute liver microsomes in phosphate buffer B->C D Initiate reaction by adding NADPH cofactor C->D E Take aliquots at time points (e.g., 0, 5, 15, 30, 60 min) D->E F Stop reaction in each aliquot with cold acetonitrile + Internal Standard E->F G Centrifuge to pellet protein F->G H Analyze supernatant via LC-MS/MS to quantify remaining parent compound G->H I Plot ln(% Remaining) vs. Time H->I J Calculate in vitro t½ and CLint I->J

Caption: Workflow for the Liver Microsomal Stability Assay.

Experimental Protocol: Microsomal Stability

  • Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[24]

  • Incubation: The test compound (typically at 1 µM) is added to the microsomal suspension and pre-warmed to 37°C.[23]

  • Reaction Initiation: The metabolic reaction is started by adding a solution containing the NADPH cofactor.[23][24]

  • Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: Each aliquot is added to a well containing a cold "stop solution" (e.g., acetonitrile) with an internal standard to immediately halt the reaction and precipitate the microsomal proteins.[23]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound relative to the internal standard.

  • Data Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[23]

Part 3: Integrated Data Analysis and Comparison Guide

The true power of this multiparametric approach lies in integrating the data to build a comprehensive profile of each derivative. Structure-property relationships become evident when the data is viewed holistically.

Table 3: Comparative ADME Profile of Hypothetical this compound Derivatives

Cmpd IDR-GroupPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 ERHLM Stability t½ (min)Kinetic Solubility (µM at pH 7.4)
A -C(=O)CH₃8.56.21.1>60150
B -SO₂Ph12.19.81.34585
C -CH₂-Ph22.55.14.42830
D -[4-CF₃-Ph]35.08.93.915<10

Analysis and Interpretation:

  • Compound A (Acetamide): This derivative shows moderate permeability and a favorable efflux ratio (<2), indicating it is not a substrate for major efflux pumps. Its metabolic stability is excellent (>60 min), and it possesses good aqueous solubility. This compound represents a well-balanced lead with promising drug-like properties.

  • Compound B (Phenylsulfonamide): This derivative also has good permeability and is not an efflux substrate. However, its metabolic stability is slightly reduced compared to Compound A, and its solubility is lower, likely due to the larger, more rigid aromatic group.

  • Compound C (Benzylamine): This compound exhibits high passive permeability in the PAMPA assay, as expected for a more lipophilic derivative. However, its permeability in the Caco-2 assay is significantly lower, and the efflux ratio is high (4.4). This discrepancy is a classic sign of active efflux by transporters like P-gp.[17] While metabolically moderately stable, its efflux liability and lower solubility would be significant concerns.

  • Compound D (Trifluoromethylphenyl): The addition of the highly lipophilic -CF₃ group dramatically increases passive permeability (PAMPA Pe = 35.0). However, this comes at a great cost. The compound is rapidly metabolized (t½ = 15 min), is a strong efflux substrate (ER = 3.9), and has very poor aqueous solubility. This derivative has a poor ADME profile and would likely be deprioritized.

Conclusion

The assessment of drug-like properties is a multidimensional challenge requiring the integration of computational, physicochemical, and in vitro biological data. This guide demonstrates a logical, tiered approach to characterizing derivatives of the promising this compound scaffold. By starting with in silico models like Lipinski's Rule of Five and progressing through a carefully selected cascade of assays—from high-throughput PAMPA to the more complex Caco-2 and microsomal stability assays—researchers can efficiently identify liabilities, establish structure-property relationships, and make informed decisions to guide the optimization of lead candidates. This systematic process significantly enhances the probability of advancing compounds with a higher likelihood of success in preclinical and clinical development.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess.
  • Lipinski's rule of five. Wikipedia.
  • Lipinski's Rule of 5. GARDP Revive.
  • In Vitro ADME Assays and Services.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Parallel artificial membrane permeability assay. Wikipedia.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Parallel Artificial Membrane Permeability Assay | PAMPA Skin Kit. BioAssay Systems.
  • Parallel artificial membrane permeability assay (PAMPA)
  • In Vitro ADME and Toxicology Assays. Eurofins Discovery.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Caco2 assay protocol.
  • In Vitro ADME Assays. Concept Life Sciences.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Caco-2 permeability assay.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Caco-2 Permeability Assay. Enamine.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Application of pharmaceutical profiling assays for optimiz
  • Fan Favorite Tert-butyl 6-amino-2-azabicyclo[2.2.
  • Prediction of Drug-Like Properties.
  • tert-Butyl 7-amino-2-azabicyclo[2.2.

Sources

A Head-to-Head Comparison of 2-Azabicyclo[2.2.1]heptane and Other Bicyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Bicyclic scaffolds, by virtue of their rigid, three-dimensional structures, offer a compelling strategy to escape the "flatland" of traditional aromatic compounds and explore novel chemical space. Among these, the 2-azabicyclo[2.2.1]heptane framework has emerged as a particularly valuable building block. This guide provides a head-to-head comparison of the 2-azabicyclo[2.2.1]heptane scaffold against other commonly employed bicyclic amines, such as tropane and quinuclidine. We will dissect their structural nuances, compare their physicochemical properties, and evaluate their impact on critical drug-like attributes, including metabolic stability and target engagement, supported by experimental data and case studies.

Introduction: The Rationale for Rigid Scaffolds

Medicinal chemistry has witnessed a paradigm shift towards molecules with higher sp³ character. These three-dimensional structures provide precise vectoral presentation of functional groups, enabling highly specific interactions with biological targets while often improving physicochemical properties like solubility.[1] Bicyclic scaffolds are exemplars of this principle. Their conformational rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity, and provides a fixed orientation for substituents, which can be exploited to enhance selectivity and minimize off-target effects.[2]

The 2-azabicyclo[2.2.1]heptane system, a bridged piperidine analogue, is an intrinsically chiral scaffold that offers a unique spatial arrangement distinct from its more common isomers and homologues.[3] This guide will compare it primarily with two other prominent azabicyclic systems:

  • Tropane (8-Azabicyclo[3.2.1]octane): A well-known scaffold found in numerous natural products like cocaine and atropine.[4]

  • Quinuclidine (1-Azabicyclo[2.2.2]octane): A highly symmetric and basic scaffold used in various CNS-active agents.

Our analysis will focus on how the subtle differences in their topology—bridge length, nitrogen position, and ring strain—translate into tangible advantages or disadvantages in a drug design context.

Structural and Physicochemical Properties: A Comparative Analysis

The choice of a scaffold is fundamentally a choice of geometry and physicochemical properties. The seemingly minor architectural differences between these bicyclic amines have profound implications for their behavior as drug components.

G ABH ABH Nitrogen Nitrogen ABH->Nitrogen Symmetry Symmetry ABH->Symmetry Rigidity Rigidity ABH->Rigidity Tropane Tropane Tropane->Nitrogen Tropane->Symmetry Tropane->Rigidity Quinuclidine Quinuclidine Quinuclidine->Nitrogen Quinuclidine->Symmetry Quinuclidine->Rigidity

Table 1: Comparison of Physicochemical Properties

Property2-Azabicyclo[2.2.1]heptaneTropaneQuinuclidineRationale & Medicinal Chemistry Implications
Nitrogen Position Bridge (N2)Bridge (N8)Bridgehead (N1)The bridgehead nitrogen in quinuclidine is sterically unhindered and highly basic, strongly influencing pKa and potential hERG liability. Bridge nitrogens in the other scaffolds are more sterically shielded.
Symmetry/Chirality Chiral (C1, C4)[3]Chiral (C1, C5)Achiral (C₃v)The inherent chirality of 2-azabicyclo[2.2.1]heptane and tropane requires stereocontrolled synthesis but provides access to distinct enantiomers which may have different pharmacological profiles. Quinuclidine's symmetry simplifies synthesis.
Rigidity HighModerate (flexible C6-C7 bridge)HighHigh rigidity minimizes the entropic cost of binding. The 2-azabicyclo[2.2.1]heptane scaffold offers a very constrained conformation, useful for probing specific pharmacophores.
Basicity (pKa) ~10.4~10.3~11.0Quinuclidine's high basicity means it is almost fully protonated at physiological pH, which can be beneficial for solubility but may hinder membrane permeability. 2-Azabicyclo[2.2.1]heptane has a pKa closer to that of piperidine.
Lipophilicity (calc. LogP) ~0.7[5]~1.3~1.2All are relatively hydrophilic, but the more compact 2-azabicyclo[2.2.1]heptane has the lowest calculated LogP, which can be advantageous for reducing metabolic clearance and improving solubility.[6]
Synthetic Accessibility Aza-Diels-Alder[7]Robinson tropinone synthesisHofmann-Löffler-FreytagThe aza-Diels-Alder reaction provides a highly efficient and stereoselective route to the 2-azabicyclo[2.2.1]heptane core, making it synthetically attractive.[7][8]

Impact on Key Medicinal Chemistry Parameters

Metabolic Stability

A primary driver for employing bicyclic scaffolds is to improve metabolic stability by "blocking" sites of metabolism.[9] Aromatic rings are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Replacing them with saturated, sp³-rich bicyclic systems can significantly enhance a compound's half-life.[10]

  • 2-Azabicyclo[2.2.1]heptane: This scaffold is exceptionally robust. Its rigid structure and lack of easily abstractable hydrogens make it highly resistant to CYP-mediated oxidation. The nitrogen atom is also sterically shielded compared to a simple piperidine, reducing N-dealkylation.

  • Tropane: While generally stable, the boat-chair conformational flexibility can expose certain protons to metabolic enzymes.

  • Quinuclidine: The bridgehead nitrogen is sterically accessible, but the rigid cage structure protects the carbon framework.

Causality in Experimental Design: When a lead compound with an aromatic amine (like aniline) or a flexible piperidine shows poor metabolic stability, a common strategy is "scaffold hopping" to a rigid bicyclic amine.[9] The choice of 2-azabicyclo[2.2.1]heptane is driven by the hypothesis that its unique, compact rigidity will most effectively shield the molecule from metabolic enzymes while presenting substituents in a novel vector space.

Pharmacological Activity and Selectivity

The rigid framework of these scaffolds fixes the spatial orientation of appended functional groups, which is critical for optimizing interactions with a target protein and achieving selectivity.

Case Study: NK1 Receptor Antagonists Substance P is the natural ligand for the Neurokinin-1 (NK1) receptor, a target for anti-depressant and anti-emetic drugs. Researchers developed potent NK1 antagonists based on a 3-hydroxypiperidine scaffold. To explore new chemical space and potentially improve properties, they synthesized the analogous 1-phenyl-2-azabicyclo[2.2.1]heptane derivative.[11]

  • Result: The bicyclic ether derivative exhibited a binding affinity (IC₅₀ = 2.7 nM) comparable to the original piperidine analogue.[11]

  • Insight: This demonstrates that the 2-azabicyclo[2.2.1]heptane ring can serve as an effective, conformationally restricted mimic of a 2-phenylpiperidine. The exo isomer was ~100-fold more potent than the endo epimer, highlighting how the scaffold's rigidity translates into strict stereochemical requirements for high-affinity binding.[11]

Case Study: DPP-4 Inhibitors Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents. A novel inhibitor, Neogliptin, was designed using a 2-azabicyclo[2.2.1]heptane moiety.[12]

  • Result: Neogliptin (IC₅₀ = 16.8 nM) was found to be a more potent DPP-4 inhibitor than vildagliptin and sitagliptin.[12]

  • Insight: Molecular modeling showed the bicyclic scaffold provided an optimal vector to position the key aminonitrile warhead into the S1 pocket of the enzyme. The authors noted that this unsymmetric ring system provided beneficial structure-activity relationship (SAR) properties compared to simpler pyrrolidine analogues. Furthermore, it was superior to vildagliptin in terms of ADME properties and was stable in aqueous solutions due to low potential for intramolecular cyclization.[12]

Case Study: Nicotinic Acetylcholine Receptor (nAChR) Ligands Chirality plays a key role in selectivity across nAChR subtypes. Studies on quinuclidine-based triazole derivatives revealed that enantiomers have distinct selectivity profiles.

  • Result: The (R)-enantiomers were selective for the α7 subtype, while the (S)-enantiomers showed high selectivity for the α3β4 subtype over α7 and α4β2.[13]

  • Insight: This underscores the importance of the defined stereochemistry that chiral scaffolds like 2-azabicyclo[2.2.1]heptane and tropane offer. While the achiral quinuclidine requires introducing a chiral center on a substituent, the chirality is inherent in the 2-azabicyclo[2.2.1]heptane core, offering a different design strategy.

G

Experimental Protocols

Trustworthy and reproducible science is built on detailed methodologies. Below are representative protocols for the synthesis of a 2-azabicyclo[2.2.1]heptane scaffold and a common assay for its evaluation.

Protocol 1: Stereoselective Synthesis of the 2-Azabicyclo[2.2.1]heptane Core via Aza-Diels-Alder Reaction

This protocol is adapted from methodologies used for preparing chiral 2-azanorbornanes, which are versatile platforms for further derivatization.[7]

Objective: To synthesize an enantiomerically pure N-substituted 2-azabicyclo[2.2.1]hept-5-ene derivative.

Workflow:

  • Imine Formation (in situ):

    • To a solution of ethyl glyoxylate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add (S)-1-phenylethylamine (1.0 eq) dropwise.

    • Add anhydrous magnesium sulfate (2.0 eq) and stir the mixture at room temperature for 2 hours. The formation of the chiral imine is the critical stereochemistry-inducing step.

  • Aza-Diels-Alder Cycloaddition:

    • Cool the reaction mixture containing the in situ-generated imine to -78 °C.

    • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

    • Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq), to promote the cycloaddition.

    • Allow the reaction to stir at -78 °C for 12-18 hours. The low temperature is crucial for maximizing the endo/exo diastereoselectivity.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major diastereomer of the bicyclic product.

Self-Validation: The stereochemical purity of the product can be confirmed by chiral HPLC or by NMR analysis using a chiral solvating agent. The exo/endo ratio is determined by ¹H NMR spectroscopy.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (Clᵢₙₜ) and half-life (t₁₂) of a test compound (e.g., a derivative of 2-azabicyclo[2.2.1]heptane).

Workflow:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare a master mix containing phosphate buffer (pH 7.4) and human liver microsomes (final concentration ~0.5 mg/mL).

    • Add the test compound (from a DMSO stock) to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) to all wells. The final volume should be ~200 µL. A control incubation without the NADPH solution is run in parallel to account for non-enzymatic degradation.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a stable isotope-labeled version of the test compound).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is determined.

    • Calculate the half-life (t₁₂) as 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ = (0.693 / t₁₂) / (microsomal protein concentration).

Self-Validation: The assay includes a positive control compound with known metabolic liability (e.g., verapamil or testosterone) to ensure the microsomes and cofactor system are active.

Conclusion and Future Perspectives

The 2-azabicyclo[2.2.1]heptane scaffold is a potent tool in the medicinal chemist's arsenal. Its key advantages lie in its pronounced rigidity, unique three-dimensional shape, and inherent chirality, which can be leveraged to achieve high target affinity and selectivity. Head-to-head comparisons reveal that while scaffolds like tropane and quinuclidine have their own merits, the 2-azabicyclo[2.2.1]heptane system offers a distinct and often superior profile, particularly concerning metabolic stability and the exploration of novel pharmacophoric arrangements.[2][12] Its synthetic accessibility via robust methods like the aza-Diels-Alder reaction further enhances its appeal.

Future exploration will likely focus on synthesizing more complex, decorated versions of this scaffold and applying it as a bioisostere for other strained ring systems or problematic functional groups. As drug discovery continues to demand molecules with increasingly optimized and nuanced properties, the strategic deployment of the 2-azabicyclo[2.2.1]heptane scaffold is poised to deliver the next generation of innovative therapeutics.

References

  • Lin, A., & Yao, H. (2019). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications. [Link]

  • Jadhav, S. B., et al. (2005). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives – Novel NK1 Receptor Ligands. Synlett. [Link]

  • Grzegorz, H. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Schwehm, C. M. (2016). Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. University of Nottingham ePrints. [Link]

  • Dunn, M. (n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

  • Carroll, F. I., et al. (1992). Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. Journal of Medicinal Chemistry. [Link]

  • Lunev, S., et al. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules. [Link]

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Chem-Impex. (n.d.). (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Chem-Impex International. [Link]

  • Sentilhes, A., et al. (2022). Structure-Based Design of Potent and Metabolically Stable Prolyl Oligopeptidase Inhibitors Based on Hexahydroisoindole Scaffolds. Journal of Medicinal Chemistry. [Link]

  • Correia, D., et al. (2020). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Brønsted acid catalyzed aza-Diels-Alder reaction between cyclopentadiene and imino-acetates. University of Porto Repository. [Link]

  • Wojaczyńska, E., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Molecules. [Link]

  • Wang, W., et al. (2023). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers. [Link]

  • Bicycle Therapeutics. (n.d.). Therapeutic Modalities. Bicycle Therapeutics. [Link]

  • Gray, A., et al. (2014). Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Moskalik, M., et al. (2022). The synthesis of sulfonamide-containing 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azabicyclo(2.2.1)heptane. PubChem Compound Database. [Link]

  • Van der Veken, P., et al. (2005). New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry. [Link]

  • BDJHH033604. (n.d.). Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. Product Page. [Link]

  • Kaki, V. R., & Gajula, S. N. (n.d.). Metabolic Stability. Pharma Focus Asia. [Link]

  • Huang, P. Q., et al. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
  • O'Connell, K. M. G., et al. (2016). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science. [Link]

  • Leeson, P. D. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry. [Link]

  • Bhat, A. H., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry. [Link]

  • Kim, J. H., et al. (2020). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. [Link]

  • Mohamed, S. K., et al. (2017). The 7-azanorbornane nucleus of epibatidine: 7-azabicyclo[2.2.1]heptan-7-ium chloride. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Fiveable Content Team. (2025). Physicochemical properties. Fiveable. [Link]

  • Raevsky, O. A., & Schaper, K. J. (2005). Physicochemical Descriptors in Property-Based Drug Design. ResearchGate. [Link]

  • Sharma, A., & Sharma, R. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Advanced Research. [Link]

  • Knez, D., et al. (2015). Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds. ACS Medicinal Chemistry Letters. [Link]

  • Mohamed, S. K., et al. (2017). The 7-azanorbornane nucleus of epibatidine: 7-azabicyclo[2.2.1]heptan-7-ium chloride. IUCrData. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in modern drug discovery, tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate and its isomers are integral to the synthesis of novel therapeutics. However, its handling does not end upon successful reaction. The responsible management of surplus material, contaminated labware, and waste streams is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not benign; its chemical structure, containing both an amino group and a carbamate moiety, dictates its hazard profile. Safety Data Sheets (SDS) for this compound and its isomers consistently classify it with several hazards.[1][2][3]

These classifications are not merely administrative; they inform every aspect of the handling and disposal protocol. The oral toxicity necessitates preventing ingestion, the skin and eye irritation requires robust personal protective equipment, and the respiratory irritation demands handling in a well-ventilated area to avoid inhalation of dust or aerosols.[1][4]

Table 1: GHS Hazard Profile and Associated Precautions

Hazard Classification GHS Pictogram Hazard Statement Rationale and Required Precautions
Acute Toxicity, Oral (Category 4) GHS07: Harmful/Irritant[5] H302: Harmful if swallowed[1][5] The compound can cause harm if ingested. Precaution: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][6]
Skin Irritation (Category 2) GHS07: Harmful/Irritant[5] H315: Causes skin irritation[1][3] Direct contact can lead to skin inflammation, redness, and discomfort. Precaution: Wear protective gloves and a lab coat. Remove contaminated clothing promptly.[3]
Serious Eye Irritation (Category 2A) GHS07: Harmful/Irritant[5] H319: Causes serious eye irritation[1][3] The compound can cause significant, but reversible, eye irritation upon contact. Precaution: Wear safety glasses or goggles. Ensure an eyewash station is accessible.[1]

| Specific Target Organ Toxicity, Single Exposure (Category 3) | GHS07: Harmful/Irritant[5] | H335: May cause respiratory irritation[1][3] | Inhalation of dust can irritate the respiratory tract. Precaution: Handle in a chemical fume hood or a well-ventilated area. Avoid creating dust.[3][4] |

The Core Disposal Directive: Hazardous Waste Management

Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or down the drain.[7][8] It must be treated as regulated hazardous chemical waste. This is the foundational principle, mandated by regulations from agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

The final disposal method for this type of organic chemical waste is typically high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[1][11] Your institution's Environmental Health & Safety (EHS) department manages the relationship with licensed waste disposal contractors who perform this service.[12]

Step-by-Step Laboratory Disposal Protocol

The following protocol outlines the procedural steps for safely accumulating this chemical waste within the laboratory prior to its collection by EHS professionals.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE as dictated by the risk assessment.

  • Eye Protection: ANSI-approved safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[1]

  • Body Protection: A flame-resistant laboratory coat.

Step 2: Segregate Waste Streams Proper segregation is crucial to prevent dangerous chemical reactions.[7]

  • Solid Waste: Collect surplus or expired solid this compound, along with contaminated weighing papers, gloves, and paper towels, in a dedicated solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Do not mix with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless your institution's EHS guidelines explicitly permit it.

  • Contaminated Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This solvent rinseate must be collected as hazardous liquid waste.[7]

Step 3: Containerization and Labeling

  • Container: Use a chemically compatible container, typically made of high-density polyethylene (HDPE), with a secure, vapor-tight lid.[7]

  • Labeling: The container must be labeled clearly and accurately at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full, unabbreviated chemical name: "This compound "

    • An accurate list of all contents, including solvents.

    • The associated hazard characteristics (e.g., "Toxic," "Irritant").[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA at or near the point of generation.[9][12]

  • The SAA should be a secondary containment tray in a location away from ignition sources or incompatible materials.

  • Keep the waste container closed at all times except when adding waste.[12]

Step 5: Schedule Waste Collection

  • Once the container is full or waste is no longer being added, contact your institution's EHS department to schedule a pickup.[12]

  • Provide them with all necessary information about the waste stream. Do not remove hazardous waste from the laboratory yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Waste Generation (Unused chemical, contaminated item, or reaction residue) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Powder, contaminated gloves, weighing paper) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) segregate->liquid_waste Liquid container_solid Step 3: Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Step 3: Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Step 4: Store Securely in Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage ehs Step 5: Contact EHS for Waste Pickup storage->ehs end Final Disposal (Licensed Professional Service - Typically Incineration) ehs->end

Caption: Disposal workflow for laboratory-generated waste.

Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area.

  • Contain: For small, manageable spills of solid material, gently cover it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[7][12] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[12]

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., soap and water, followed by ethanol). Dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure that their innovative work is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. 13

  • Laboratory Waste Management: The New Regulations. 9

  • Regulation of Laboratory Waste.

  • Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide. 14

  • Safety Data Sheet - Combi-Blocks. 15

  • SAFETY DATA SHEET - Indagoo Research Chemicals. 1

  • Regulations for Hazardous Waste Generated at Academic Laboratories. 16

  • Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide. 7

  • Laboratory Environmental Sample Disposal Information Document. 10

  • EPA tweaks hazardous waste rules for academic labs. 17

  • MSDS of tert-butyl exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. 11

  • tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. 5

  • Heterocyclyl carbamate derivative 1 proper disposal procedures. 12

  • tert-Butyl 5-amino-2-azabicyclo(2.2.1)heptane-2-carboxylate Safety and Hazards. 2

  • Fan Favorite this compound. 18

  • Safety Data Sheet - tert-Butyl (2S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate. 8

  • Safety Data Sheet - tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. 19

  • Safety Data Sheet - (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate. 3

  • Safety Data Sheet - tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. 4

  • This compound. 20

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. 21

  • This compound hydrochloride. 22

  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate-SDS. 6

  • 6-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester. 23

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.